2-Cyclohexylbenzene-1,4-diol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-cyclohexylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h6-9,13-14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWSZCGYPHRJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50324905 | |
| Record name | 2-cyclohexylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4197-75-5 | |
| Record name | 4197-75-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407961 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-cyclohexylbenzene-1,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50324905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Cyclohexylbenzene-1,4-diol
Introduction
2-Cyclohexylbenzene-1,4-diol, also known as 2-cyclohexylhydroquinone, is a substituted aromatic diol with significant potential in various fields of chemical research and development. Its structure, featuring both a hydrophilic hydroquinone moiety and a lipophilic cyclohexyl group, imparts unique properties that make it a valuable building block in the synthesis of novel polymers, a candidate for antioxidant applications, and an intermediate in the development of new pharmaceutical agents. The strategic placement of the bulky cyclohexyl group on the hydroquinone ring can influence solubility, reactivity, and biological activity, making its controlled synthesis a topic of considerable interest.
This technical guide provides a comprehensive overview of a reliable and scalable synthesis pathway for 2-Cyclohexylbenzene-1,4-diol. We will delve into the underlying reaction mechanism, provide detailed, field-proven experimental protocols, and discuss the characterization of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the synthesis of this important chemical entity.
Synthesis Pathway Overview: Friedel-Crafts Alkylation
The most direct and efficient method for the synthesis of 2-Cyclohexylbenzene-1,4-diol is the Friedel-Crafts alkylation of hydroquinone with cyclohexene.[1][2] This classic electrophilic aromatic substitution reaction is catalyzed by a strong acid, typically sulfuric acid or phosphoric acid, and proceeds with good regioselectivity.[3]
The overall transformation is depicted below:
Caption: Mechanism of the Friedel-Crafts alkylation of hydroquinone.
Experimental Protocols
Preparation of Cyclohexene from Cyclohexanol (Optional)
For laboratories where cyclohexene is not readily available, it can be prepared by the acid-catalyzed dehydration of cyclohexanol. [4][5][6] Materials:
-
Cyclohexanol
-
85% Phosphoric acid (H₃PO₄)
-
Saturated sodium chloride solution
-
10% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine cyclohexanol and 85% phosphoric acid in a 4:1 molar ratio (e.g., 20 mL of cyclohexanol and 5 mL of phosphoric acid). [5]2. Add a few boiling chips and set up a simple distillation apparatus.
-
Gently heat the mixture to initiate the dehydration reaction and distill the cyclohexene as it forms. The boiling point of cyclohexene is approximately 83 °C.
-
Collect the distillate, which will contain both cyclohexene and water.
-
Transfer the distillate to a separatory funnel and wash sequentially with saturated sodium chloride solution, 10% sodium bicarbonate solution, and finally with water.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and distill the crude cyclohexene to obtain the pure product.
Synthesis of 2-Cyclohexylbenzene-1,4-diol
This protocol is adapted from a similar, well-established procedure for the alkylation of benzene. [3] Materials:
-
Hydroquinone
-
Cyclohexene
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Hexanes
-
Ethyl acetate
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydroquinone in a suitable solvent such as diethyl ether.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the stirred solution, maintaining the temperature below 10 °C.
-
Add cyclohexene dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains between 5 °C and 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at the same temperature for an additional hour.
-
Allow the mixture to warm to room temperature and stir for another 2-3 hours.
-
Pour the reaction mixture over crushed ice and extract the product with diethyl ether.
-
Combine the organic extracts and wash them with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a mixture of hexanes and ethyl acetate to yield pure 2-Cyclohexylbenzene-1,4-diol as a solid.
Characterization
The identity and purity of the synthesized 2-Cyclohexylbenzene-1,4-diol can be confirmed by various analytical techniques.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₂ |
| Molecular Weight | 192.25 g/mol [7] |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Data (Predicted)
The following spectroscopic data are predicted based on the structure of 2-Cyclohexylbenzene-1,4-diol and data from analogous compounds. [8][9][10] ¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 6.7-6.9 | m | 3H | Aromatic protons |
| ~ 4.5-5.0 | br s | 2H | Hydroxyl protons (-OH) |
| ~ 2.8-3.0 | m | 1H | Methine proton of cyclohexyl group |
| ~ 1.2-1.9 | m | 10H | Methylene protons of cyclohexyl group |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148-152 | Aromatic carbons attached to -OH |
| ~ 125-130 | Aromatic carbon attached to cyclohexyl group |
| ~ 115-120 | Aromatic carbons |
| ~ 38-42 | Methine carbon of cyclohexyl group |
| ~ 25-35 | Methylene carbons of cyclohexyl group |
FTIR (Fourier-Transform Infrared Spectroscopy)
| Wavenumber (cm⁻¹) | Assignment |
| 3200-3500 (broad) | O-H stretching of hydroxyl groups |
| 2850-2950 | C-H stretching of cyclohexyl group |
| ~ 1600 | C=C aromatic ring stretching |
| ~ 1200 | C-O stretching of phenol |
Mass Spectrometry (MS)
| m/z | Assignment |
| 192 | [M]⁺ (Molecular ion) |
| 110 | [M - C₆H₁₀]⁺ (Loss of cyclohexene) |
Conclusion
The Friedel-Crafts alkylation of hydroquinone with cyclohexene provides a robust and efficient pathway for the synthesis of 2-Cyclohexylbenzene-1,4-diol. This in-depth technical guide has outlined the key aspects of this synthesis, from the underlying reaction mechanism to detailed experimental protocols and characterization data. By understanding the principles and practical considerations presented herein, researchers can confidently and safely produce this valuable compound for a wide range of applications in materials science, medicinal chemistry, and beyond.
References
-
Mettler Toledo. Friedel-Crafts Alkylation Reaction. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Alkylation. Available at: [Link]
-
California State University, Sacramento. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Available at: [Link]
-
University of Calgary. Chemistry 3719L – Week 7 Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1). Available at: [Link]
-
Chad's Prep. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. YouTube. Available at: [Link]
-
The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel. Available at: [Link]
- Google Patents. CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene.
-
Doc Brown's Chemistry. Friedel Crafts aromatic alkylation of benzene methylbenzene electrophilic substitution mechanism reagents reaction conditions organic synthesis. Available at: [Link]
-
National Institutes of Health. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
Digital CSIC. Supporting Information. Available at: [Link]
-
PubChem. 2-Cyclohexylbenzene-1,4-diol. Available at: [Link]
-
Chemistry LibreTexts. 2.2: Preparation of Cyclohexene from Cyclohexanol. Available at: [Link]
- Google Patents. Purification of cyclohexane - US4433194A.
-
World of chemistry - class 10, 11 and 12. 46- Conversion of Benzene to 1,4 Cyclohexadiene | organic chemistry|. YouTube. Available at: [Link]
-
ResearchGate. 1 H-NMR (a) and 13 C-NMR (b) spectra of diol compound. Available at: [Link]
-
Organic Syntheses. cyclohexylbenzene. Available at: [Link]
-
RSC Publishing. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
PubChem. 2-Cyclohexene-1,4-diol. Available at: [Link]
-
ResearchGate. Synthesis, X-ray diffraction, spectroscopic (FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR and TGA), DFT and molecular docking studies of (E)-3-(((3-chloro-4-(4-chlorphenoxy) phenyl) imino) methyl) benzene-1,2-diol. Available at: [Link]
-
Chemistry LibreTexts. The Friedel-Crafts Alkylation of Benzene. Available at: [Link]
-
Organic Syntheses. trans-1,2-CYCLOHEXANEDIOL. Available at: [Link]
-
Catalysis Science & Technology (RSC Publishing). Synthesis of cyclohexanol and ethanol via the hydrogenation of cyclohexyl acetate with Cu2Znx/Al2O3 catalysts. Available at: [Link]
-
ResearchGate. Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4. Available at: [Link]
- Google Patents. CN103664587A - Method for preparing cyclohexyl acetate and method for preparing cyclohexanol ethanol.
-
jOeCHEM. The Basic EAS Reactions with Benzene--All of the Mechanisms. YouTube. Available at: [Link]
-
Beilstein Journals. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]
-
NIST WebBook. 1,4-Benzenediol, 2,5-bis(1,1-dimethylpropyl)-. Available at: [Link]
-
PubChem. 2-Cyclohexyl-benzene-1,3-diol. Available at: [Link]
Sources
- 1. mt.com [mt.com]
- 2. Friedel-Crafts Alkylation [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. digital.csic.es [digital.csic.es]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Introduction: Bridging the Gap Between Structure and Function
An In-depth Technical Guide to the Physicochemical Properties of 2-Cyclohexylbenzene-1,4-diol
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
2-Cyclohexylbenzene-1,4-diol, also known as 2-cyclohexylhydroquinone (CAS 4197-75-5), is an aromatic organic compound belonging to the hydroquinone family.[1][2] Its structure, featuring a bulky, lipophilic cyclohexyl group appended to the hydrophilic hydroquinone core, suggests a molecule with amphiphilic character. This unique combination makes it a compound of interest in fields ranging from polymer chemistry to drug development, where properties like antioxidant capacity, solubility, and membrane permeability are paramount.
This guide provides a comprehensive analysis of the core physicochemical properties of 2-Cyclohexylbenzene-1,4-diol. Due to the scarcity of published experimental data for this specific molecule, we will adopt a dual approach. First, we will present computed data alongside established experimental data for the parent compound, hydroquinone, to provide a scientifically grounded baseline for prediction.[3][4][5] Second, we will detail the authoritative, step-by-step experimental protocols required to empirically determine these properties, thereby providing a complete roadmap for its characterization. This methodology ensures that the guide is not merely a data sheet, but a practical tool for the working scientist.
Section 1: Chemical Identity and Structural Properties
A precise understanding of a molecule's identity is the foundation of all subsequent analysis.
-
IUPAC Name: 2-cyclohexylbenzene-1,4-diol[2]
-
Common Name: 2-cyclohexylhydroquinone
-
Molecular Weight: 192.25 g/mol [2]
-
SMILES: C1CCC(CC1)C2=C(C=CC(=C2)O)O[1]
-
InChIKey: SNWSZCGYPHRJEY-UHFFFAOYSA-N[2]
The structure consists of a benzene ring substituted with two hydroxyl groups in the 1 and 4 (para) positions and a cyclohexyl group at the 2 position. The presence of the hydroxyl groups makes it a phenol, susceptible to oxidation and acting as a hydrogen bond donor. The non-polar cyclohexyl ring significantly influences its lipophilicity.
Section 2: Core Physicochemical Properties - A Comparative Analysis
To contextualize the properties of 2-Cyclohexylbenzene-1,4-diol, we compare its computed values against the well-documented experimental values of its parent compound, hydroquinone. The addition of the C₆H₁₁ group is expected to increase the molecular weight and logP, while decreasing water solubility and potentially altering the melting point.
| Property | 2-Cyclohexylbenzene-1,4-diol | Hydroquinone (Benzene-1,4-diol) | Rationale for Predicted Differences |
| Melting Point (°C) | Not Experimentally Available[1] | 172[5] | The bulky cyclohexyl group may disrupt crystal lattice packing, potentially leading to a lower melting point compared to the highly symmetric hydroquinone. |
| Boiling Point (°C) | Not Experimentally Available[1] | 287[5] | The increased molecular weight and van der Waals forces suggest a significantly higher boiling point. |
| Water Solubility (g/L) | Predicted to be low | 72 (at 25°C)[4] | The large, non-polar cyclohexyl group will drastically reduce solubility in water compared to the parent compound. |
| logP (Octanol/Water) | 3.7 (Computed, XLogP3)[2] | 0.59 (Experimental)[4] | This computed value indicates significantly higher lipophilicity and a preference for non-polar environments, a direct consequence of the cyclohexyl substituent. |
| pKa | Predicted ~10-11 | pKa₁ = 9.9[5] | The electron-donating nature of the alkyl (cyclohexyl) group is expected to slightly increase the pKa (decrease acidity) of the phenolic protons compared to hydroquinone. |
| Polar Surface Area (Ų) | 40.5 (Computed)[2] | 40.5 | The polar surface area is dominated by the two hydroxyl groups and is therefore identical to that of hydroquinone. |
| Hydrogen Bond Donors | 2 (Computed)[2] | 2 | Both molecules have two hydroxyl groups capable of donating hydrogen bonds. |
| Hydrogen Bond Acceptors | 2 (Computed)[2] | 2 | The oxygen atoms in both molecules can act as hydrogen bond acceptors. |
Section 3: Authoritative Experimental Protocols for Characterization
This section provides detailed, self-validating methodologies for determining the key physicochemical properties of 2-Cyclohexylbenzene-1,4-diol. These protocols are based on internationally recognized standards, such as those from the Organisation for Economic Co-operation and Development (OECD).
Protocol for Melting Point Determination (OECD TG 102)
Causality: The melting point is a critical indicator of purity and identity. The capillary method provides a precise temperature range over which the solid-to-liquid phase transition occurs.
Methodology:
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a thin-walled capillary tube, tapping gently to pack the sample to a height of 2-3 mm.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus.
-
Heating Profile:
-
For an unknown compound, perform a rapid preliminary scan (10-20 °C/min) to determine an approximate melting range.
-
For the precise determination, use a new sample and heat rapidly to about 20 °C below the approximate melting point.
-
Decrease the heating rate to 1-2 °C/min to allow for thermal equilibrium.
-
-
Observation & Reporting: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (completion). The melting point is reported as this range.
Protocol for Aqueous Solubility Determination (OECD TG 105 - Flask Method)
Causality: Solubility dictates bioavailability, formulation possibilities, and environmental fate. The flask method is a gold standard for determining the saturation solubility of a compound in a specific solvent.
Workflow Diagram:
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroquinone | C6H4(OH)2 | CID 785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. Hydroquinone - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 2-Cyclohexylbenzene-1,4-diol (CAS 4197-75-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylbenzene-1,4-diol, also known as 2-cyclohexylhydroquinone, is a substituted aromatic diol with emerging interest in medicinal chemistry and material science. As a derivative of hydroquinone, a well-known reducing agent and antioxidant, this compound's biological activities are a subject of ongoing investigation. The introduction of a cyclohexyl group to the hydroquinone scaffold significantly increases its lipophilicity, which can profoundly influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of 2-Cyclohexylbenzene-1,4-diol, including its chemical and physical properties, a detailed synthesis protocol, its known biological activities with a focus on cytotoxicity, and methods for its analytical characterization.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 4197-75-5 | |
| Molecular Formula | C₁₂H₁₆O₂ | |
| Molecular Weight | 192.25 g/mol | |
| IUPAC Name | 2-cyclohexylbenzene-1,4-diol | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, ether, and acetone. | Inferred from structural analogy |
| logP (Octanol/Water Partition Coefficient) | 3.7 (Computed) | |
| pKa | ~10-11 (Estimated) | Inferred from hydroquinone |
Synthesis of 2-Cyclohexylbenzene-1,4-diol
The synthesis of 2-Cyclohexylbenzene-1,4-diol can be effectively achieved through a Friedel-Crafts alkylation of hydroquinone. This electrophilic aromatic substitution reaction utilizes an acid catalyst to promote the addition of a cyclohexyl group to the aromatic ring. A common method involves the reaction of hydroquinone with cyclohexene in the presence of an acid catalyst.
Reaction Scheme
Caption: Synthesis of 2-Cyclohexylbenzene-1,4-diol via Friedel-Crafts Alkylation.
Experimental Protocol: Friedel-Crafts Alkylation with Cyclohexene
This protocol is adapted from methodologies for the synthesis of similar alkylated phenols.
Materials:
-
Hydroquinone
-
Cyclohexene
-
Acid catalyst (e.g., phosphoric acid, or a solid acid catalyst like a zeolite)
-
Anhydrous solvent (e.g., dichloromethane or nitromethane)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in the anhydrous solvent.
-
Add the acid catalyst to the solution. The amount and type of catalyst may need to be optimized for best results.
-
Add cyclohexene to the reaction mixture. An excess of cyclohexene may be used to drive the reaction towards the mono-alkylated product.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to isolate 2-Cyclohexylbenzene-1,4-diol.
Biological Activity and Potential Applications in Drug Discovery
Substituted hydroquinones and their corresponding quinones are known to exhibit a range of biological activities, including antioxidant and cytotoxic effects. The presence of the cyclohexyl group in 2-Cyclohexylbenzene-1,4-diol is expected to enhance its cellular uptake and interaction with lipophilic environments within the cell.
Cytotoxicity
Research on structurally similar compounds has demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a study by Liu et al. (2010) on cyclohexyl-substituted phenols and quinones revealed that these compounds can inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) and various cancer cells. While specific IC₅₀ values for 2-Cyclohexylbenzene-1,4-diol are not yet widely published, it is plausible that it exhibits similar pro-apoptotic effects. Another study has reported that "phenol, 2-cyclohexyl-" can induce apoptosis in cancer cells.
Mechanism of Action
The cytotoxic effects of hydroquinone derivatives are often attributed to their ability to undergo oxidation to form reactive quinone species. These quinones can act as Michael acceptors, leading to the alkylation of cellular nucleophiles such as glutathione (GSH) and critical protein thiols. This can disrupt cellular redox balance and trigger oxidative stress. Furthermore, the quinone can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components, including DNA, lipids, and proteins, ultimately leading to apoptosis.
Caption: Proposed Mechanism of Cytotoxicity for 2-Cyclohexylbenzene-1,4-diol.
Potential as a Drug Discovery Scaffold
The structural features of 2-Cyclohexylbenzene-1,4-diol make it an interesting scaffold for the development of novel therapeutic agents. Its ability to induce cytotoxicity suggests potential applications as an anticancer agent. Furthermore, its antioxidant properties could be explored for the treatment of diseases associated with oxidative stress. The cyclohexyl moiety can be further functionalized to modulate its activity, selectivity, and pharmacokinetic properties.
Analytical Methods for Characterization
The structural elucidation and purity assessment of 2-Cyclohexylbenzene-1,4-diol rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the hydroquinone ring, the methine proton of the cyclohexyl group attached to the ring, and the methylene protons of the cyclohexyl ring. The chemical shifts and coupling patterns of the aromatic protons will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons and the aliphatic carbons of the cyclohexyl group. The chemical shifts of the hydroxyl-bearing aromatic carbons will be in the characteristic downfield region for phenols.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the cyclohexyl group will be observed in the 2850-2960 cm⁻¹ region. C=C stretching vibrations of the aromatic ring will be present in the 1450-1600 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of 192.25 g/mol . The fragmentation pattern can provide further structural information, with characteristic losses of fragments from the cyclohexyl ring.
Safety and Handling
-
Toxicity: Hydroquinone is harmful if swallowed and can cause serious eye damage. It is also suspected of causing genetic defects and cancer. Alkylated phenols can be skin irritants.
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Cyclohexylbenzene-1,4-diol is a compound with significant potential in the field of drug discovery, particularly in the development of new anticancer agents. Its synthesis is achievable through established organic chemistry methods, and its biological activity is rooted in the well-understood chemistry of hydroquinones and quinones. This technical guide provides a foundational understanding of this molecule for researchers and scientists. Further investigation into its specific biological targets and mechanism of action is warranted to fully elucidate its therapeutic potential.
References
-
PubChem. (n.d.). 2-Cyclohexylbenzene-1,4-diol. National Center for Biotechnology Information. Retrieved from [Link]
- Liu, X., Ou, Y., Chen, S., Lu, X., Cheng, H., Jia, X., Wang, D., & Zhou, G. C. (2010). Synthesis and inhibitory evaluation of cyclohexen-2-yl- and cyclohexyl-substituted phenols and quinones to endothelial cell and cancer cells. European Journal of Medicinal Chemistry, 45(6), 2147–2153.
- Sigma-Aldrich. (2024). Safety Data Sheet: Hydroquinone.
- Chowdhury, A. A., & Kumar, S. (2020). Phytochemical screening and GC-MS chemical profiling of an innovative anti-cancer herbal formula (PHF6). Journal of King Saud University - Science, 32(3), 2092-2099.
- O'Brien, P. J. (1991). Molecular mechanisms of quinone cytotoxicity. Chemico-biological interactions, 80(1), 1–41.
An In-depth Technical Guide to the Biological Activity of 2-Cyclohexylbenzene-1,4-diol
Introduction
2-Cyclohexylbenzene-1,4-diol is an aromatic organic compound belonging to the hydroquinone family. Its structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and a cyclohexyl group at position 2. While this specific molecule is not extensively characterized in the existing scientific literature, its core hydroquinone structure, coupled with a bulky lipophilic cyclohexyl substituent, provides a strong basis for predicting a range of significant biological activities.
Hydroquinones are well-known redox-active molecules capable of participating in electron transfer reactions.[1] This chemical property is the foundation for their roles as both antioxidants and, paradoxically, pro-oxidants under certain conditions. The addition of the cyclohexyl group is predicted to enhance the compound's lipophilicity, potentially increasing its ability to cross cellular membranes and interact with intracellular targets. This guide will synthesize our current understanding of substituted hydroquinones to propose the likely biological activities of 2-Cyclohexylbenzene-1,4-diol and provide detailed, field-proven methodologies for their investigation.
Predicted Biological Activities and Mechanistic Rationale
Based on its chemical structure, 2-Cyclohexylbenzene-1,4-diol is hypothesized to possess four key biological activities: antioxidant, anti-inflammatory, cytotoxic, and antimicrobial. The following sections will explore the mechanistic rationale for each predicted activity and provide detailed protocols for their experimental validation.
Antioxidant Activity
The hydroquinone moiety is a classic phenolic antioxidant structure. The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The resulting semiquinone radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Mechanistic Hypothesis: 2-Cyclohexylbenzene-1,4-diol is predicted to act as a primary antioxidant through a hydrogen atom transfer (HAT) mechanism. It may also exhibit secondary antioxidant effects by upregulating endogenous antioxidant defense systems through activation of the Nrf2 signaling pathway. Hydroquinones can induce Nrf2 activation, leading to the transcription of antioxidant response element (ARE)-containing genes, including heme oxygenase-1 (HO-1).[2][3]
A multi-assay approach is recommended to comprehensively characterize the antioxidant potential of 2-Cyclohexylbenzene-1,4-diol.
Table 1: Assays for Determining Antioxidant Capacity
| Assay | Principle | Information Gained |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. | In vitro radical scavenging activity.[4] |
| ABTS Radical Scavenging Assay | Measures the ability of the compound to scavenge the ABTS radical cation. | Complements the DPPH assay, suitable for hydrophilic and lipophilic compounds.[5] |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce Fe³⁺ to Fe²⁺. | Overall reducing capacity of the compound.[6] |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of the compound to prevent intracellular ROS formation in response to an oxidative challenge. | Bioavailability and antioxidant efficacy in a cellular context. |
Detailed Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.
-
Prepare a series of concentrations of 2-Cyclohexylbenzene-1,4-diol in methanol (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Use ascorbic acid or Trolox as a positive control and prepare a similar concentration range.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound, positive control, or methanol (as a blank).
-
Add 100 µL of the DPPH solution to all wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
Anti-inflammatory Activity
Chronic inflammation is linked to oxidative stress, and many antioxidant compounds also exhibit anti-inflammatory properties. The predicted mechanism involves the inhibition of key pro-inflammatory enzymes and signaling pathways.
Mechanistic Hypothesis: 2-Cyclohexylbenzene-1,4-diol may exert anti-inflammatory effects by:
-
Inhibiting Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the synthesis of prostaglandins, which are potent inflammatory mediators. Phenolic compounds are known to inhibit COX activity.[5]
-
Suppressing the NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[7][8] Hydroquinones can modulate NF-κB signaling.
Workflow for Investigating Anti-inflammatory Activity
Caption: Workflow for evaluating the anti-inflammatory potential of 2-Cyclohexylbenzene-1,4-diol.
Detailed Protocol: COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits.[9]
-
Preparation of Reagents:
-
Reconstitute recombinant human COX-2 enzyme in the provided assay buffer.
-
Prepare the arachidonic acid substrate solution.
-
Prepare a fluorescent probe solution (e.g., Amplex™ Red).
-
Prepare a range of concentrations of 2-Cyclohexylbenzene-1,4-diol and a selective COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
-
Assay Procedure:
-
In a 96-well black microplate, add assay buffer, COX-2 enzyme, and the test compound or control.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the arachidonic acid substrate and the fluorescent probe.
-
Immediately begin kinetic reading of fluorescence (e.g., Ex/Em = 535/587 nm) every minute for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Calculate the IC₅₀ value for COX-2 inhibition.
-
Cytotoxic Activity
The redox cycling of hydroquinones can lead to the generation of reactive oxygen species (ROS), which, at high levels, can induce oxidative stress and trigger apoptotic cell death in cancer cells. The lipophilic nature of the cyclohexyl group may enhance the compound's ability to intercalate into cellular membranes, further contributing to cytotoxicity.
Mechanistic Hypothesis: At higher concentrations, 2-Cyclohexylbenzene-1,4-diol may induce cytotoxicity in cancer cell lines through:
-
Induction of Excessive ROS: Overwhelming the cellular antioxidant capacity, leading to oxidative damage to lipids, proteins, and DNA.[10]
-
Mitochondrial Dysfunction: ROS can trigger the opening of the mitochondrial permeability transition pore (mPTP), leading to a loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and activation of the caspase cascade.[11]
Signaling Pathway for Hydroquinone-Induced Cytotoxicity
Caption: Proposed pathway for 2-Cyclohexylbenzene-1,4-diol-induced apoptosis.
Detailed Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]
-
Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a range of concentrations of 2-Cyclohexylbenzene-1,4-diol (e.g., 0.1 to 100 µM) in the culture medium.
-
Replace the old medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Formazan Solubilization:
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, representing the concentration that inhibits 50% of cell growth.
-
Antimicrobial Activity
Phenolic compounds are known to possess broad-spectrum antimicrobial properties. Their mechanism of action often involves the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.
Mechanistic Hypothesis: The lipophilic cyclohexyl group of 2-Cyclohexylbenzene-1,4-diol could facilitate its insertion into the lipid bilayer of bacterial and fungal cell membranes, leading to increased permeability and leakage of intracellular contents. The hydroquinone moiety could also generate ROS, creating an oxidative stress environment that is lethal to the microbes.[14][15]
Table 2: Assays for Determining Antimicrobial Efficacy
| Assay | Principle | Information Gained |
| Minimum Inhibitory Concentration (MIC) | Determines the lowest concentration of the compound that visibly inhibits microbial growth. | Potency of antimicrobial activity (bacteriostatic/fungistatic).[16] |
| Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) | Determines the lowest concentration of the compound that results in microbial death. | Whether the compound is cidal or static.[16] |
Detailed Protocol: Broth Microdilution for MIC Determination
-
Preparation:
-
Prepare a stock solution of 2-Cyclohexylbenzene-1,4-diol in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of the compound in a microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a final concentration of ~5 x 10⁵ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the microbial inoculum to each well.
-
Include a positive control (microbes + medium) and a negative control (medium only).
-
Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
-
MIC Determination:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.
-
Conclusion and Future Directions
2-Cyclohexylbenzene-1,4-diol, by virtue of its substituted hydroquinone structure, represents a promising scaffold for the development of new therapeutic agents. The experimental framework provided in this guide offers a comprehensive strategy to systematically investigate its antioxidant, anti-inflammatory, cytotoxic, and antimicrobial properties. Positive results from these initial in vitro screens would warrant further investigation into the compound's specific molecular targets, in vivo efficacy, and safety profile, paving the way for potential applications in drug development.
References
-
Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]
-
Connolly, N. M. C., et al. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cell Death & Differentiation. Available at: [Link]
-
Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling. Available at: [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Amerigo Scientific. (n.d.). ROS Detection in Cells: Complete Guide to Understanding Reactive Oxygen Species and How to Measure Them Effectively. Available at: [Link]
-
Lawrence, T. (2009). The nuclear factor NF-kappaB pathway in inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]
-
Sosa, V., et al. (2013). Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. Oxidative Medicine and Cellular Longevity. Available at: [Link]
-
Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. Available at: [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Available at: [Link]
-
Satoh, T., et al. (2014). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. The Journal of Neuroscience. Available at: [Link]
-
Wikipedia. (n.d.). NF-κB. Available at: [Link]
-
Ouellet, M., & Percival, M. D. (2007). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols. Available at: [Link]
-
Gopaul, S. V., & vanquishing, Z. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE. Available at: [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Available at: [Link]
-
Hütter, E., et al. (2013). Methods for Assessing Mitochondrial Function in Diabetes. Comprehensive Physiology. Available at: [Link]
-
The University of Edinburgh. (2018). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Available at: [Link]
-
Rowland, S. E., et al. (2011). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. Available at: [Link]
-
Kabalka, G. W., et al. (2003). Synthesis of 2-substituted hydroquinone derivatives from 1,4-benzoquinone and allyl ethers. Tetrahedron Letters. Available at: [Link]
-
Aslantürk, Ö. S. (2017). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Turkish Journal of Pharmaceutical Sciences. Available at: [Link]
-
Badham, C., et al. (2004). Hydroquinone modulates the GM-CSF signaling pathway in TF-1 cells. Leukemia. Available at: [Link]
-
North, M., et al. (2014). Modulation of Ras signaling alters the toxicity of hydroquinone, a benzene metabolite and component of cigarette smoke. BMC Cancer. Available at: [Link]
-
Afonso, C. M., et al. (2001). Biological effects of prenylated hydroquinones: structure-activity relationship studies in antimicrobial, brine shrimp, and fish lethality assays. Journal of Natural Products. Available at: [Link]
-
Ju-Hee, L., et al. (2021). Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. International Journal of Molecular Sciences. Available at: [Link]
-
Daglia, M. (2012). Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates. Current Pharmaceutical Design. Available at: [Link]
-
North, M., et al. (2014). Modulation of Ras signaling alters the toxicity of hydroquinone, a benzene metabolite and component of cigarette smoke. BMC Cancer. Available at: [Link]
-
Kim, J., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules. Available at: [Link]
-
Bouarab-Chibane, L., et al. (2019). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. Molecules. Available at: [Link]
-
ResearchGate. (n.d.). The MIC and MBC of the four phenolic EO compounds against four microorganisms (μg/mL). Available at: [Link]
-
Agilent Technologies. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Available at: [Link]
-
Manczak, M., & Reddy, P. H. (2023). Methods to Study the Mitochondria. Cells. Available at: [Link]
-
Karou, D., et al. (2005). Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants. Journal of Ethnopharmacology. Available at: [Link]
-
Ullah, R., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology. Available at: [Link]
-
Al-Oqaili, N. A. A., et al. (2024). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models. International Journal of Advanced Biochemistry Research. Available at: [Link]
-
Lee, S. H., et al. (2013). Hydroquinone regulates hemeoxygenase-1 expression via modulation of Src kinase activity through thiolation of cysteine residues. Free Radical Biology and Medicine. Available at: [Link]
-
ResearchGate. (n.d.). Identification and in vitro anti-inflammatory activity of different forms of phenolic compounds in Camellia oleifera oil. Available at: [Link]
-
Park, S., et al. (2015). The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR. Journal of the Korean Society for Applied Biological Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Hydroquinone. Available at: [Link]
-
ResearchGate. (n.d.). MIC and MBC of flavonoids and pure phenolic compounds against the tested microbial strains. Available at: [Link]
-
Papoutsis, I., et al. (2008). Hydroxyquinones: Synthesis and Reactivity. Molecules. Available at: [Link]
-
da Silva, A. C. S., et al. (2016). LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds. Brazilian Journal of Medical and Biological Research. Available at: [Link]
-
Mileva, M., et al. (2021). Phenolic Content, Antioxidant Activity and In Vitro Anti-Inflammatory and Antitumor Potential of Selected Bulgarian Propolis Samples. Antioxidants. Available at: [Link]
-
Al-Oqaili, N. A. A., et al. (2021). Assessing the cytotoxicity of phenolic and terpene fractions extracted from Iraqi Prunus arabica against AMJ13 and SK-GT-4 human cancer cell lines. F1000Research. Available at: [Link]
-
ResearchGate. (n.d.). The chemical and biological activities of quinones: Overview and implications in analytical detection. Available at: [Link]
-
ResearchGate. (n.d.). MTT assays (% inhibition of cell viability) and LDH release assay (% cytotoxicity). Available at: [Link]
-
ResearchGate. (n.d.). The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. Available at: [Link]
-
Esteves, A. C. S., et al. (2021). Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds. Molecules. Available at: [Link]
- Google Patents. (n.d.). Method for the preparation of substituted quinones and hydroquinones.
-
Gümrükçüoğlu, N., et al. (2011). Synthesis of some NH- and NH,S- substituted 1,4-quinones. Journal of the Serbian Chemical Society. Available at: [Link]
Sources
- 1. Hydroquinone - Wikipedia [en.wikipedia.org]
- 2. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroquinone regulates hemeoxygenase-1 expression via modulation of Src kinase activity through thiolation of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Methods for the detection of reactive oxygen species - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biochemjournal.com [biochemjournal.com]
- 13. Assessing the cytotoxicity of phenolic and... | F1000Research [f1000research.com]
- 14. Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Guide to 2-Cyclohexylbenzene-1,4-diol: Elucidating Molecular Structure
This technical guide provides an in-depth analysis of the spectroscopic data for 2-Cyclohexylbenzene-1,4-diol (also known as 2-cyclohexylhydroquinone). As a crucial molecule in various research domains, including antioxidant studies and as a potential building block in medicinal chemistry, a thorough understanding of its structural characterization is paramount for researchers, scientists, and drug development professionals. This document will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental rationale and data interpretation.
Molecular Structure and Key Features
2-Cyclohexylbenzene-1,4-diol consists of a hydroquinone ring substituted with a cyclohexyl group at the 2-position. This structure presents a unique combination of an aromatic, electron-rich phenolic system and a saturated aliphatic ring, leading to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-Cyclohexylbenzene-1,4-diol, both ¹H and ¹³C NMR are critical for confirming the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
Experimental Considerations: The choice of solvent is crucial in ¹H NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, for phenolic compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be advantageous as they can help in observing the exchangeable hydroxyl protons. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5-9.5 | Singlet (broad) | 2H | Ar-OH |
| ~6.6-6.8 | Multiplet | 3H | Ar-H |
| ~2.8-3.0 | Multiplet | 1H | Cyclohexyl-H (methine) |
| ~1.6-1.9 | Multiplet | 5H | Cyclohexyl-H (methylene) |
| ~1.1-1.5 | Multiplet | 5H | Cyclohexyl-H (methylene) |
Interpretation and Rationale:
-
Hydroxyl Protons: The phenolic hydroxyl protons are expected to appear as a broad singlet in the downfield region (8.5-9.5 ppm). Their broadness is due to hydrogen bonding and chemical exchange.
-
Aromatic Protons: The three protons on the hydroquinone ring will exhibit complex splitting patterns (multiplet) in the aromatic region (~6.6-6.8 ppm) due to their distinct chemical environments and coupling with each other.
-
Cyclohexyl Protons: The cyclohexyl protons will resonate in the upfield aliphatic region. The single methine proton, being attached to the aromatic ring, will be the most deshielded of the aliphatic protons (~2.8-3.0 ppm). The ten methylene protons will appear as a series of overlapping multiplets between 1.1 and 1.9 ppm.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Experimental Considerations: A standard ¹³C NMR experiment, often proton-decoupled to simplify the spectrum to single lines for each unique carbon, provides a direct count of the non-equivalent carbon atoms. The choice of solvent is similar to that for ¹H NMR.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~148-152 | C -OH (C1, C4) |
| ~125-130 | Ar-C (substituted) |
| ~115-120 | Ar-C -H |
| ~35-40 | Cyclohexyl-C (methine) |
| ~25-35 | Cyclohexyl-C (methylene) |
Interpretation and Rationale:
-
Aromatic Carbons: The carbons of the benzene ring will resonate in the downfield region. The two carbons bearing the hydroxyl groups (C1 and C4) will be the most deshielded (~148-152 ppm). The substituted aromatic carbon and the CH carbons will appear at slightly lower chemical shifts.
-
Aliphatic Carbons: The carbons of the cyclohexyl ring will appear in the upfield region, with the methine carbon being more deshielded (~35-40 ppm) than the methylene carbons (~25-35 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: A common method for solid samples is to prepare a potassium bromide (KBr) pellet containing a small amount of the analyte. Alternatively, the spectrum can be recorded from a thin film or a solution.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2930-2850 | Strong | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1260-1180 | Strong | C-O stretch (phenol) |
| 900-675 | Medium-Strong | C-H bend (aromatic, out-of-plane) |
Interpretation:
-
The most prominent feature in the IR spectrum will be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups.
-
The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1600-1450 cm⁻¹ region.
-
Strong C-H stretching bands for the cyclohexyl group will be observed in the 2930-2850 cm⁻¹ range.
-
A strong C-O stretching band for the phenolic groups is expected around 1260-1180 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Experimental Workflow: Electron Ionization (EI) is a common ionization technique that bombards the molecule with high-energy electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).
Caption: A simplified workflow for Mass Spectrometry analysis.
Predicted Mass Spectrum Data:
| m/z | Relative Intensity | Proposed Fragment |
| 192 | High | [M]⁺ (Molecular Ion) |
| 109 | Moderate | [M - C₆H₁₁]⁺ (Loss of cyclohexyl radical) |
| 81 | Moderate | [C₆H₉]⁺ (Cyclohexenyl cation) |
Interpretation and Fragmentation Pathway:
The molecular ion peak [M]⁺ is expected at an m/z of 192, corresponding to the molecular weight of 2-Cyclohexylbenzene-1,4-diol (C₁₂H₁₆O₂). A significant fragmentation pathway would involve the cleavage of the bond between the benzene and cyclohexyl rings, leading to the loss of a cyclohexyl radical (mass = 83) and the formation of a stable radical cation at m/z 109. The cyclohexyl cation or related fragments may also be observed around m/z 81.
Caption: Predicted major fragmentation pathway for 2-Cyclohexylbenzene-1,4-diol in EI-MS.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Cyclohexylbenzene-1,4-diol. By leveraging established principles of NMR, IR, and MS, and drawing comparisons with structurally related molecules, a detailed and reliable spectroscopic profile has been constructed. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in various scientific applications. Researchers are encouraged to use this guide as a reference when acquiring and interpreting experimental data for 2-Cyclohexylbenzene-1,4-diol.
References
-
PubChem. 2-Cyclohexylbenzene-1,4-diol. National Center for Biotechnology Information. [Link][1]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
solubility of 2-Cyclohexylbenzene-1,4-diol in different solvents
An In-depth Technical Guide Solubility Profile of 2-Cyclohexylbenzene-1,4-diol: A Guide for Researchers and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1][2] 2-Cyclohexylbenzene-1,4-diol, a hydroquinone derivative, presents a unique molecular architecture with both polar and non-polar moieties, making its interaction with various solvents a subject of significant interest in pharmaceutical sciences. This guide provides a comprehensive examination of the solubility of 2-Cyclohexylbenzene-1,4-diol. We will delve into the theoretical principles governing its solubility, present a robust, field-proven experimental protocol for its determination, and discuss the implications of its solubility profile in the context of drug discovery and development.
Introduction: The Critical Role of Solubility
In the journey of a drug from a chemical entity to a therapeutic agent, solubility is a fundamental physical property that cannot be overlooked. A drug must be in a dissolved state to be absorbed by the body, making aqueous solubility a key gatekeeper for oral bioavailability.[1] Approximately 40% of drugs with market approval and nearly 90% of molecules in the discovery pipeline are poorly water-soluble, posing a significant challenge to formulation scientists.[1][2]
2-Cyclohexylbenzene-1,4-diol is a compound of interest due to its structural similarity to other biologically active quinone and hydroquinone derivatives. Its amphiphilic nature, arising from a polar diol system on a benzene ring and a non-polar cyclohexyl group, suggests a complex solubility profile. Understanding this profile is paramount for its potential development as a therapeutic agent, guiding everything from solvent selection in synthesis and purification to the design of effective drug delivery systems.
Theoretical Underpinnings of Solubility
The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. The extent to which 2-Cyclohexylbenzene-1,4-diol dissolves in a given solvent is dictated by the interplay of its intrinsic physicochemical properties and those of the solvent.
2.1. Physicochemical Properties of 2-Cyclohexylbenzene-1,4-diol
-
Molecular Structure: The molecule consists of a hydrophilic hydroquinone head and a lipophilic cyclohexylbenzene tail.
-
Molecular Weight: 192.25 g/mol .[3]
-
Hydrogen Bonding: The two hydroxyl (-OH) groups can act as both hydrogen bond donors and acceptors, which is a primary driver for solubility in protic solvents.[3]
-
Polarity: The molecule possesses a significant polar surface area (40.5 Ų) due to the diol group, but this is counterbalanced by the non-polar hydrocarbon framework.[3]
-
Lipophilicity (XLogP3-AA): The predicted octanol-water partition coefficient is 3.7, indicating a strong preference for non-polar, lipid-like environments over aqueous ones.[3]
2.2. The Principle of "Like Dissolves Like" This age-old heuristic remains a powerful predictive tool.
-
Polar Solvents (e.g., water, methanol) are expected to interact favorably with the polar hydroquinone portion of the molecule through hydrogen bonding and dipole-dipole interactions.
-
Non-polar Solvents (e.g., toluene, hexane) will more readily solvate the non-polar cyclohexyl and benzene rings through London dispersion forces.[4]
-
Solvents with Intermediate Polarity (e.g., ethanol, acetone) may offer the best of both worlds, capable of interacting with both the polar and non-polar regions of the molecule, potentially leading to higher solubility.
Experimental Determination of Equilibrium Solubility
To ensure accuracy and reproducibility, a standardized methodology is essential. The Saturation Shake-Flask Method is the gold standard for determining equilibrium (or thermodynamic) solubility, as it allows a direct measurement of the drug concentration in a saturated solution at equilibrium.[5][6][7] The subsequent quantification of the dissolved solute will be performed gravimetrically, a simple and accurate technique when solute concentrations are sufficiently high.[2][8]
Experimental Workflow: Shake-Flask Method & Gravimetric Analysis
Caption: Workflow for determining equilibrium solubility via the shake-flask method and gravimetric analysis.
Detailed Step-by-Step Protocol
Self-Validating System: The confirmation of excess solid at the end of the equilibration period is a critical control step to ensure the solution is indeed saturated.[8][9]
-
Preparation: To a series of glass vials, add an excess amount of 2-Cyclohexylbenzene-1,4-diol (e.g., 20-30 mg). The amount should be sufficient to ensure that solid material remains undissolved at the end of the experiment.
-
Solvent Addition: Accurately pipette a fixed volume (e.g., 5.0 mL) of the desired solvent into each vial.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C for biorelevance).[7][10] Agitate for a sufficient period to reach equilibrium, typically 24 to 48 hours.[6][7] The system is at equilibrium when consecutive measurements of solubility show no significant change.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. For finer particles, centrifugation may be required.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically resistant filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is crucial to avoid artificially inflated results.
-
Gravimetric Quantification: a. Pre-weigh a clean, dry evaporating dish on an analytical balance (record as W1).[8] b. Accurately pipette a known volume (e.g., 2.0 mL) of the clear filtrate into the pre-weighed dish. c. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 100 °C for many organic solvents and water).[2] d. Periodically cool the dish in a desiccator and weigh it. Continue this process until a constant weight is achieved (record as W3).[2]
-
Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = (W3 - W1) / Volume of filtrate (mL)
Expected Solubility Profile of 2-Cyclohexylbenzene-1,4-diol
While exact quantitative data requires laboratory execution, a qualitative and semi-quantitative profile can be expertly predicted based on the molecule's structure and the principles of solvency.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Low | The large, non-polar cyclohexylbenzene moiety dominates, overcoming the hydrogen bonding potential of the two -OH groups. |
| Methanol | High | The small alkyl group of methanol and its strong H-bonding capacity can effectively solvate both polar and non-polar parts of the solute. | |
| Ethanol | High | Similar to methanol, ethanol provides a good balance of polarity and non-polar character to dissolve the amphiphilic solute. | |
| Polar Aprotic | Acetone | High | Good dipole moment and ability to accept hydrogen bonds allows for effective solvation of the hydroquinone portion. |
| Dimethyl Sulfoxide (DMSO) | Very High | A highly polar aprotic solvent capable of strong interactions with the solute's polar groups. | |
| Acetonitrile | Moderate | Less polar than DMSO or acetone, leading to slightly reduced, but still significant, dissolving power. | |
| Non-Polar | Toluene | Moderate | The aromatic nature of toluene interacts favorably with the benzene ring of the solute via π-π stacking, and its non-polar nature solvates the cyclohexyl group. |
| n-Hexane | Low | As a purely aliphatic, non-polar solvent, it can only interact with the hydrocarbon tail, offering poor solvation for the polar hydroquinone head. |
Discussion and Practical Implications
The predicted solubility profile highlights the classic amphiphilic nature of 2-Cyclohexylbenzene-1,4-diol. Its limited aqueous solubility, as suggested by its high XLogP, is a critical piece of information for drug development professionals.[3] This characteristic suggests that if developed as an oral therapeutic, it would likely fall into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
-
Causality in Solvent Selection: The high solubility in solvents like methanol, ethanol, and acetone is a direct result of their ability to balance interactions.[11] They are polar enough to engage in hydrogen bonding with the diol group while possessing sufficient non-polar character to solvate the cyclohexylbenzene portion. The poor solubility in the extremes—water and hexane—demonstrates that neither polar nor non-polar interactions alone are sufficient to effectively dissolve the entire molecule.
-
Implications for Drug Development:
-
Formulation: The low aqueous solubility necessitates enabling formulation strategies to improve bioavailability. These could include particle size reduction (micronization), the use of surfactants, or the development of solid dispersions.[1][2]
-
Synthesis and Purification: Solvents like ethanol or acetone would be excellent candidates for reaction media and for purification via crystallization, as they can dissolve the compound at higher temperatures and allow for precipitation upon cooling.
-
Conclusion
2-Cyclohexylbenzene-1,4-diol exhibits a nuanced solubility profile governed by its amphiphilic structure. It is predicted to be highly soluble in polar organic solvents like short-chain alcohols and acetone, moderately soluble in aromatic solvents like toluene, and to have low solubility in both highly polar water and non-polar hexane. This understanding, grounded in physicochemical theory and verifiable through the robust shake-flask method, is indispensable for its rational development in pharmaceutical and chemical research. The provided protocol serves as a self-validating framework for obtaining reliable, high-quality solubility data, forming the bedrock for subsequent formulation and development activities.
References
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis, 1(1), 58-60. [Link]
-
Phadungsaksawasdi, P., & Leelapornpisid, P. (n.d.). Determination of Solubility by Gravimetric Method. Department of Pharmaceutical Chemistry, Faculty of Pharmacy, Chiang Mai University. [Link]
-
Qureshi, A., Vyas, J., & Upadhyay, U.M. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences, 1(1), 1-4. [Link]
-
Slideshare. (n.d.). Solubility & Method for determination of solubility. [Link]
-
Wikipedia. (n.d.). Solubility equilibrium. [Link]
-
Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
Delgado, D. R. (2013). Answer to "Can anyone tell me how to perform equilibrium solubility studies step by step practically?". ResearchGate. [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
Biorelevant.com. (n.d.). What is equilibrium solubility of a drug?. [Link]
-
Defense Technical Information Center. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. [Link]
-
Bergström, C. A. S., et al. (2004). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
-
World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
-
Scribd. (n.d.). GRAVIMETRIC. [Link]
-
PubChem. (n.d.). 2-Cyclohexylbenzene-1,4-diol. [Link]
-
Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]
-
ChemSynthesis. (n.d.). 2-cyclohexyl-1,4-benzenediol. [Link]
-
PubChem. (n.d.). 2-Cyclohexyl-5-methylbenzene-1,4-diol. [Link]
-
Solubility of Things. (n.d.). Cyclohexylbenzene. [Link]
-
PubChem. (n.d.). 2-Cyclohexene-1,4-diol. [Link]
-
PubChem. (n.d.). 2-Cyclohexyl-benzene-1,3-diol. [Link]
-
PubChem. (n.d.). Benzene-1,4-diol;cyclohexene. [Link]
-
Quora. (2021). Why does 1 4 cyclohexanediol more soluble in water thann 1,3 and 1,2 cyclohexanediol?. [Link]
-
PubMed. (2016). Recent applications of click chemistry in drug discovery. [Link]
-
American Institute for Conservation. (n.d.). Solubility Parameters: Theory and Application. [Link]
-
IUPAC-NIST Solubility Data Series. (n.d.). solubility data series. [Link]
-
PubMed. (2013). Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. [Link]
-
Quora. (2021). Why does cyclohexan 1,4 diol have a higher boiling point than 1,2 diol?. [Link]
-
ChemRxiv. (2025). Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. [Link]
Sources
- 1. pharmacyjournal.info [pharmacyjournal.info]
- 2. pharmajournal.net [pharmajournal.net]
- 3. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorelevant.com [biorelevant.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. Solubility Parameters: Theory and Application [cool.culturalheritage.org]
An In-depth Technical Guide to the Thermal Stability of 2-Cyclohexylbenzene-1,4-diol
This guide provides a comprehensive technical overview of the thermal stability of 2-Cyclohexylbenzene-1,4-diol. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of thermal analysis, outlines detailed experimental protocols, and discusses potential degradation pathways and stabilization strategies. While specific experimental data for 2-Cyclohexylbenzene-1,4-diol is not extensively available in public literature, this guide establishes a robust framework for its evaluation based on the well-understood behavior of its parent compound, hydroquinone, and related derivatives.
Introduction: The Significance of Thermal Stability in Drug Development
2-Cyclohexylbenzene-1,4-diol, a derivative of hydroquinone, possesses a chemical structure that suggests its potential utility in various pharmaceutical and chemical applications. The introduction of a cyclohexyl group to the hydroquinone backbone can significantly influence its physicochemical properties, including solubility, lipophilicity, and, critically, its thermal stability.
Thermal stability is a paramount consideration in the development of active pharmaceutical ingredients (APIs). It dictates the selection of manufacturing processes, formulation strategies, and storage conditions. A thorough understanding of a compound's response to thermal stress is essential to ensure its safety, efficacy, and shelf-life. This guide will equip the reader with the foundational knowledge and practical methodologies to assess and interpret the thermal stability of 2-Cyclohexylbenzene-1,4-diol.
Predicted Thermal Behavior of 2-Cyclohexylbenzene-1,4-diol
While direct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for 2-Cyclohexylbenzene-1,4-diol is scarce, we can infer its likely thermal behavior by examining its structural components: the hydroquinone ring and the cyclohexyl substituent.
-
Hydroquinone Core: Hydroquinone itself is known to be susceptible to oxidation, which can be accelerated by heat. Thermal decomposition of hydroquinone can lead to the formation of benzoquinone and other degradation products.[1][2] The presence of hydroxyl groups on the aromatic ring makes it a target for oxidative degradation.
-
Cyclohexyl Substituent: The cyclohexane moiety is a saturated aliphatic ring. Under thermal stress, cyclohexane can undergo C-C bond fission, leading to the formation of various radical intermediates and subsequent decomposition products.[3] The attachment of this group to the hydroquinone ring may influence the overall thermal stability, potentially by steric hindrance or by providing alternative degradation pathways.
Based on these considerations, the thermal degradation of 2-Cyclohexylbenzene-1,4-diol could be initiated by either the oxidation of the hydroquinone core or the fragmentation of the cyclohexyl group. The specific decomposition pathway would likely be dependent on the atmosphere (oxidative or inert) and the temperature range.
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of 2-Cyclohexylbenzene-1,4-diol necessitates the use of thermoanalytical techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
TGA is a fundamental technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere.[4] It provides critical information about the thermal stability and decomposition temperatures of a material.
Experimental Protocol: Thermogravimetric Analysis of 2-Cyclohexylbenzene-1,4-diol
-
Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 2-Cyclohexylbenzene-1,4-diol into a clean, tared TGA pan (typically alumina or platinum).
-
Ensure the sample is evenly distributed at the bottom of the pan.
-
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the experiment under both an inert atmosphere (e.g., nitrogen at a flow rate of 50 mL/min) and an oxidative atmosphere (e.g., air or oxygen at a flow rate of 50 mL/min) to understand the influence of oxygen on the degradation process.
-
-
Data Analysis:
-
Plot the sample mass (or weight percent) as a function of temperature to obtain the TGA curve.
-
Plot the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum weight loss.
-
Determine the onset temperature of decomposition (Tonset) and the temperature at which 5% weight loss occurs (T5%), which are common indicators of thermal stability.
-
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[5][6] It is used to detect thermal events such as melting, crystallization, and decomposition.
Experimental Protocol: Differential Scanning Calorimetry of 2-Cyclohexylbenzene-1,4-diol
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of 2-Cyclohexylbenzene-1,4-diol into a DSC pan.
-
Hermetically seal the pan to prevent volatilization before decomposition.
-
-
Experimental Parameters:
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Typically conducted under an inert atmosphere (e.g., nitrogen) to isolate thermal events from oxidative degradation.
-
-
Data Analysis:
-
Plot the heat flow as a function of temperature.
-
Identify endothermic peaks, which may correspond to melting, and exothermic peaks, which often indicate decomposition.
-
The onset temperature of an exothermic peak can provide information about the start of thermal degradation.
-
Potential Degradation Pathways
The degradation of 2-Cyclohexylbenzene-1,4-diol can proceed through several pathways, primarily involving oxidation of the hydroquinone ring and fragmentation of the cyclohexyl group.
Oxidative Degradation: In the presence of oxygen and heat, the hydroquinone moiety is susceptible to oxidation to form 2-cyclohexyl-p-benzoquinone. This is often accompanied by a color change, with the compound turning yellow or brown.[7] Further oxidation can lead to the opening of the aromatic ring and the formation of smaller, more volatile degradation products.
Thermal Fragmentation: At higher temperatures, especially in an inert atmosphere, the primary degradation mechanism may involve the homolytic cleavage of the bond between the cyclohexyl group and the benzene ring. This would generate a cyclohexyl radical and a hydroquinone radical. These highly reactive species can then undergo a variety of secondary reactions, including hydrogen abstraction, disproportionation, and polymerization, leading to a complex mixture of degradation products.
Strategies for Enhancing Thermal Stability
Given the susceptibility of the hydroquinone core to oxidation, the primary strategy for enhancing the thermal stability of 2-Cyclohexylbenzene-1,4-diol is the use of antioxidants.
Table 1: Common Antioxidants for Stabilization
| Antioxidant Class | Examples | Mechanism of Action |
| Sulfites | Sodium metabisulfite, Sodium bisulfite | Preferentially oxidized, thus protecting the primary compound.[8] |
| Phenolic Antioxidants | Butylated hydroxytoluene (BHT), Butylated hydroxyanisole (BHA) | Act as radical scavengers to terminate oxidative chain reactions.[7] |
| Chelating Agents | Citric acid, Ethylenediaminetetraacetic acid (EDTA) | Sequester metal ions that can catalyze oxidation reactions.[9] |
| Ascorbic Acid Derivatives | Ascorbyl palmitate, Magnesium ascorbyl phosphate | Act as oxygen scavengers and can have synergistic effects with other antioxidants.[7][8] |
The choice of antioxidant will depend on the specific application, the formulation matrix (e.g., aqueous or organic), and the required pH range.[7] It is often beneficial to use a combination of antioxidants that act through different mechanisms to achieve synergistic protection.
Conclusion
References
- Benchchem. An In-depth Technical Guide to the Thermogravimetric Analysis of Aromatic Salts: A Case Study of Hydroquinone Derivatives.
- Evaluation of thermal stability of quinones by thermal analysis techniques. (2012). Journal of Thermal Analysis and Calorimetry, 111(3), 1899-1903.
- The stages and mass loss of hydroquinone and binary mixtures. (2019). ResearchGate.
- General properties of hydroquinone (HQ)-and Naph-thermotropic liquid-crystalline polymers (TLCPs). (2014). ResearchGate.
- Thermogravimetric analysis (TGA) curves of copolymers hydroquinone (HQ)... (2019). ResearchGate.
- Process for stabilizing hydroquinone. (2009). Google Patents.
- Stabilization of hydroquinone solutions with citric acid. (1974). Google Patents.
- Enhanced stability and dermal delivery of hydroquinone using solid lipid nanoparticles. (2015). Colloids and Surfaces B: Biointerfaces, 136, 1004-1010.
- Stabilization of Oxidation Prone Ingredients. (n.d.). Fagron Academy.
- PubChem. (n.d.). 2-Cyclohexylbenzene-1,4-diol. National Center for Biotechnology Information.
- ChemSynthesis. (n.d.). 2-cyclohexyl-1,4-benzenediol.
- PubChem. (n.d.). 2-Cyclohexene-1,4-diol. National Center for Biotechnology Information.
- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (2012). Biophysical Chemistry, 165-166, 29-38.
- Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (2015). Journal of Nanomaterials, 2015, 1-11.
- PubChem. (n.d.). 2-Cyclohexyl-benzene-1,3-diol. National Center for Biotechnology Information.
- Benchchem. (n.d.). Synthesis of 2-Hydroxy-1,4-benzoquinone from Hydroquinone: Application Notes and Protocols.
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A study on the initial unimolecular decomposition mechanism. (2021). Physical Chemistry Chemical Physics, 23(14), 8684-8694.
Sources
- 1. repositorio.ufba.br [repositorio.ufba.br]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fagronacademy.us [fagronacademy.us]
- 8. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 9. US3855150A - Stabilization of hydroquinone solutions with citric acid - Google Patents [patents.google.com]
A Systematic Framework for the Identification and Validation of Therapeutic Targets for 2-Cyclohexylbenzene-1,4-diol
Abstract
The journey from a novel chemical entity to a validated therapeutic agent is contingent on the precise identification and rigorous validation of its molecular target. 2-Cyclohexylbenzene-1,4-diol, a hydroquinone derivative, represents a promising yet under-characterized molecule. This guide presents a comprehensive, multi-stage framework for systematically elucidating its potential therapeutic targets. Moving beyond a rigid template, this document provides a logical, causality-driven narrative that integrates computational prediction, unbiased phenotypic screening, state-of-the-art target deconvolution, and robust biochemical and cellular validation. Each stage is supported by detailed, field-proven protocols and the scientific rationale underpinning key experimental choices, offering a self-validating system for researchers embarking on the critical path of target discovery.
Part 1: Foundational Analysis and Hypothesis Generation
Molecular Profile of 2-Cyclohexylbenzene-1,4-diol
2-Cyclohexylbenzene-1,4-diol is a benzenediol compound featuring a hydroquinone core substituted with a cyclohexyl group[1]. Its structure combines two key moieties with known biological relevance:
-
The Hydroquinone Core: This 1,4-dihydroxybenzene structure is a well-known redox-active motif. Hydroquinone and its derivatives are recognized for their antioxidant properties, acting as free radical scavengers[2][3]. This core is also found in molecules that inhibit enzymes involved in metabolic and signaling pathways, most notably tyrosinase, a key enzyme in melanin synthesis[4][5][6][7].
-
The Cyclohexyl Group: This bulky, non-polar substituent significantly influences the molecule's steric and lipophilic properties. Such groups can mediate specific interactions within protein binding pockets, potentially enhancing potency or conferring selectivity. Analogues with cyclohexyl rings have been synthesized and evaluated for various biological activities, including prostaglandin agonism and tyrosinase inhibition[8][9].
Based on this structural analysis, we can hypothesize that 2-Cyclohexylbenzene-1,4-diol may interact with targets in pathways related to oxidative stress, cellular proliferation (as some quinone derivatives show cytotoxic activity[10][11]), and pigmentation.
Initial In Silico Target Prediction
Before embarking on wet-lab experiments, computational methods can narrow the field of potential targets. This approach uses the compound's structure to predict interactions with known proteins.
Protocol 1: In Silico Target Prediction
-
Obtain Compound Structure: Secure the 2D structure (SMILES format) of 2-Cyclohexylbenzene-1,4-diol from a chemical database like PubChem[1].
-
Utilize Prediction Servers: Submit the SMILES string to publicly available target prediction web servers (e.g., SwissTargetPrediction, SuperPred). These tools operate by comparing the query molecule's topology and pharmacophore features to libraries of known ligands with annotated targets.
-
Analyze and Prioritize: The output will be a ranked list of potential protein targets. Prioritize targets that belong to enzyme classes (e.g., oxidoreductases, kinases) or receptor families consistent with the structural hypotheses. Look for convergence, where multiple algorithms predict similar target classes.
-
Rationale: This cost-effective initial step helps in designing more focused and relevant biological assays for the subsequent phenotypic screening phase[12][13].
Caption: Workflow for in silico target prediction.
Part 2: Target Discovery via Phenotypic Screening
Phenotypic screening identifies bioactive compounds by their effect on cellular or organismal characteristics, without preconceived notions of the molecular target[14][15]. This unbiased approach is ideal for discovering novel mechanisms of action[16][17].
Designing the Screening Cascade
Based on our structural hypothesis, a tiered screening cascade can be designed to test for three primary activities: antiproliferative, antioxidant, and anti-melanogenic effects.
Protocol 2: Antiproliferative Cell Viability Assay (MTT Assay)
-
Cell Line Selection: Choose a panel of human cancer cell lines (e.g., M14 melanoma, MCF-7 breast cancer, HepG2 liver carcinoma) to screen for cytotoxic or cytostatic effects[10][18]. Include a non-cancerous cell line (e.g., HaCaT keratinocytes) to assess specificity[18].
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 2-Cyclohexylbenzene-1,4-diol (e.g., from 0.1 µM to 100 µM). Treat the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Readout: Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO or isopropanol with HCl). Measure the absorbance at ~570 nm using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration. Calculate the half-maximal inhibitory concentration (IC50) value using non-linear regression.
-
Causality: A low IC50 value in cancer cells compared to non-cancerous cells indicates a potential therapeutic window and warrants further investigation into the pro-apoptotic or cell cycle arrest pathways involved.
Table 1: Hypothetical Antiproliferative Screening Data
| Cell Line | Compound | IC50 (µM) |
|---|---|---|
| M14 (Melanoma) | 2-Cyclohexylbenzene-1,4-diol | 8.5 |
| MCF-7 (Breast) | 2-Cyclohexylbenzene-1,4-diol | 15.2 |
| HepG2 (Liver) | 2-Cyclohexylbenzene-1,4-diol | 21.0 |
| HaCaT (Keratinocyte) | 2-Cyclohexylbenzene-1,4-diol | > 100 |
Secondary and Orthogonal Assays
If a "hit" is observed (e.g., potent and selective antiproliferative activity), proceed with secondary assays to confirm the phenotype. Examples include assays for antioxidant capacity (e.g., DPPH radical scavenging[19][20]) or tyrosinase inhibition[8].
Part 3: Target Deconvolution Using Chemical Proteomics
Once a robust and desirable phenotype is confirmed, the critical next step is to identify the specific molecular target responsible for this effect—a process known as target deconvolution[15][21][22]. Chemical proteomics is a powerful affinity-based approach for this purpose[23][24][25].
Protocol 3: Affinity-Based Protein Pulldown
-
Probe Synthesis: Synthesize an affinity probe by chemically modifying 2-Cyclohexylbenzene-1,4-diol. This involves attaching a linker arm terminating in a biotin tag. It is crucial to attach the linker at a position that is not critical for the compound's biological activity.
-
Cell Lysate Preparation: Grow the responsive cell line (e.g., M14 melanoma cells) to a high density and prepare a native cell lysate that preserves protein structure and interactions.
-
Affinity Capture: Incubate the biotinylated compound probe with the cell lysate. The probe will bind to its protein target(s). As a critical control, in a separate sample, co-incubate the lysate and probe with a large excess of the original, unmodified 2-Cyclohexylbenzene-1,4-diol. Target proteins should bind to the free compound, preventing their capture by the biotinylated probe.
-
Pulldown: Add streptavidin-coated magnetic beads to the lysate. The high affinity of biotin for streptavidin will immobilize the probe and any bound proteins onto the beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific protein binders. Elute the specifically bound proteins from the beads.
-
Protein Identification by Mass Spectrometry: Digest the eluted proteins into peptides (e.g., with trypsin) and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Proteins that are abundant in the probe-treated sample but significantly reduced or absent in the competition control sample are considered high-confidence binding partners.
Caption: Workflow for affinity-based target deconvolution.
Part 4: Target Validation
Identifying a binding partner is not sufficient; validation is required to prove that the interaction with this target is directly responsible for the compound's biological effect[12][26][27].
Biochemical Validation: Confirming Direct Interaction
Surface Plasmon Resonance (SPR) is a label-free optical technique that provides real-time quantitative data on biomolecular interactions, including binding affinity and kinetics[28][29][30][31][32].
Protocol 4: Surface Plasmon Resonance (SPR) Analysis
-
Protein Immobilization: Covalently immobilize the purified candidate target protein (identified via proteomics) onto an SPR sensor chip.
-
Analyte Injection: Prepare precise serial dilutions of 2-Cyclohexylbenzene-1,4-diol (the analyte). Inject these solutions sequentially over the sensor chip surface through a microfluidic system.
-
Signal Detection: The SPR instrument detects changes in the refractive index at the chip surface as the compound binds to the immobilized protein. This change is proportional to the mass accumulating on the surface and is plotted in real-time as a sensorgram.
-
Kinetic Analysis: The association rate (ka) is determined from the rising portion of the sensorgram, and the dissociation rate (kd) is determined from the declining portion after the injection ends.
-
Affinity Determination: The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as the ratio of kd/ka.
-
Trustworthiness: A low KD value (e.g., in the nanomolar to low micromolar range) provides strong evidence of a direct, high-affinity interaction between the compound and the protein target.
Table 2: Sample SPR Kinetic and Affinity Data
| Target Protein | Analyte | ka (1/Ms) | kd (1/s) | KD (nM) |
|---|
| Putative Target X | 2-Cyclohexylbenzene-1,4-diol | 2.5 x 10^4 | 5.0 x 10^-4 | 20 |
Cellular Validation: Linking Target to Phenotype
The final and most critical step is to confirm that engaging the target protein within a living cell is what causes the observed phenotype (e.g., reduced cell viability).
Protocol 5: Target Knockdown via RNA Interference (siRNA)
-
siRNA Transfection: Transfect the responsive cells (e.g., M14) with small interfering RNA (siRNA) specifically designed to silence the gene encoding the putative target protein. Use a non-targeting control siRNA in parallel.
-
Knockdown Confirmation: After 48-72 hours, confirm the successful knockdown of the target protein using Western blot or qRT-PCR.
-
Phenotypic Assay: Treat both the target-knockdown cells and the control cells with 2-Cyclohexylbenzene-1,4-diol and perform the original phenotypic assay (e.g., MTT assay).
-
Interpretation of Results:
-
Validation: If silencing the target protein makes the cells resistant to the compound (i.e., a significant rightward shift in the IC50 curve), it strongly validates that the compound exerts its effect by inhibiting this target.
-
Invalidation: If knocking down the target has no effect on the compound's potency, the protein is likely a non-functional off-target.
-
-
Causality: This experiment establishes a direct causal link between the target protein and the compound's mechanism of action in a physiological context.
Caption: Logic of a target knockdown validation experiment.
Conclusion
The process of identifying and validating a therapeutic target for a novel compound like 2-Cyclohexylbenzene-1,4-diol is a systematic, multi-disciplinary endeavor. By logically progressing from structure-based hypothesis generation to unbiased phenotypic screening, and then employing rigorous chemical proteomics for deconvolution followed by definitive biochemical and cellular validation, researchers can build a robust, evidence-based case for a compound's mechanism of action. This framework provides an actionable and self-validating pathway to unlock the therapeutic potential of new chemical entities.
References
-
A brief introduction to chemical proteomics for target deconvolution. (2022). European Review for Medical and Pharmacological Sciences. Available at: [Link]
-
Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis. (2021). PubMed. Available at: [Link]
-
Chemical Proteomics for Target Validation. World Preclinical Congress. Available at: [Link]
-
How does SPR work in Drug Discovery?. deNOVO Biolabs. Available at: [Link]
-
Phenotypic Screening: A Powerful Tool for Drug Discovery. (2024). Technology Networks. Available at: [Link]
-
SPR Provides a Boost to Drug Discovery and Development. Photonics Spectra. Available at: [Link]
-
Drug target deconvolution by chemical proteomics. (2011). Current Opinion in Chemical Biology. Available at: [Link]
-
How Is Surface Plasmon Resonance Used In Drug Discovery?. Chemistry For Everyone. Available at: [Link]
-
Surface Plasmon Resonance (SPR). Sygnature Discovery. Available at: [Link]
-
Phenotypic screening. Wikipedia. Available at: [Link]
-
The power of sophisticated phenotypic screening and modern mechanism-of-action methods. (2016). Nature Chemical Biology. Available at: [Link]
-
Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. (2021). Nature Reviews Drug Discovery. Available at: [Link]
-
A brief introduction to chemical proteomics for target deconvolution. (2022). PubMed. Available at: [Link]
-
Chemistry-based functional proteomics for drug target deconvolution. (2014). ResearchGate. Available at: [Link]
-
Drug Target Identification and Validation. MtoZ Biolabs. Available at: [Link]
-
The Art of Finding the Right Drug Target: Emerging Methods and Strategies. (2023). Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Methods of Identification and Validation of Drug Target. (2021). Springer Nature Experiments. Available at: [Link]
-
Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences. Available at: [Link]
-
2-Cyclohexylbenzene-1,4-diol. PubChem. Available at: [Link]
-
Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents. (2009). Journal of Dermatological Science. Available at: [Link]
-
Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents. ResearchGate. Available at: [Link]
-
Hydroquinone And Its Derivatives In Treatment Of Hyperpigmentation. OMICS International. Available at: [Link]
-
Hydroquinone. AccessDermatologyDxRx. Available at: [Link]
-
Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. (2021). Molecules. Available at: [Link]
-
Hydroxyquinones: Synthesis and Reactivity. (2005). Molecules. Available at: [Link]
-
Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. (2000). Journal of Medicinal Chemistry. Available at: [Link]
-
Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions. (2019). RSC Advances. Available at: [Link]
-
The Antioxidant Activity from Hydroquinone Derivatives by the Synthesis of Cinnamomium Verum J.Presl Bark's Extracted. (2014). ResearchGate. Available at: [Link]
-
2-Cyclohexyl-5-methylbenzene-1,4-diol. PubChem. Available at: [Link]
-
Antioxidant Activity of Natural Hydroquinones. (2015). Antioxidants. Available at: [Link]
-
Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. (2014). International Journal of Molecular and Cellular Medicine. Available at: [Link]
-
Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. (2013). Cancer Cell International. Available at: [Link]
-
High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. (2021). Green Chemistry. Available at: [Link]
-
(PDF) Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. (2013). ResearchGate. Available at: [Link]
-
Synthesis and Reactions of Enantiopure Substituted Benzene cis‐Hexahydro‐1,2‐diols. (2010). European Journal of Organic Chemistry. Available at: [Link]
-
2,5-Cyclohexadiene-1,4-diol. PubChem. Available at: [Link]
Sources
- 1. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. eastman.com [eastman.com]
- 3. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. omicsonline.org [omicsonline.org]
- 7. dermatology.mhmedical.com [dermatology.mhmedical.com]
- 8. Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drug Target Identification and Validation | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Methods of Identification and Validation of Drug Target | Springer Nature Experiments [experiments.springernature.com]
- 14. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]
- 15. Phenotypic screening - Wikipedia [en.wikipedia.org]
- 16. The power of sophisticated phenotypic screening and modern mechanism-of-action methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phenotypic Drug Discovery: Recent successes, lessons learned and new directions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the antioxidant activities of fatty polyhydroquinolines synthesized by Hantzsch multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Chemical Proteomics for Target Validation [worldpreclinicalcongress.com]
- 24. europeanreview.org [europeanreview.org]
- 25. researchgate.net [researchgate.net]
- 26. lifesciences.danaher.com [lifesciences.danaher.com]
- 27. wjbphs.com [wjbphs.com]
- 28. Surface plasmon resonance (SPR) biosensors in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. denovobiolabs.com [denovobiolabs.com]
- 30. photonics.com [photonics.com]
- 31. m.youtube.com [m.youtube.com]
- 32. sygnaturediscovery.com [sygnaturediscovery.com]
in vitro studies of 2-Cyclohexylbenzene-1,4-diol
An In-Depth Technical Guide to the In Vitro Evaluation of 2-Cyclohexylbenzene-1,4-diol
Introduction
2-Cyclohexylbenzene-1,4-diol, a derivative of hydroquinone, presents a unique chemical scaffold that merges a cyclohexyl moiety with a phenolic ring. This structure suggests potential for a range of biological activities, warranting a thorough in vitro investigation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to explore the bioactivity of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer insights into data interpretation, establishing a self-validating system for the scientific exploration of 2-Cyclohexylbenzene-1,4-diol.
Compound Profile
Before embarking on biological assays, a clear understanding of the test compound's physicochemical properties is essential.
| Property | Value | Source |
| IUPAC Name | 2-cyclohexylbenzene-1,4-diol | [1] |
| Synonyms | 2-cyclohexyl-1,4-benzenediol, 1,4-dihydroxy-2-cyclohexylbenzene | [1][2] |
| CAS Number | 4197-75-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [1] |
| Molecular Weight | 192.25 g/mol | [1] |
| Structure | A hydroquinone ring substituted with a cyclohexyl group. | [1] |
The hydroquinone structure is a well-known pharmacophore associated with antioxidant and, conversely, pro-oxidant activities, which can lead to cytotoxicity. The addition of a bulky, lipophilic cyclohexyl group may influence the compound's solubility, membrane permeability, and interaction with biological targets.
Hypothesized Biological Activities and Investigative Pathways
The chemical structure of 2-Cyclohexylbenzene-1,4-diol strongly suggests two primary avenues for in vitro investigation: antioxidant potential and cytotoxic effects. The phenolic hydroxyl groups are potential hydrogen donors, conferring radical-scavenging abilities. However, hydroquinones can also undergo redox cycling, generating reactive oxygen species (ROS) that can induce cellular damage and apoptosis, a mechanism often exploited in cancer therapy.[3][4][5]
The following diagram illustrates the proposed overarching workflow for the in vitro characterization of this compound.
Caption: Proposed workflow for the in vitro evaluation of 2-Cyclohexylbenzene-1,4-diol.
Part 1: Assessment of Antioxidant Capacity
The antioxidant potential of phenolic compounds can be assessed through various assays that measure different aspects of their radical-scavenging or reducing capabilities.[6][7] A combination of assays is recommended for a comprehensive evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.
Protocol:
-
Prepare a stock solution of 2-Cyclohexylbenzene-1,4-diol in a suitable solvent (e.g., DMSO or ethanol). Ensure the final solvent concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8]
-
In a 96-well plate, add 100 µL of various concentrations of the test compound.
-
Add 100 µL of a 0.1 mM methanolic solution of DPPH to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) should be determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay is applicable to both hydrophilic and lipophilic compounds.[9]
Protocol:
-
Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.
-
In a 96-well plate, add 20 µL of various concentrations of the test compound.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Trolox is typically used as a standard.[9]
-
Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[11][12]
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
In a 96-well plate, add 20 µL of the test compound at various concentrations.
-
Add 180 µL of the FRAP reagent and incubate at 37°C for 30 minutes.
-
Measure the absorbance of the resulting blue-colored solution at 593 nm.
-
A calibration curve should be prepared using FeSO₄·7H₂O as a standard.
-
The results are expressed as µmol of Fe²⁺ equivalents per gram of the compound.
Data Summary for Antioxidant Assays:
| Assay | Endpoint | Positive Control | Expected Outcome for Active Compound |
| DPPH | IC₅₀ (µM) | Ascorbic Acid / Trolox | Low IC₅₀ value |
| ABTS | IC₅₀ (µM) | Trolox | Low IC₅₀ value |
| FRAP | Fe²⁺ Equivalents (µmol/g) | FeSO₄ | High value |
Part 2: Assessment of Cytotoxic Activity
Given the structural similarity to quinones and hydroquinones known for their cytotoxic and potential anticancer properties, evaluating the effect of 2-Cyclohexylbenzene-1,4-diol on cell viability is a critical step.[3][4]
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.[8][13]
Protocol:
-
Cell Culture: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., MRC-5 fibroblasts or HaCaT keratinocytes) to assess selectivity.[3][13] Culture the cells in their recommended medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of 2-Cyclohexylbenzene-1,4-diol (e.g., from 0.1 to 100 µM) for 24, 48, or 72 hours.[3] A vehicle control (DMSO) must be included.
-
MTT Incubation: After the treatment period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Potential Mechanism of Action: A Look into Apoptosis
Should 2-Cyclohexylbenzene-1,4-diol exhibit significant cytotoxicity, particularly against cancer cell lines, the next logical step is to investigate if it induces apoptosis. This can be explored using techniques such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. A pro-apoptotic effect could be mediated by the induction of intracellular ROS, a common mechanism for quinone-like compounds.[4]
Caption: Hypothetical apoptotic pathway induced by 2-Cyclohexylbenzene-1,4-diol.
Conclusion
This guide outlines a systematic and robust approach for the initial in vitro characterization of 2-Cyclohexylbenzene-1,4-diol. By first establishing its antioxidant and cytotoxic profiles, researchers can make informed decisions about progressing to more complex mechanistic studies. The provided protocols are based on widely accepted and validated methods for the analysis of phenolic compounds, ensuring the generation of reliable and reproducible data. The unique structure of 2-Cyclohexylbenzene-1,4-diol makes it a compound of interest, and the proposed investigations will be instrumental in uncovering its potential therapeutic or toxicological properties.
References
- In vitro evaluation of phenolic compounds by high performance liquid chromatography/mass spectrometry (HPLC/MS). (n.d.). Google Scholar.
- A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes. (2021). JoVE.
- In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia. (n.d.). Google Scholar.
- Polyphenol Profile and In Vitro Antioxidant and Enzyme Inhibitory Activities of Different Solvent Extracts of Highland Barley Bran. (2023). MDPI.
- Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. (n.d.). MDPI.
- 2-cyclohexyl-1,4-benzenediol - 4197-75-5, C12H16O2, density, melting point, boiling point, structural formula, synthesis. (2025). ChemSynthesis.
-
2-Cyclohexylbenzene-1,4-diol. (n.d.). PubChem. Retrieved from [Link]
-
Supporting information - The Royal Society of Chemistry. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
- Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. (2013). Journal of Experimental & Clinical Cancer Research.
- In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. (n.d.). PubMed Central.
-
2-Cyclohexyl-5-methylbenzene-1,4-diol. (n.d.). PubChem. Retrieved from [Link]
-
Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. (2025). ResearchGate. Retrieved from [Link]
-
Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. (2013). PubMed. Retrieved from [Link]
-
Synthesis and Reactions of Enantiopure Substituted Benzene cis-Hexahydro-1,2-diols. (2010). ResearchGate. Retrieved from [Link]
- Process of synthesizing 1,4-cyclohexyl dione. (n.d.). Google Patents.
- Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene. (n.d.). Google Patents.
-
Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from. (2014). Semantic Scholar. Retrieved from [Link]
-
Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review. (n.d.). MDPI. Retrieved from [Link]
-
High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil. (n.d.). PubMed Central. Retrieved from [Link]
-
Antioxidant activity of some organosulfur compounds in vitro. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]
-
Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes. (n.d.). PubMed Central. Retrieved from [Link]
-
Which Constituents Determine the Antioxidant Activity and Cytotoxicity of Garlic? Role of Organosulfur Compounds and Phenolics. (2024). MDPI. Retrieved from [Link]
-
In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents. (2023). PubMed Central. Retrieved from [Link]
-
2,5-Cyclohexadiene-1,4-diol. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 7. In vitro antioxidant activity and polyphenolic content of commonly used spices from Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Video: A Generalized Method for Determining Free Soluble Phenolic Acid Composition and Antioxidant Capacity of Cereals and Legumes [jove.com]
- 11. Antioxidant Activity and Cytotoxicity Evaluation of New Catechol Hydrazinyl-Thiazole Derivatives as Potential Protectors in Retinal Degenerative Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Synthesis of 2-Cyclohexylbenzene-1,4-diol Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of 2-Cyclohexylbenzene-1,4-diol Scaffolds in Medicinal Chemistry
The 2-cyclohexylbenzene-1,4-diol core, a substituted hydroquinone, represents a privileged scaffold in the landscape of medicinal chemistry and drug discovery. Hydroquinone and its derivatives are known to possess a wide spectrum of biological activities, including potent anticancer properties.[1][2] The introduction of a cyclohexyl group to the hydroquinone ring modulates the compound's lipophilicity and steric profile, which can significantly influence its pharmacokinetic and pharmacodynamic properties. These modifications can lead to enhanced potency, selectivity, and metabolic stability, making these derivatives attractive candidates for therapeutic development. Several studies have highlighted the potential of substituted hydroquinones as anticancer agents, acting through mechanisms such as the inhibition of mitochondrial bioenergetics and the induction of cell cycle arrest.[3] This guide provides detailed application notes and robust protocols for the synthesis of 2-cyclohexylbenzene-1,4-diol and its derivatives, empowering researchers to explore the therapeutic potential of this promising class of compounds.
Strategic Approaches to Synthesis: Navigating the Chemical Landscape
The synthesis of 2-cyclohexylbenzene-1,4-diol derivatives can be approached through two primary strategic routes, each with its own set of advantages and considerations. The choice of strategy will often depend on the availability of starting materials, desired scale of synthesis, and the specific functionalities of the target derivatives.
-
Friedel-Crafts Alkylation of a Protected Hydroquinone: This classic electrophilic aromatic substitution approach involves the introduction of a cyclohexyl group onto a hydroquinone ring. To circumvent potential side reactions and oxidation of the electron-rich hydroquinone, the hydroxyl groups are typically protected, most commonly as methyl ethers. The synthesis, therefore, proceeds in two key stages: the Friedel-Crafts alkylation of 1,4-dimethoxybenzene, followed by the deprotection of the resulting intermediate to yield the target diol.
-
Catalytic Hydrogenation of 2-Phenylhydroquinone: This method offers a more direct route to the target scaffold by reducing the phenyl ring of a 2-phenylhydroquinone precursor. The success of this approach hinges on the selective hydrogenation of one aromatic ring while preserving the other and the hydroquinone moiety. This requires careful selection of the catalyst and optimization of reaction conditions.
The following sections will provide in-depth protocols and mechanistic insights for both of these synthetic pathways.
Methodology 1: Friedel-Crafts Alkylation and Deprotection
This two-step approach provides a versatile and scalable route to 2-cyclohexylbenzene-1,4-diol derivatives. The initial Friedel-Crafts reaction introduces the cyclohexyl moiety, and the subsequent demethylation unmasks the diol functionality.
Step 1: Friedel-Crafts Cyclohexylation of 1,4-Dimethoxybenzene
The Friedel-Crafts alkylation of 1,4-dimethoxybenzene with a suitable cyclohexylating agent, such as cyclohexene or cyclohexanol, in the presence of a strong acid catalyst, yields 2-cyclohexyl-1,4-dimethoxybenzene. The electron-donating methoxy groups activate the benzene ring towards electrophilic substitution.
Diagram: Workflow for Friedel-Crafts Alkylation and Deprotection
Caption: Workflow for the two-step synthesis of 2-cyclohexylbenzene-1,4-diol.
Experimental Protocol: Synthesis of 2-Cyclohexyl-1,4-dimethoxybenzene
-
Materials:
-
1,4-Dimethoxybenzene
-
Cyclohexene
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Glacial Acetic Acid
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,4-dimethoxybenzene (1.0 eq) in glacial acetic acid.
-
Add cyclohexene (1.2 eq) to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the cooled and stirring mixture. Maintain the temperature below 10 °C during the addition.[4]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture over ice.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-cyclohexyl-1,4-dimethoxybenzene.
-
Step 2: Demethylation of 2-Cyclohexyl-1,4-dimethoxybenzene
The cleavage of the methyl ethers is efficiently achieved using boron tribromide (BBr₃), a powerful Lewis acid that readily reacts with ethers.[5][6]
Experimental Protocol: Synthesis of 2-Cyclohexylbenzene-1,4-diol
-
Materials:
-
2-Cyclohexyl-1,4-dimethoxybenzene
-
Boron Tribromide (BBr₃) solution in DCM (1.0 M)
-
Dry Dichloromethane (DCM)
-
Methanol
-
Ice-water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 2-cyclohexyl-1,4-dimethoxybenzene (1.0 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of boron tribromide in DCM (2.2-2.5 eq) dropwise.[7]
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of methanol, followed by ice-water.[8]
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-cyclohexylbenzene-1,4-diol.
-
| Compound | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State |
| 2-Cyclohexyl-1,4-dimethoxybenzene | 222.31 | 70-85 | Colorless oil or low melting solid |
| 2-Cyclohexylbenzene-1,4-diol | 192.25 | 80-95 (from demethylation) | White to off-white solid |
Methodology 2: Catalytic Hydrogenation of 2-Phenylhydroquinone
This approach offers a more atom-economical route to the target molecule by the selective reduction of one of the aromatic rings of 2-phenylhydroquinone. The choice of catalyst is critical to achieve high selectivity for the desired product. Rhodium-based catalysts, particularly Rhodium on alumina, have shown great promise for the hydrogenation of aromatic rings.[9] Skeletal Nickel (Raney Nickel) can also be an effective catalyst for this transformation.[2]
Diagram: Catalytic Hydrogenation Workflow
Caption: General workflow for the catalytic hydrogenation of 2-phenylhydroquinone.
Experimental Protocol: Synthesis of 2-Cyclohexylbenzene-1,4-diol via Hydrogenation
-
Materials:
-
2-Phenylhydroquinone
-
5% Rhodium on Alumina (Rh/Al₂O₃) or Skeletal Nickel (Raney Ni)
-
Acetic Acid or Ethanol
-
Hydrogen Gas (H₂)
-
Celite or another filter aid
-
-
Procedure:
-
To a high-pressure hydrogenation vessel, add 2-phenylhydroquinone (1.0 eq) and the chosen solvent (acetic acid is often effective for aromatic ring hydrogenation).
-
Carefully add the catalyst (5-10 mol% Rhodium on Alumina or an appropriate amount of Raney Nickel slurry).
-
Seal the vessel and purge several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi, but optimization may be required).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake and/or by analyzing aliquots using TLC or GC-MS.
-
Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2-cyclohexylbenzene-1,4-diol.
-
| Catalyst | Typical Solvent | Temperature (°C) | Pressure (psi) | Selectivity |
| 5% Rh/Al₂O₃ | Acetic Acid | 50-80 | 50-100 | High |
| Skeletal Ni | Ethanol | 70-100 | 500-1000 | Good to High |
Conclusion: A Gateway to Novel Therapeutics
The synthetic protocols detailed in this guide provide researchers with reliable and adaptable methods for accessing 2-cyclohexylbenzene-1,4-diol and its derivatives. The choice between the Friedel-Crafts alkylation route and the catalytic hydrogenation pathway will depend on specific laboratory capabilities and the desired chemical diversity of the final products. By mastering these synthetic strategies, scientists are well-equipped to generate novel analogs for biological screening, paving the way for the discovery of new therapeutic agents with improved efficacy and safety profiles. The inherent biological potential of the hydroquinone scaffold, combined with the structural diversity offered by these synthetic methods, underscores the importance of continued exploration in this area of medicinal chemistry.
References
-
Urra, F. A., et al. (2013). An ortho-carbonyl substituted hydroquinone derivative is an anticancer agent that acts by inhibiting mitochondrial bioenergetics and by inducing G₂/M-phase arrest in mammary adenocarcinoma TA3. Toxicology and Applied Pharmacology, 267(3), 218-227. [Link]
-
Johnson Matthey. (n.d.). C301099 5: Rhodium on alumina catalyst. Retrieved from [Link]
-
Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Retrieved from [Link]
-
Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. (2020, August 17). YouTube. Retrieved from [Link]
-
Galkin, K. I., et al. (2023). Rhodium-Based Catalysts: An Impact of the Support Nature on the Catalytic Cyclohexane Ring Opening. Catalysts, 13(3), 539. [Link]
-
Sajiki, H., et al. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic Letters, 8(15), 3279-3281. [Link]
-
Sajiki, H., et al. (2006). Pd/C-catalyzed chemoselective hydrogenation in the presence of diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
-
Sajiki, H., et al. (2005). Chemoselective Hydrogenation Method Catalyzed by Pd/C Using Diphenylsulfide as a Reasonable Catalyst Poison. Tetrahedron, 61(9), 2217-2231. [Link]
-
Urra, F. A., et al. (2013). An ortho-carbonyl substituted hydroquinone derivative is an anticancer agent that acts by inhibiting mitochondrial bioenergetics and by inducing G₂/M-phase arrest in mammary adenocarcinoma TA3. Toxicology and Applied Pharmacology, 267(3), 218-27. [Link]
-
Troy University Spectrum. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium on Carbon (Pd/C). Retrieved from [Link]
-
CCSF. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene. Retrieved from [Link]
-
Troy University. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
The Sarpong Group. (2010, March 5). Standard Operating Procedures. Retrieved from [Link]
-
Lee, J. H., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International Journal of Molecular Sciences, 19(3), 896. [Link]
-
Lu, L., et al. (2009). Selective Hydrogenation of Single Benzene Ring in Biphenyl Catalyzed by Skeletal Ni. ChemCatChem, 1(3), 361-364. [Link]
-
Bowden, N. B., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ACS Omega, 1(1), 1-8. [Link]
-
Drug Discovery Unit Dundee. (2023, February 9). How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. YouTube. Retrieved from [Link]
-
McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry & Industry, (42), 1658. [Link]
-
Kamal, A. (2018, June 22). Dimethylation with BBr3? ResearchGate. Retrieved from [Link]
-
Majumdar, K. C., & Chattopadhyay, B. (2007). An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. Tetrahedron Letters, 48(43), 7633-7636. [Link]
-
Common Organic Chemistry. (n.d.). Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Retrieved from [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source [mdpi.com]
- 7. C301099 5: Rhodium on alumina catalyst | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Rhodium on alumina catalyst supplier - Princeton Powder [princetonpowder.com]
- 9. youtube.com [youtube.com]
2-Cyclohexylbenzene-1,4-diol: A Versatile Hydroquinone Building Block for Advanced Organic Synthesis
An Application Note and Protocol Guide for Researchers
Abstract: This document provides a detailed technical guide on the applications of 2-Cyclohexylbenzene-1,4-diol (also known as 2-cyclohexylhydroquinone) as a strategic building block in organic synthesis. We explore its utility beyond a simple diol, focusing on how its unique combination of a redox-active hydroquinone core and a bulky, lipophilic cyclohexyl substituent can be leveraged to create novel polymers, bioactive molecules, and complex chemical intermediates. This guide offers field-proven insights and detailed, step-by-step protocols for its synthesis and derivatization, aimed at researchers in materials science, medicinal chemistry, and drug development.
Introduction: Understanding the Synthetic Potential
2-Cyclohexylbenzene-1,4-diol is a bifunctional aromatic compound that merges the chemical reactivity of hydroquinone with the steric and solubility-modifying properties of a cyclohexyl group.[1][2] This unique architecture makes it a highly valuable starting material for several advanced applications.
-
The Hydroquinone Core: The 1,4-dihydroxybenzene moiety provides two key functionalities. The two hydroxyl groups are excellent nucleophiles and can serve as monomeric units in polycondensation reactions. Furthermore, the hydroquinone system is redox-active, allowing for facile oxidation to the corresponding p-benzoquinone, a privileged scaffold in medicinal chemistry.[3]
-
The Cyclohexyl Substituent: This non-polar, bulky group imparts significant structural and physical properties. In polymer applications, it introduces rigidity and can increase the glass transition temperature (Tg) of the resulting material.[4] In the context of drug discovery, the cyclohexyl group increases lipophilicity, which can enhance membrane permeability and modify the pharmacokinetic profile of a parent compound.
This application note will detail the synthesis of 2-Cyclohexylbenzene-1,4-diol and provide validated protocols for its use in three key areas: polyester synthesis, the creation of antioxidant derivatives, and as a precursor to bioactive quinones.
Physicochemical Properties & Synthesis
A foundational understanding of the molecule's properties and a reliable synthetic route are paramount for its effective use.
Compound Properties
| Property | Value | Source |
| IUPAC Name | 2-Cyclohexylbenzene-1,4-diol | [2] |
| Synonyms | 2-Cyclohexylhydroquinone | [1] |
| CAS Number | 4197-75-5 | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | [2] |
| Molecular Weight | 192.25 g/mol | [2] |
| InChIKey | SNWSZCGYPHRJEY-UHFFFAOYSA-N | [2] |
| Canonical SMILES | C1CCC(CC1)C2=C(C=CC(=C2)O)O | [2] |
Recommended Synthesis Protocol: Acid-Catalyzed Alkylation
The most direct approach to synthesizing 2-Cyclohexylbenzene-1,4-diol is via a Friedel-Crafts alkylation of hydroquinone with cyclohexene, using a strong acid catalyst. This method is analogous to the well-established synthesis of cyclohexylbenzene.[5] The acid protonates the cyclohexene to form a stable secondary carbocation, which then acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich hydroquinone ring.
Caption: Workflow for the synthesis of 2-Cyclohexylbenzene-1,4-diol.
Protocol 1: Synthesis of 2-Cyclohexylbenzene-1,4-diol
-
Materials:
-
Hydroquinone (1.0 eq)
-
Cyclohexene (1.2 eq)
-
Concentrated Sulfuric Acid (98%) or Phosphoric Acid (85%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
-
-
Procedure:
-
In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve hydroquinone (1.0 eq) in a minimal amount of a suitable solvent or use neat reactants if possible.
-
Cool the mixture in an ice bath to 5-10°C.
-
Slowly add concentrated sulfuric acid (0.5 eq) with vigorous stirring, ensuring the temperature does not exceed 15°C.
-
Add cyclohexene (1.2 eq) dropwise over 1-2 hours, maintaining the temperature between 5-10°C.
-
After the addition is complete, allow the reaction to stir for an additional 2-3 hours at the same temperature. Monitor reaction progress via Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the mixture by pouring it over crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-Cyclohexylbenzene-1,4-diol.
-
Application in Polymer Chemistry: High-Performance Polyesters
The difunctional nature of 2-Cyclohexylbenzene-1,4-diol makes it an ideal monomer for step-growth polymerization. Its incorporation into a polyester backbone, in place of a simple aliphatic diol like 1,4-butanediol, introduces an aromatic and a cycloaliphatic group, which significantly enhances the thermal and mechanical properties of the resulting polymer.[4]
Causality: The rigid, bulky structure of the cyclohexyl-benzene unit restricts chain rotation. This leads to a higher glass transition temperature (Tg) and improved thermal stability compared to polyesters derived from linear, flexible diols.
Caption: Polycondensation of the diol with an acid chloride.
Protocol 2: Synthesis of a 2-Cyclohexylhydroquinone-based Polyester
-
Materials:
-
2-Cyclohexylbenzene-1,4-diol (1.0 eq)
-
Terephthaloyl chloride (1.0 eq)
-
Anhydrous pyridine or triethylamine (as an acid scavenger)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) or Dichloromethane (DCM)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 2-Cyclohexylbenzene-1,4-diol (1.0 eq) and pyridine (2.2 eq) in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Prepare a solution of terephthaloyl chloride (1.0 eq) in a minimal amount of anhydrous NMP.
-
Add the terephthaloyl chloride solution dropwise to the stirred diol solution over 30 minutes.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer thoroughly with methanol and water to remove any unreacted monomers and salts.
-
Dry the final polyester product in a vacuum oven at 60-80°C to a constant weight.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and Polydispersity Index (PDI), and by Differential Scanning Calorimetry (DSC) for Tg.
-
Applications in Medicinal Chemistry
Synthesis of Lipophilic Antioxidant Derivatives
The hydroquinone moiety is a well-known radical scavenger, capable of donating hydrogen atoms to neutralize reactive oxygen species (ROS).[6][7] Derivatizing the hydroxyl groups can modulate this activity and, importantly, increase the compound's lipophilicity. This is a key strategy in drug design to improve passive diffusion across biological membranes.
Protocol 3: Williamson Ether Synthesis of a Diether Derivative
-
Materials:
-
2-Cyclohexylbenzene-1,4-diol (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq)
-
An alkyl halide (e.g., Iodomethane or Benzyl bromide, 2.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Ethyl acetate
-
-
Procedure:
-
Under an inert atmosphere, suspend NaH (2.5 eq) in anhydrous THF in a flame-dried flask.
-
Prepare a solution of 2-Cyclohexylbenzene-1,4-diol (1.0 eq) in anhydrous THF.
-
Add the diol solution dropwise to the NaH suspension at 0°C. Allow the mixture to stir for 30 minutes at room temperature; hydrogen gas evolution will be observed.
-
Cool the mixture back to 0°C and add the alkyl halide (2.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting diether by flash column chromatography. The product can then be evaluated for its antioxidant properties using standard assays like the DPPH radical scavenging assay.[8]
-
Precursor to Bioactive Quinones
The hydroquinone-quinone redox cycle is central to the biological activity of many natural products and synthetic drugs, particularly in oncology.[3] 2-Cyclohexylbenzene-1,4-diol can be smoothly oxidized to 2-cyclohexyl-1,4-benzoquinone, a lipophilic quinone that serves as a template for developing novel therapeutic agents.
Caption: Oxidation of the hydroquinone to the corresponding quinone.
Protocol 4: Oxidation to 2-Cyclohexyl-1,4-benzoquinone
-
Materials:
-
2-Cyclohexylbenzene-1,4-diol (1.0 eq)
-
Silver (I) oxide (Ag₂O, 2.0 eq) or another mild oxidant like (diacetoxyiodo)benzene.
-
Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
-
-
Procedure:
-
Dissolve 2-Cyclohexylbenzene-1,4-diol (1.0 eq) in anhydrous DCM.
-
Add silver (I) oxide (2.0 eq) and anhydrous Na₂SO₄ (to absorb the water byproduct).
-
Stir the suspension vigorously at room temperature, protecting the reaction from light by wrapping the flask in aluminum foil.
-
Monitor the reaction by TLC. The disappearance of the hydroquinone spot and the appearance of a new, typically yellow-orange, quinone spot indicates reaction completion (usually 1-4 hours).
-
Once complete, filter the reaction mixture through a pad of Celite to remove the silver salts and drying agent.
-
Rinse the Celite pad with fresh DCM.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-cyclohexyl-1,4-benzoquinone, which can be further purified by recrystallization or chromatography if necessary.
-
| Reaction | Product | Expected Yield | Key Characterization |
| Oxidation | 2-Cyclohexyl-1,4-benzoquinone | >90% | ¹H NMR: Disappearance of -OH protons, appearance of vinyl protons. IR: Appearance of C=O stretch (~1650-1680 cm⁻¹). |
Conclusion
2-Cyclohexylbenzene-1,4-diol is a powerful and versatile building block whose full potential is realized by considering the interplay between its hydroquinone core and cyclohexyl substituent. The protocols detailed in this guide provide robust and reproducible methods for synthesizing and utilizing this compound to create high-performance polymers with enhanced thermal properties and to design novel bioactive molecules with tailored lipophilicity. Its utility as a precursor to functional materials and complex drug scaffolds establishes it as a valuable tool for the modern synthetic chemist.
References
-
2-cyclohexyl-1,4-benzenediol - 4197-75-5, C12H16O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.). Retrieved January 17, 2026, from [Link]
-
2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
cyclohexylbenzene - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
-
Benzene-1,4-diol;cyclohexene | C12H16O2 | CID 19764070 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Han, S., et al. (2015). Discovery of a Novel trans-1,4-dioxycyclohexane GPR119 Agonist Series. Bioorganic & Medicinal Chemistry Letters, 25(15), 2943-2947. [Link]
-
Gülçin, İ. (2017). Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds. Oxidative Medicine and Cellular Longevity, 2017, 4567930. [Link]
-
Festa, M., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. Journal of Experimental & Clinical Cancer Research, 32(1), 24. [Link]
-
Bendary, E., et al. (2021). Understanding Antioxidant Abilities of Dihydroxybenzenes: Local and Global Electron Transfer Properties. Molecules, 26(23), 7243. [Link]
-
Soccio, M., et al. (2013). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Polymer Engineering & Science, 53(7), 1466-1476. [Link]
-
Le, T. H., et al. (2022). Design and Synthesis of (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogues as Anti-Tyrosinase and Antioxidant Compounds: In Vitro and In Silico Insights. Molecules, 27(19), 6653. [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Antioxidant and Antiradical Properties of Selected Flavonoids and Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Solubilization of 2-Cyclohexylbenzene-1,4-diol for In Vitro Cell Culture Studies
Introduction: Understanding the Molecule
2-Cyclohexylbenzene-1,4-diol is a hydroquinone derivative characterized by a planar aromatic ring with two hydroxyl groups and a bulky, non-polar cyclohexyl substituent. This molecular structure presents specific challenges for its application in aqueous-based cell culture systems. The hydrophobic cyclohexyl group significantly reduces its solubility in water, while the hydroquinone moiety is susceptible to oxidation, potentially leading to the formation of reactive quinone species that can induce cytotoxicity and confound experimental results.
These application notes provide a comprehensive, field-tested protocol for the solubilization and application of 2-Cyclohexylbenzene-1,4-diol in cell culture. The methodology emphasizes the preservation of compound integrity and the implementation of self-validating controls to ensure experimental reproducibility and accuracy. The core principle of this protocol is to create a concentrated, stable stock solution in an appropriate organic solvent, which can then be diluted to a final, non-toxic working concentration in the cell culture medium.
Core Protocol: From Powder to Cellular Treatment
This protocol is designed as a systematic workflow. It is imperative to perform a solvent toxicity test for your specific cell line before proceeding with experiments using the compound.
Materials and Equipment
-
2-Cyclohexylbenzene-1,4-diol powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, amber or opaque microcentrifuge tubes (1.5 mL)
-
Sterile, polypropylene conical tubes (15 mL and 50 mL)
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium (specific to the cell line in use)
-
Cell line of interest
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, XTT, or similar)
-
Personal Protective Equipment (PPE): laboratory coat, safety glasses, and chemical-resistant gloves.
Workflow Diagram: Solubilization and Application
The following diagram outlines the critical steps from receiving the powdered compound to its final application in a cell culture experiment.
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Cyclohexylbenzene-1,4-diol
Abstract
This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of 2-Cyclohexylbenzene-1,4-diol. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and research applications. The method utilizes a C18 stationary phase with a gradient mobile phase of acetonitrile and acidified water, coupled with UV detection. The described protocol is self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and linearity.
Scientific Principles and Method Rationale
The successful separation and quantification of an analyte by HPLC is predicated on understanding its physicochemical properties. 2-Cyclohexylbenzene-1,4-diol (C₁₂H₁₆O₂, MW: 192.25 g/mol ) is a moderately nonpolar molecule, characterized by a hydroxylated benzene (hydroquinone) ring and a nonpolar cyclohexyl substituent.[1] This structural composition dictates the optimal chromatographic strategy.
-
Choice of Chromatographic Mode: Reverse-phase (RP) chromatography is the most suitable approach for compounds of intermediate polarity.[2][3] In RP-HPLC, the stationary phase is nonpolar (hydrophobic), while the mobile phase is polar. The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. The nonpolar cyclohexyl and benzene moieties of the target analyte will interact strongly with a nonpolar stationary phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. C18 columns are renowned for their strong hydrophobic retention, robustness, and wide applicability, making them an excellent choice for the analysis of aromatic compounds.[4][5] The dense bonding of C18 chains provides the necessary retention for 2-Cyclohexylbenzene-1,4-diol, allowing for effective separation from potential impurities.
-
Mobile Phase Composition: The mobile phase consists of a mixture of water and an organic solvent, typically acetonitrile or methanol. Acetonitrile is chosen for this method due to its low viscosity and favorable UV transparency. The inclusion of a small percentage of an acid, such as phosphoric acid, in the aqueous portion of the mobile phase is critical.[5][6] The phenolic hydroxyl groups on the benzene ring are weakly acidic. By maintaining a low pH (e.g., pH 2-3), the ionization of these groups is suppressed. This ensures that the analyte exists in a single, non-ionized form, resulting in symmetrical, sharp peaks and reproducible retention times.[7] A gradient elution, where the proportion of acetonitrile is increased over time, is employed to ensure efficient elution of the analyte and any other components with varying polarities, leading to a shorter analysis time and improved peak resolution.
-
Detection Method: The benzene ring in 2-Cyclohexylbenzene-1,4-diol acts as a chromophore, allowing for detection by UV-Vis spectrophotometry. Phenolic compounds typically exhibit significant absorbance in the range of 270-280 nm.[2][4] A Diode Array Detector (DAD) is recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for confirming peak identity and assessing purity.
Optimized HPLC Method Parameters
All quantitative data and method settings are summarized in the table below for clarity and ease of use.
| Parameter | Condition |
| Instrumentation | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile (HPLC-grade) |
| Gradient Program | 0-1 min: 40% B; 1-8 min: 40% to 90% B; 8-10 min: 90% B; 10.1-12 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Diode Array Detector (DAD) |
| Detection Wavelength | 275 nm |
| Run Time | 12 minutes |
Materials and Reagents
-
Reference Standard: 2-Cyclohexylbenzene-1,4-diol (Purity ≥ 98%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Water: HPLC-grade or Milli-Q
-
Acid: Phosphoric Acid (85%, analytical grade)
-
Filters: 0.22 µm PTFE or PVDF syringe filters for sample preparation[8]
Experimental Workflow and Protocols
The overall experimental process is streamlined to ensure reproducibility and accuracy from sample preparation to final data analysis.
Caption: High-level workflow for the HPLC analysis of 2-Cyclohexylbenzene-1,4-diol.
Step-by-Step Protocol: Reagent and Standard Preparation
-
Mobile Phase A Preparation (0.1% Phosphoric Acid in Water):
-
Carefully add 1.0 mL of 85% phosphoric acid to 999 mL of HPLC-grade water in a 1 L solvent bottle.
-
Mix thoroughly and degas the solution for 15 minutes using sonication or vacuum filtration.
-
-
Stock Standard Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of 2-Cyclohexylbenzene-1,4-diol reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol. Mix until fully dissolved. This is the stock solution.
-
-
Working Standard and Calibration Curve Preparation:
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
A suggested calibration range is 1, 5, 10, 25, 50, and 100 µg/mL.
-
Step-by-Step Protocol: Sample Preparation
The goal of sample preparation is to extract the analyte from the matrix while removing interferences that could damage the column or co-elute with the peak of interest.[9][10]
Example: Assay from a Simple Ointment Base
-
Weighing: Accurately weigh 1.0 g of the sample matrix into a 50 mL centrifuge tube.
-
Extraction: Add 20 mL of methanol to the tube. Vortex vigorously for 5 minutes to disperse the sample and dissolve the analyte.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to precipitate excipients.
-
Dilution: Carefully transfer 1.0 mL of the supernatant to a 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of methanol and water. This dilution factor may need adjustment to fall within the calibration range.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter directly into an HPLC vial.[8]
Step-by-Step Protocol: HPLC Analysis
-
System Setup: Set up the HPLC system according to the parameters in the method table.
-
Equilibration: Equilibrate the column with the initial mobile phase conditions (40% B) for at least 20 minutes or until a stable baseline is achieved.
-
Sequence Setup: Program the analysis sequence. It is good practice to inject a blank (50:50 methanol/water) first, followed by the calibration standards in increasing order of concentration, and then the sample solutions.
-
Execution: Run the sequence and acquire the chromatograms.
Method Validation Protocol (ICH Guidelines)
To ensure the method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[11][12] The validation protocol demonstrates the method's performance characteristics.[13][14][15]
| Validation Parameter | Test Procedure | Acceptance Criteria |
| Specificity | Analyze a blank matrix, a placebo, and a sample spiked with the analyte. | No interfering peaks at the retention time of the analyte. Peak purity index > 0.995. |
| Linearity & Range | Analyze calibration standards at 6 concentration levels (e.g., 1-100 µg/mL) in triplicate. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a blank matrix at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Analyze in triplicate. | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-day): Analyze six replicate samples at 100% of the target concentration on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. | Relative Standard Deviation (%RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of the response. | S/N ratio of 3:1. |
| Limit of Quantitation (LOQ) | Determined based on the signal-to-noise ratio (S/N) of the response. | S/N ratio of 10:1. %RSD for precision at this level should be ≤ 10%. |
| Robustness | Systematically vary method parameters (e.g., flow rate ±10%, column temp ±2°C, pH of mobile phase A ±0.2). | Retention time and peak area should not significantly change (%RSD ≤ 5.0%). |
Conclusion
The HPLC method detailed in this application note provides a specific, accurate, and precise tool for the quantification of 2-Cyclohexylbenzene-1,4-diol. The comprehensive protocol, from sample preparation to method validation, ensures reliable and reproducible results that meet stringent regulatory standards. This method is well-suited for routine quality control and advanced research applications within the pharmaceutical and chemical industries.
References
-
A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves. (n.d.). ResearchGate. Retrieved from [Link]
-
SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. (n.d.). Redalyc. Retrieved from [Link]
-
Analyzing Phenolic Pollutants in Water Using U-HPLC. (n.d.). Fisher Scientific. Retrieved from [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (2021). National Institutes of Health (NIH). Retrieved from [Link]
-
Steps for HPLC Method Validation. (2024). Pharmaguideline. Retrieved from [Link]
-
Separation of Phenol red on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
2-Cyclohexylbenzene-1,4-diol. (n.d.). PubChem. Retrieved from [Link]
-
New Method Development by HPLC and Validation as per ICH Guidelines. (2020). Acta Scientific. Retrieved from [Link]
-
2-cyclohexyl-1,4-benzenediol. (n.d.). ChemSynthesis. Retrieved from [Link]
-
HPLC Sample Preparation. (n.d.). Organomation. Retrieved from [Link]
-
ICH Guidelines for Analytical Method Validation Explained. (2024). AMSbiopharma. Retrieved from [Link]
-
Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell. Retrieved from [Link]
-
Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation (ICH). Retrieved from [Link]
-
Sample Preparation – HPLC. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]
-
SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. (n.d.). Agilent. Retrieved from [Link]
-
A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. (2024). IOSR Journal of Pharmacy (IOSRPHR). Retrieved from [Link]
Sources
- 1. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. redalyc.org [redalyc.org]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of Phenol red on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. iosrphr.org [iosrphr.org]
- 8. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. organomation.com [organomation.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 12. database.ich.org [database.ich.org]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. actascientific.com [actascientific.com]
- 15. m.youtube.com [m.youtube.com]
Application of 2-Cyclohexylbenzene-1,4-diol in Polymer Chemistry: A Guide to High-Performance Polyesters and Polycarbonates
Introduction: Unlocking Performance with a Novel Monomer
In the continuous pursuit of advanced polymeric materials, the judicious selection of monomers is paramount. The incorporation of unique structural motifs into the polymer backbone can impart desirable properties, such as enhanced thermal stability, mechanical robustness, and tailored solubility. 2-Cyclohexylbenzene-1,4-diol is an emerging monomer poised to make a significant impact in the field of high-performance polymers. Its structure, featuring a rigid aromatic diol core with a bulky, non-polar cyclohexyl substituent, offers a compelling combination of attributes for the synthesis of novel polyesters and polycarbonates.
The presence of the 1,4-diol functionality on the benzene ring provides two reactive sites for step-growth polymerization, enabling the formation of linear, high-molecular-weight polymers. The cyclohexyl group, directly attached to the aromatic ring, is anticipated to introduce significant steric hindrance. This structural feature is hypothesized to disrupt polymer chain packing, thereby increasing solubility and raising the glass transition temperature (Tg) by restricting segmental motion.[1][2][3] This guide provides detailed application notes and hypothetical, yet robust, protocols for the synthesis and characterization of polyesters and polycarbonates derived from 2-Cyclohexylbenzene-1,4-diol, aimed at researchers and scientists in polymer chemistry and materials science.
PART 1: Synthesis of High-Performance Polyesters
The diol functionality of 2-Cyclohexylbenzene-1,4-diol makes it an excellent candidate for polycondensation reactions with aromatic diacid chlorides to produce wholly aromatic polyesters. These polymers are expected to exhibit high thermal stability and mechanical strength, with the cyclohexyl group enhancing their processability.
Theoretical Background: Interfacial Polycondensation
Interfacial polycondensation is a powerful technique for the synthesis of high-molecular-weight polyesters from aromatic diols and diacid chlorides.[4] The reaction occurs at the interface of two immiscible liquids, typically an aqueous alkaline solution containing the deprotonated diol (phenoxide) and an organic solvent containing the diacid chloride. This method is often preferred for aromatic polyesters as it can be performed at low temperatures, minimizing side reactions, and often leads to high molecular weight polymers.
The proposed reaction for the synthesis of a polyester from 2-Cyclohexylbenzene-1,4-diol and terephthaloyl chloride is illustrated below:
Caption: Proposed synthesis of a polyester from 2-Cyclohexylbenzene-1,4-diol.
Experimental Protocol: Polyester Synthesis
This protocol describes the synthesis of a polyester from 2-Cyclohexylbenzene-1,4-diol and terephthaloyl chloride via interfacial polycondensation.
Materials:
-
2-Cyclohexylbenzene-1,4-diol
-
Terephthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Methanol
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: In a baffled flask equipped with a mechanical stirrer, dissolve 2-Cyclohexylbenzene-1,4-diol and a slight molar excess of NaOH in deionized water. The concentration should be approximately 0.1-0.5 M. Add the phase-transfer catalyst (0.5-1 mol% relative to the diol).
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar amount of terephthaloyl chloride in DCM.
-
Polymerization: Vigorously stir the aqueous solution to create a vortex. Rapidly and carefully pour the organic solution into the vortex. Continue stirring for 30-60 minutes. A precipitate of the polymer should form.
-
Isolation and Purification: Stop the stirring and separate the organic layer. Wash the organic layer with dilute acid (e.g., 0.1 M HCl) and then with deionized water until the washings are neutral.
-
Precipitation: Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, with stirring to precipitate the polyester.
-
Drying: Filter the precipitated polymer, wash with fresh methanol, and dry in a vacuum oven at 80-100 °C until a constant weight is achieved.
Expected Outcomes and Properties
The resulting polyester is anticipated to be an amorphous or semi-crystalline solid with the properties summarized in the table below. The bulky cyclohexyl group is expected to increase the glass transition temperature (Tg) compared to analogous polyesters without such a substituent, due to restricted chain rotation.[1][3]
| Property | Expected Value/Characteristic | Rationale |
| Appearance | White to off-white powder | Typical for aromatic polyesters.[4] |
| Solubility | Soluble in chlorinated solvents (DCM, chloroform), THF, DMF | The bulky, non-polar cyclohexyl group is expected to disrupt chain packing, increasing free volume and enhancing solubility in organic solvents.[2] |
| Glass Transition (Tg) | > 150 °C | The rigid aromatic backbone combined with the sterically hindering cyclohexyl group will significantly restrict segmental motion, leading to a high Tg.[1][3] |
| Thermal Stability (Td) | > 400 °C (5% weight loss in N2) | Wholly aromatic polyesters are known for their excellent thermal stability.[4] |
PART 2: Synthesis of High-Performance Polycarbonates
2-Cyclohexylbenzene-1,4-diol can also be employed in the synthesis of polycarbonates, a class of polymers known for their high impact strength, toughness, and optical clarity. The incorporation of the cyclohexyl-substituted monomer is expected to yield polycarbonates with enhanced thermal properties.
Theoretical Background: Solution Phosgenation
Solution phosgenation is a common method for producing polycarbonates from aromatic diols. The diol is reacted with a phosgene derivative, such as triphosgene (a safer alternative to phosgene gas), in an organic solvent in the presence of a base (e.g., pyridine) to act as an acid scavenger.
The proposed reaction for the synthesis of a polycarbonate from 2-Cyclohexylbenzene-1,4-diol is shown below:
Caption: Proposed synthesis of a polycarbonate from 2-Cyclohexylbenzene-1,4-diol.
Experimental Protocol: Polycarbonate Synthesis
This protocol outlines the synthesis of a polycarbonate from 2-Cyclohexylbenzene-1,4-diol using triphosgene.
Materials:
-
2-Cyclohexylbenzene-1,4-diol
-
Triphosgene
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Deionized water
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve 2-Cyclohexylbenzene-1,4-diol in anhydrous DCM.
-
Addition of Base: Add a slight molar excess of anhydrous pyridine to the solution and cool the mixture to 0 °C in an ice bath.
-
Addition of Phosgene Derivative: Dissolve triphosgene (approximately 1/3 molar equivalent to the diol) in anhydrous DCM and add it dropwise to the stirred diol solution over 30-60 minutes.
-
Polymerization: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Wash the reaction mixture with dilute acid (e.g., 1 M HCl) to remove excess pyridine, followed by washing with deionized water until neutral.
-
Precipitation: Precipitate the polycarbonate by slowly adding the DCM solution to a large volume of methanol with vigorous stirring.
-
Drying: Collect the polymer by filtration, wash with methanol, and dry in a vacuum oven at 100-120 °C.
Expected Outcomes and Properties
The resulting polycarbonate is predicted to be a rigid, amorphous thermoplastic with the following characteristics:
| Property | Expected Value/Characteristic | Rationale |
| Appearance | Colorless, transparent solid | Polycarbonates are typically amorphous and transparent. |
| Solubility | Soluble in DCM, chloroform, THF | Similar to the polyester, the cyclohexyl group should enhance solubility by disrupting intermolecular interactions.[2] |
| Glass Transition (Tg) | > 180 °C | The rigid carbonate linkage and the bulky cyclohexyl group will lead to a very high Tg, potentially higher than that of bisphenol A polycarbonate (BPA-PC).[1] |
| Thermal Stability (Td) | > 450 °C (5% weight loss in N2) | Aromatic polycarbonates are known for their excellent thermal stability. |
| Mechanical Properties | High modulus, potentially brittle | The rigidity of the polymer backbone may lead to high stiffness but potentially lower ductility compared to more flexible polycarbonates. |
PART 3: Characterization of Synthesized Polymers
A thorough characterization of the synthesized polyesters and polycarbonates is essential to confirm their structure and evaluate their properties. The following workflow outlines the key analytical techniques.
Caption: Workflow for the characterization of synthesized polymers.
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the formation of ester or carbonate linkages through the appearance of characteristic C=O stretching bands (around 1720-1750 cm⁻¹ for polyesters and 1750-1780 cm⁻¹ for polycarbonates) and the disappearance of the O-H stretching band of the diol monomer.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit and confirm the incorporation of the 2-Cyclohexylbenzene-1,4-diol monomer.[5]
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm, if any), providing insights into the amorphous or semi-crystalline nature of the polymers.[5][6]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymers by determining the onset of decomposition temperature (Td).[5][6]
Conclusion and Future Outlook
2-Cyclohexylbenzene-1,4-diol presents a promising avenue for the development of novel high-performance polyesters and polycarbonates. The protocols and expected outcomes detailed in this guide provide a solid foundation for researchers to explore the synthesis and properties of these new materials. The unique combination of a rigid aromatic core and a bulky cyclohexyl substituent is anticipated to yield polymers with a desirable balance of high thermal stability, mechanical integrity, and enhanced processability. Further research could focus on copolymerization with other diols or diacids to fine-tune the material properties for specific applications, such as advanced coatings, engineering plastics, and membrane materials. The exploration of this and similar monomers will undoubtedly contribute to the expanding library of high-performance polymers.
References
-
Jing, F., Smith, M. R., & Baker, G. L. (n.d.). Cyclohexyl-Substituted Polyglycolides with High Glass Transition Temperatures. Macromolecules. [Link]
-
Enzymatic Synthesis of Biobased Polyesters with Aromatic Diols. (2020, April 8). Bioplastics News. [Link]
-
Papava, G., et al. (n.d.). SYNTHESIS OF AROMATIC POLYESTERS BASED ON NORBORNANE-CONTAINING DIOLS. CyberLeninka. [Link]
-
Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component. (2020, May 5). York Research Database. [Link]
-
Tagle, L. H., et al. (n.d.). Polycondensation reactions of monomer 6 with aromatic diols. ResearchGate. [Link]
-
Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. (n.d.). Der Pharma Chemica. [Link]
-
Top Analytical Techniques for Characterizing Custom Polymers. (n.d.). Polymer Solutions. [Link]
- Process for the preparation of polycarbonate diols with a high molecular weight. (n.d.).
-
Al-Muaikel, N. S. (2016). Novel Polycarbonates via Phosgenation of Unsaturated Diols. Journal of Research Updates in Polymer Science. [Link]
-
Glass transition temperature from the chemical structure of conjugated polymers. (2020, February 14). Nature Communications. [Link]
-
Gregory, G. L., Ulmann, M., & Buchard, A. (2015). Synthesis of 6-membered cyclic carbonates from 1,3-diols and low CO2 pressure: a novel mild strategy to replace phosgene reagents. Green Chemistry. [Link]
-
Polycarbonates from biorenewable diols via carbonate metathesis polymerization. (2010, April 3). Green Materials. [Link]
-
Structure–Property Relationship, Glass Transition, and Crystallization Behaviors of Conjugated Polymers. (n.d.). MDPI. [Link]
-
Catalyst-controlled polycondensation of glycerol with diacyl chlorides: linear polyesters from a trifunctional monomer. (2017, August 31). Chemical Science. [Link]
-
Fluorine-Free, Low-Dielectric Photosensitive Polyimides Based on Methyl Methacrylate-Functionalized Bulky Diamines for High-Fidelity UV Patterning. (2026, January 13). ACS Applied Polymer Materials. [Link]
-
Polycarbonates. (2020, April 11). YouTube. [Link]
-
THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. (n.d.). The Madison Group. [Link]
-
Unexpected Discovery of the Formation of High-Molecular-Weight Aromatic Polyamides from Unstoichiometric Diacyl Chloride/Diamine Components. (n.d.). ResearchGate. [Link]
-
Thermal Characterization of Polymers. (n.d.). Nexus Analytics. [Link]
-
TGA and DSC Analysis of the Polyesters. (n.d.). ResearchGate. [Link]
-
Influence of the Polymer Glass Transition Temperature and Molecular Weight on Drug Amorphization Kinetics Using Ball Milling. (n.d.). MDPI. [Link]
-
Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. (n.d.). C-Therm Technologies Ltd.[Link]
-
Webinar: Polymer Characterization using DSC & TGA. (2021, May 21). YouTube. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Novel semi-aromatic polyesters based on the biobased diol 2,2′-((3S,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl)bis(ethan-1-ol): synthesis, characterization and properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Glass transition temperature from the chemical structure of conjugated polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 2-Cyclohexylbenzene-1,4-diol
Introduction: Unveiling the Cellular Impact of 2-Cyclohexylbenzene-1,4-diol
2-Cyclohexylbenzene-1,4-diol, a hydroquinone derivative, is a compound of interest in various industrial and pharmaceutical applications. Its structural similarity to hydroquinone, a compound with known cytotoxic and melanocytotoxic effects, necessitates a thorough evaluation of its potential impact on cellular health.[1][2][3] This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to meticulously assess the cytotoxicity of 2-Cyclohexylbenzene-1,4-diol.
The experimental framework detailed herein is designed to provide a multi-faceted understanding of the compound's cytotoxic profile. We will explore its effects on overall cell viability, membrane integrity, and the induction of specific cell death pathways, namely apoptosis and necrosis. By employing a suite of well-established in vitro assays, this protocol aims to generate robust and reproducible data, crucial for informed risk assessment and the development of safer chemical entities.
Safety First: Handling 2-Cyclohexylbenzene-1,4-diol
Before commencing any experimental work, it is imperative to handle 2-Cyclohexylbenzene-1,4-diol with appropriate safety measures. Based on available safety data sheets (SDS) for this compound and structurally similar chemicals, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles with side-shields.[4][5]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4][5]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[5]
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from sources of ignition and incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[4][5]
Strategic Cell Line Selection: The Foundation of Meaningful Data
The choice of cell line is a critical determinant of the relevance and translatability of in vitro cytotoxicity data. The selection should be guided by the specific research question and the potential applications or exposure routes of 2-Cyclohexylbenzene-1,4-diol.
-
Relevance to Target Organ: If the compound is intended for topical application, skin cell lines such as human keratinocytes (e.g., HaCaT) or dermal fibroblasts (e.g., HDF) would be appropriate.[6][7] For assessing potential systemic toxicity, liver cell lines like HepG2 are often used due to the liver's central role in metabolism.[6]
-
Metabolic Competence: Consider using cell lines with appropriate metabolic capabilities, especially if the toxicity is suspected to be mediated by metabolites.
-
Origin and Type: Both human and animal cell lines can be used. Normal, non-cancerous cell lines are often preferred for general cytotoxicity screening to avoid cancer-specific sensitivities.[6]
-
Assay Compatibility: Ensure the chosen cell line is compatible with the selected cytotoxicity assays.
For a general assessment of basal cytotoxicity, a well-characterized and robust cell line such as the human embryonic kidney cell line HEK293 or the mouse fibroblast cell line L929 can be utilized.[6][8]
A Multi-Assay Approach to Cytotoxicity Profiling
A single cytotoxicity assay provides only a limited snapshot of a compound's effects. Therefore, a battery of tests targeting different cellular processes is recommended for a comprehensive evaluation. This protocol outlines four key assays: MTT for assessing metabolic activity and cell viability, LDH for detecting membrane damage and necrosis, Caspase-Glo® 3/7 for quantifying apoptosis, and a ROS assay for measuring oxidative stress.
Experimental Workflow Overview
Figure 1: A schematic overview of the experimental workflow for assessing the cytotoxicity of 2-Cyclohexylbenzene-1,4-diol.
Protocol 1: MTT Assay for Cell Viability
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11][12]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well clear flat-bottom plates
-
Selected cell line and complete culture medium
-
Phosphate-buffered saline (PBS)
-
2-Cyclohexylbenzene-1,4-diol
-
Vehicle control (e.g., DMSO, ethanol)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of 2-Cyclohexylbenzene-1,4-diol in a suitable solvent (e.g., DMSO). Perform serial dilutions in serum-free culture medium to obtain a range of desired concentrations.
-
Cell Treatment: After 24 hours, carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of 2-Cyclohexylbenzene-1,4-diol. Include vehicle-only controls.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, protected from light, until a purple precipitate is visible.[10][13]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[13] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: LDH Release Assay for Necrosis
The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released upon loss of plasma membrane integrity, a hallmark of necrosis.[15][16]
Materials:
-
Commercially available LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and dye)
-
96-well clear flat-bottom plates
-
Selected cell line and complete culture medium
-
Lysis buffer (often included in the kit)
-
2-Cyclohexylbenzene-1,4-diol
-
Vehicle control
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol. It is advisable to set up a parallel plate for the LDH assay.
-
Controls: Prepare the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 45 minutes before the assay endpoint.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[17]
-
Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
The Caspase-Glo® 3/7 Assay is a luminescent method that measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[18][19] The assay utilizes a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a luminescent signal.[18]
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
96-well opaque-walled plates (suitable for luminescence)
-
Selected cell line and complete culture medium
-
2-Cyclohexylbenzene-1,4-diol
-
Vehicle control
-
Positive control for apoptosis induction (e.g., staurosporine)
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol, using opaque-walled plates.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.[20]
-
Assay Procedure:
-
Remove the assay plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[21]
Protocol 4: Cellular Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular production of reactive oxygen species (ROS), which can be an indicator of oxidative stress-induced cytotoxicity. The assay often uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[22]
Materials:
-
ROS Assay Kit (e.g., containing DCFH-DA)
-
96-well black, clear-bottom plates
-
Selected cell line and complete culture medium
-
ROS Assay Buffer (e.g., PBS)
-
2-Cyclohexylbenzene-1,4-diol
-
Vehicle control
-
Positive control for ROS induction (e.g., tert-Butyl hydroperoxide)[22]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Cell Treatment: Treat the cells with various concentrations of 2-Cyclohexylbenzene-1,4-diol for the desired time period (e.g., 1-24 hours).
-
Probe Loading:
-
Remove the treatment medium and wash the cells once with ROS Assay Buffer.
-
Add 100 µL of the diluted ROS detection probe (e.g., DCFH-DA solution) to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.[23]
-
-
Wash: Remove the probe solution and gently wash the cells twice with ROS Assay Buffer.
-
Fluorescence Measurement: Add 100 µL of ROS Assay Buffer to each well and immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.[22][23]
Data Analysis and Interpretation
Data Presentation
Summarize the quantitative data from each assay in clearly structured tables. For each concentration of 2-Cyclohexylbenzene-1,4-diol, present the mean and standard deviation of the measured values (absorbance, luminescence, or fluorescence) from replicate wells.
Table 1: Example Data Table for MTT Assay
| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Viability |
| 0 (Vehicle) | 1.25 | 0.08 | 100 |
| 1 | 1.18 | 0.06 | 94.4 |
| 10 | 0.95 | 0.05 | 76.0 |
| 50 | 0.63 | 0.04 | 50.4 |
| 100 | 0.31 | 0.03 | 24.8 |
| 200 | 0.15 | 0.02 | 12.0 |
Calculating Percentage Viability and Cytotoxicity
-
MTT Assay: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100
-
LDH Assay: % Cytotoxicity = ((Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)) * 100
-
Caspase-Glo® 3/7 Assay: Results are often expressed as fold change in luminescence relative to the vehicle control.
-
ROS Assay: Results are typically presented as fold change in fluorescence intensity compared to the vehicle control.
Determining the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that causes a 50% reduction in cell viability. It is a standard measure of a compound's cytotoxicity.
-
Plot a Dose-Response Curve: Plot the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.[24][25]
-
Non-linear Regression: Use a software program like GraphPad Prism or a suitable Excel add-in to fit the data to a sigmoidal dose-response curve (variable slope).[24][26][27]
-
IC50 Calculation: The software will calculate the IC50 value, which is the concentration at which the curve passes through the 50% response level.[24][25]
Interpreting the Multi-Assay Results: A Holistic View
By integrating the data from all assays, a comprehensive picture of 2-Cyclohexylbenzene-1,4-diol's cytotoxic mechanism can be formed.
Figure 2: A conceptual diagram illustrating the interpretation of results from multiple cytotoxicity assays to infer potential mechanisms of action.
-
A significant decrease in MTT signal indicates a reduction in cell viability or proliferation.
-
A concurrent increase in LDH release suggests that the cell death is primarily necrotic, involving loss of membrane integrity.
-
An increase in caspase-3/7 activity points towards an apoptotic mechanism of cell death.
-
An elevation in ROS levels suggests that oxidative stress may be an early event triggering the observed cytotoxicity.
By comparing the IC50 values obtained from the different assays and observing the temporal sequence of events (e.g., does ROS production precede caspase activation?), a more refined understanding of the cytotoxic mechanism of 2-Cyclohexylbenzene-1,4-diol can be achieved.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2015, September 21). How can I calculate IC50 for a cytotoxic substance?. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, July 1). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2014, March 19). Can anybody provide advice on IC 50 calculation in cytotoxicity studies using tumor cell lines?. Retrieved from [Link]
- ROS Assay Kit Protocol. (n.d.).
-
Science Gateway. (n.d.). How to calculate IC50. Retrieved from [Link]
-
AntBio. (2025, July 11). Cellular reactive oxygen species (ROS) assay strategy. Retrieved from [Link]
- National Institutes of Health. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
-
JoVE. (2025, July 8). Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. Retrieved from [Link]
-
protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
National Institutes of Health. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
- Cell Biologics Inc. (n.d.). LDH Assay.
- Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit.
- Thermo Fisher Scientific. (n.d.). Total Reactive Oxygen Species (ROS) Assay Kit 520 nm. Retrieved from a Thermo Fisher Scientific protocol document.
-
National Institutes of Health. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]
- Sigma-Aldrich. (2025, June 26). SAFETY DATA SHEET - Cyclohexane.
- Fisher Scientific. (2009, November 16). SAFETY DATA SHEET - Cyclohexylbenzene.
-
JoVE. (2022, June 20). Production & Detection Of Reactive Oxygen Species (ROS) In Cancers l Protocol Preview. Retrieved from [Link]
-
PubChem. (n.d.). 2-Cyclohexylbenzene-1,4-diol. Retrieved from [Link]
- ChemScene. (2025, December 26). Safety Data Sheet.
- Angene Chemical. (2024, September 3). Safety Data Sheet.
-
ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]
- Scope. (n.d.). Toxicity Tests with Mammalian Cell Cultures.
- PubMed. (n.d.). Ability of 16 priority PAHs to be directly cytotoxic to a cell line from the rainbow trout gill.
-
CIR Safety. (2014, February 21). Amended Safety Assessment of Hydroquinone as Used in Cosmetics. Retrieved from [Link]
-
PubMed Central. (n.d.). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Retrieved from [Link]
- CIR Safety. (n.d.). Amended Safety Assessment of Hydroquinone as Used in Cosmetics - CIR Report Data Sheet.
-
MDPI. (2018, March 19). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. Retrieved from [Link]
Sources
- 1. cir-safety.org [cir-safety.org]
- 2. cir-safety.org [cir-safety.org]
- 3. Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. testing.chemscene.com [testing.chemscene.com]
- 5. angenechemical.com [angenechemical.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. scope.dge.carnegiescience.edu [scope.dge.carnegiescience.edu]
- 9. clyte.tech [clyte.tech]
- 10. atcc.org [atcc.org]
- 11. broadpharm.com [broadpharm.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
- 18. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Caspase 3/7 Activity [protocols.io]
- 21. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 22. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 23. antbioinc.com [antbioinc.com]
- 24. clyte.tech [clyte.tech]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. Star Republic: Guide for Biologists [sciencegateway.org]
Application Notes and Protocols for the Quantification of 2-Cyclohexylbenzene-1,4-diol
Introduction
2-Cyclohexylbenzene-1,4-diol, a derivative of hydroquinone, is a compound of interest in pharmaceutical and chemical research due to its structural similarity to other biologically active phenols. Accurate and precise quantification of this analyte is critical for various applications, including pharmacokinetic studies, quality control of drug products, and environmental monitoring. This document provides a comprehensive guide to the analytical techniques for the quantification of 2-Cyclohexylbenzene-1,4-diol, designed for researchers, scientists, and drug development professionals. The protocols detailed herein are grounded in established analytical principles and validated in accordance with international guidelines to ensure data integrity and reliability.
The selection of an appropriate analytical method is contingent upon the sample matrix, the required sensitivity, and the available instrumentation. This guide will focus on two primary, robust techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). For each technique, we will explore the underlying principles, provide detailed experimental protocols, and discuss method validation in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Chemical Properties of 2-Cyclohexylbenzene-1,4-diol
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O₂ | [5] |
| Molecular Weight | 192.25 g/mol | [5] |
| Structure | ||
| 2-Cyclohexylbenzene-1,4-diol consists of a benzene ring substituted with two hydroxyl groups at positions 1 and 4, and a cyclohexyl group at position 2. | ||
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and acetonitrile. Limited solubility in water. | Inferred from the structure |
| UV Absorbance | The phenolic hydroxyl groups and the benzene ring suggest UV absorbance in the range of 280-300 nm. | Inferred from hydroquinone derivatives[6] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of phenolic compounds due to its robustness, reproducibility, and the inherent UV absorbance of these molecules.[7][8][9] The method presented here utilizes reversed-phase chromatography, which is ideal for separating moderately polar compounds like 2-Cyclohexylbenzene-1,4-diol.
Principle of the Method
The sample is dissolved in a suitable solvent and injected into the HPLC system. The analyte is separated from other matrix components on a reversed-phase column (e.g., C18) based on its hydrophobicity. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent is used for elution. The separated analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of 2-Cyclohexylbenzene-1,4-diol by HPLC-UV.
Detailed Protocol: HPLC-UV
1. Reagents and Materials
-
2-Cyclohexylbenzene-1,4-diol reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Phosphoric acid (analytical grade)
-
Syringe filters (0.45 µm, PTFE or nylon)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) (e.g., 60:40 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 295 nm (This should be confirmed by running a UV scan of the reference standard).
-
Run Time: Approximately 10 minutes (or until the analyte has eluted and the baseline is stable).
3. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-Cyclohexylbenzene-1,4-diol reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a known volume of mobile phase.
-
Vortex and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the blank (mobile phase), followed by the working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of 2-Cyclohexylbenzene-1,4-diol in the sample solutions from the calibration curve.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that offers high selectivity and sensitivity, making it suitable for the analysis of 2-Cyclohexylbenzene-1,4-diol in complex matrices.[10][11][12][13] Due to the low volatility of phenolic compounds, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form.[14]
Principle of the Method
The hydroxyl groups of 2-Cyclohexylbenzene-1,4-diol are derivatized, for example, by silylation, to increase its volatility. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the analyte, allowing for highly specific detection and quantification.
Experimental Workflow: GC-MS Analysis
Caption: Workflow for the quantification of 2-Cyclohexylbenzene-1,4-diol by GC-MS.
Detailed Protocol: GC-MS
1. Reagents and Materials
-
2-Cyclohexylbenzene-1,4-diol reference standard (purity ≥ 98%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Ethyl acetate (GC grade)
-
Internal Standard (IS) (e.g., 4,4'-biphenol)
2. Instrumentation and GC-MS Conditions
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 280 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
3. Preparation of Solutions and Derivatization
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using ethyl acetate as the solvent.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in ethyl acetate.
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution in a vial, add 10 µL of the internal standard solution.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
4. Analysis
-
Inject 1 µL of the derivatized solution into the GC-MS system.
-
Acquire data in full scan mode to identify the retention time and characteristic mass fragments of the derivatized analyte and internal standard.
-
For quantification, switch to SIM mode and monitor at least three characteristic ions for the analyte and internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of 2-Cyclohexylbenzene-1,4-diol in the samples from the calibration curve.
Method Validation
Both the HPLC-UV and GC-MS methods should be validated according to the ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[1][3] The key validation parameters are summarized below.
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No interference at the retention time of the analyte. Peak purity should be confirmed by a diode-array detector (for HPLC) or mass spectrum (for GC-MS). |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the expected concentration. |
| Accuracy | The closeness of test results obtained by the method to the true value. | Recovery of 98-102% for drug substance and 95-105% for drug product. |
| Precision | The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results when parameters like mobile phase composition, pH, column temperature, and flow rate are slightly varied. |
Conclusion
The choice between HPLC-UV and GC-MS for the quantification of 2-Cyclohexylbenzene-1,4-diol will depend on the specific requirements of the analysis. HPLC-UV is a straightforward and robust method suitable for routine quality control and assays where high sensitivity is not the primary concern. GC-MS, on the other hand, offers superior selectivity and sensitivity, making it the preferred method for trace analysis in complex matrices. Both methods, when properly developed and validated, can provide accurate and reliable quantitative data. It is imperative that any method chosen is fully validated in the laboratory where it will be used to ensure its performance is suitable for the intended application.
References
- Scaringelli, F. P., Schultz, T. P., & Goldstein, I. S. (n.d.). Gas Chromatographic Analysis of Phenolic Compounds from Lignin. Analytical Letters, 13(4), 311-322.
- Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds.
-
PubChem. (n.d.). 2-Cyclohexylbenzene-1,4-diol. [Link]
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. (n.d.). Quality Guidelines.
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Altabrisa Group. (2025, July 30).
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column.
- EPA. (2007, February). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods.
- ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- FDA. (2021, September). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- PubMed. (2019). A New HPLC-DAD Method for the Concurrent Determination of Hydroquinone, Hydrocortisone Acetate and Tretinoin in Different Pharmaceuticals for Melasma Treatment.
- Semantic Scholar. (2015). HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products.
- European Commission. (2005). Identification and determination of hydroquinone in cosmetic products by TLC and HPLC.
- RSC Publishing. (n.d.). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 7. A New HPLC-DAD Method for the Concurrent Determination of Hydroquinone, Hydrocortisone Acetate and Tretinoin in Different Pharmaceuticals for Melasma Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC-UV Method for the Identification and Screening of Hydroquinone, Ethers of Hydroquinone and Corticosteroids Possibly Used as Skin-Whitening Agents in Illicit Cosmetic Products. | Semantic Scholar [semanticscholar.org]
- 9. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 13. epa.gov [epa.gov]
- 14. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: A Novel Building Block for High-Performance Materials
An Application Guide to 2-Cyclohexylbenzene-1,4-diol in Advanced Material Synthesis
In the pursuit of advanced materials with superior thermal stability, solubility, and tailored optoelectronic properties, the strategic design of molecular building blocks is paramount. 2-Cyclohexylbenzene-1,4-diol, a substituted hydroquinone, emerges as a compelling yet under-explored monomer. Standard hydroquinone is a foundational component in materials like PEEK and certain polyesters, valued for the rigidity it imparts to polymer backbones.[1] However, polymers derived from it can suffer from poor solubility and high melting points, complicating processing.
The introduction of a bulky, non-planar cyclohexyl group onto the hydroquinone ring offers a strategic solution to these challenges. This modification is hypothesized to disrupt coplanar polymer chain packing, thereby enhancing solubility while simultaneously increasing the glass transition temperature (Tg) due to restricted chain mobility. This application guide provides a comprehensive overview of the synthesis, properties, and prospective applications of 2-Cyclohexylbenzene-1,4-diol, complete with detailed protocols for its use in polymers, liquid crystals, and organic semiconductors.
Section 1: Physicochemical Properties and Design Rationale
The unique properties of 2-Cyclohexylbenzene-1,4-diol stem from the combination of a rigid aromatic diol core and a flexible, bulky alicyclic substituent. This structure is key to its potential in material science.
Rationale for Use:
-
Increased Glass Transition Temperature (Tg): The bulky cyclohexyl group introduces significant steric hindrance, restricting the rotational freedom of the polymer backbone. This is a well-established strategy for increasing the Tg of polymers, leading to materials with higher operating temperatures.
-
Enhanced Solubility: The non-planar cyclohexyl substituent disrupts the efficient, space-filling packing that is common in polymers made from flat, aromatic monomers. This disruption reduces intermolecular forces, often leading to improved solubility in common organic solvents, which is a critical advantage for material processing.
-
Improved Thermal Stability: Studies on organic semiconductors have demonstrated that incorporating cyclohexyl groups can significantly enhance thermal stability compared to analogous linear alkyl chains.[2][3][4] This suggests that materials derived from 2-Cyclohexylbenzene-1,4-diol could exhibit superior resistance to thermal degradation.
-
Tunable Crystallinity: The introduction of the cyclohexyl side group can interfere with the crystallization process. Depending on the polymer architecture, this can be leveraged to produce either semi-crystalline materials with modified crystalline domains or completely amorphous polymers, allowing for precise control over mechanical and optical properties.[5]
| Property | Value | Source |
| IUPAC Name | 2-cyclohexylbenzene-1,4-diol | PubChem[6] |
| CAS Number | 4197-75-5 | PubChem[6] |
| Molecular Formula | C₁₂H₁₆O₂ | PubChem[6] |
| Molecular Weight | 192.25 g/mol | PubChem[6] |
| XLogP3 | 3.7 | PubChem[6] |
| Hydrogen Bond Donor Count | 2 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |
Section 2: Synthesis of 2-Cyclohexylbenzene-1,4-diol
The most direct and industrially scalable method for synthesizing 2-Cyclohexylbenzene-1,4-diol is the Friedel-Crafts alkylation of hydroquinone.[1][7] This electrophilic aromatic substitution reaction uses an alkylating agent (cyclohexene or a cyclohexyl halide) and a Lewis acid catalyst to attach the cyclohexyl group to the aromatic ring.
Protocol 2.1: Lab-Scale Synthesis via Friedel-Crafts Alkylation
Causality: This protocol uses an excess of hydroquinone relative to cyclohexene to minimize the statistical probability of di-alkylation, which is a common side reaction in Friedel-Crafts alkylations.[8][9] Sulfuric acid is chosen as a strong Brønsted acid catalyst that is effective and easily handled for this transformation.
Materials:
-
Hydroquinone (reagent grade)
-
Cyclohexene (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM, anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Magnesium Sulfate (anhydrous)
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2 equivalents of hydroquinone in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath. This is crucial to control the exothermic reaction and improve selectivity.
-
Catalyst Addition: Slowly add 0.5 equivalents of concentrated sulfuric acid dropwise to the stirred solution.
-
Alkylation: Add 1 equivalent of cyclohexene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM. Combine the organic layers.
-
Washing: Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure 2-Cyclohexylbenzene-1,4-diol.
Section 3: Application in High-Performance Polymers
The diol functionality of 2-Cyclohexylbenzene-1,4-diol makes it an ideal candidate for step-growth polymerization to produce polyesters, polycarbonates, and polyurethanes. The incorporation of its unique structure is expected to yield polymers with properties superior to those derived from unsubstituted hydroquinone.
Protocol 3.1: Synthesis of a High-Tg Aromatic Polyester
Causality: This protocol describes a solution polymerization method, which is ideal for laboratory-scale synthesis as it allows for good control over stoichiometry and temperature, and is suitable for monomers that might lead to high-melting, poorly soluble polymers.[10] Terephthaloyl chloride is used as the co-monomer to create a fully aromatic polyester backbone, maximizing rigidity and thermal performance. Pyridine acts as both a solvent and an acid scavenger, neutralizing the HCl byproduct and driving the reaction to completion.
Materials:
-
2-Cyclohexylbenzene-1,4-diol (from Protocol 2.1)
-
Terephthaloyl chloride (recrystallized)
-
Anhydrous Pyridine
-
Methanol
-
N,N-Dimethylformamide (DMF) for GPC analysis
Procedure:
-
Setup: In an oven-dried, three-necked flask under nitrogen, dissolve 1 equivalent of 2-Cyclohexylbenzene-1,4-diol in anhydrous pyridine.
-
Monomer Addition: Cool the solution to 0°C. Add 1 equivalent of solid terephthaloyl chloride in one portion to the rapidly stirred solution. A precipitate of pyridine hydrochloride will form.
-
Polymerization: Allow the reaction to warm to room temperature, then heat to 60-80°C for 4-6 hours to ensure high conversion. The solution will become increasingly viscous.
-
Precipitation: After cooling, pour the viscous solution into a large excess of rapidly stirring methanol. The polyester will precipitate as a fibrous solid.
-
Purification: Collect the polymer by filtration. Re-dissolve it in a minimal amount of a suitable solvent (e.g., chloroform or DMF) and re-precipitate into methanol. Repeat this process two more times to remove trapped solvent and oligomers.
-
Drying: Collect the final polymer and dry it in a vacuum oven at 80°C overnight.
-
Characterization: Analyze the polymer's molecular weight by Gel Permeation Chromatography (GPC), its thermal transitions (Tg, Tm) by Differential Scanning Calorimetry (DSC), and its thermal stability by Thermogravimetric Analysis (TGA).
Section 4: Application in Liquid Crystal Formulations
The inclusion of alicyclic rings like cyclohexane is a cornerstone of modern liquid crystal (LC) design, used to tune properties such as melting point, clearing point, and viscosity.[11] The structure of 2-Cyclohexylbenzene-1,4-diol, with its bulky side group, is atypical for a mesogen itself but makes it an intriguing candidate as a dopant or a component in a eutectic mixture.
Causality: The non-linear shape of 2-Cyclohexylbenzene-1,4-diol is expected to disrupt the ordered packing of calamitic (rod-like) liquid crystals.[12] In small concentrations, this can lower the melting point of a mixture without significantly depressing its clearing point, thereby broadening the useful liquid crystal phase temperature range. Its rigid core may also influence the dielectric anisotropy of the host mixture.
Protocol 4.1: Evaluating the Effect of Doping on a Nematic LC Host
Materials:
-
2-Cyclohexylbenzene-1,4-diol
-
Nematic liquid crystal host (e.g., 5CB, E7)
-
Dichloromethane (spectroscopic grade)
-
Glass capillary tubes
-
Polarizing optical microscope with a hot stage
Procedure:
-
Mixture Preparation: Prepare a series of mixtures by co-dissolving precise amounts of the nematic host and 2-Cyclohexylbenzene-1,4-diol (e.g., 1%, 2%, 5% by weight) in a minimal volume of dichloromethane in a small vial.
-
Solvent Removal: Gently evaporate the solvent under a stream of nitrogen, followed by drying in a vacuum oven at a temperature just below the mixture's clearing point for several hours to ensure all solvent is removed.
-
Sample Loading: Introduce the molten mixture into a glass capillary tube via capillary action.
-
Phase Transition Analysis: Place the capillary on the hot stage of the polarizing microscope.
-
Data Collection: Slowly heat the sample while observing the texture through the crossed polarizers. Record the temperatures of all phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic).
-
Cooling Cycle: Slowly cool the sample from the isotropic phase and record the transition temperatures again to check for supercooling effects.
-
Analysis: Plot the transition temperatures as a function of dopant concentration to determine the effect of 2-Cyclohexylbenzene-1,4-diol on the phase behavior of the host.
Section 5: Application in Thermally Stable Organic Semiconductors
Recent research has conclusively shown that incorporating bulky, saturated rings like cyclohexyl into the structure of organic semiconductors leads to materials with exceptional thermal stability.[2][3][4] For instance, 2,6-di(4-cyclohexylphenyl)anthracene (DcHPA) exhibits a sublimation temperature of 360°C, and field-effect transistors made from it retain half their mobility even when heated to 150°C.[2][3] This provides a powerful precedent for using 2-Cyclohexylbenzene-1,4-diol as a core building block for new, highly stable organic electronic materials.
Protocol 5.1: Conceptual Synthesis of a Precursor for Organic Semiconductors
Causality: To be used in semiconductor synthesis (e.g., via Suzuki or Stille coupling), the hydroxyl groups of the diol must be converted into more suitable functional groups, such as triflates or halides. This protocol outlines the conversion to a ditriflate, a highly effective leaving group for palladium-catalyzed cross-coupling reactions.
Materials:
-
2-Cyclohexylbenzene-1,4-diol
-
Triflic Anhydride (Tf₂O)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In an oven-dried, three-necked flask under nitrogen, dissolve 1 equivalent of 2-Cyclohexylbenzene-1,4-diol and 2.5 equivalents of anhydrous pyridine in anhydrous DCM.
-
Cooling: Cool the solution to -20°C or 0°C.
-
Triflation: Slowly add 2.2 equivalents of triflic anhydride dropwise. The reaction is exothermic and should be controlled carefully.
-
Reaction: Stir the mixture at 0°C for 2-4 hours, monitoring by TLC until the starting diol is consumed.
-
Workup: Quench the reaction by adding cold water. Separate the organic layer, and wash it sequentially with cold dilute HCl, water, and brine.
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by passing it through a short plug of silica gel to yield the 2-cyclohexyl-1,4-phenylene bis(trifluoromethanesulfonate). This product is now ready for use in cross-coupling reactions to build larger conjugated systems for semiconductor applications.
References
-
Title: Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors. Source: Frontiers in Chemistry. URL: [Link]
-
Title: Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors. Source: PubMed. URL: [Link]
-
Title: Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Source: PubMed. URL: [Link]
-
Title: Evaluation of selectively fluorinated facially polarised cyclohexyl motifs for liquid crystal applications. Source: ResearchGate. URL: [Link]
-
Title: Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Source: RSC Publishing. URL: [Link]
-
Title: Phenyl- versus cyclohexyl-terminated substituents: comparative study on aggregated structures and electron-transport properties in n-type organic semiconductors. Source: RSC Publishing. URL: [Link]
-
Title: Scalable synthesis of 2-cyclohexyl-3-hydroxy-1,4-naphthoquinone. Source: Grokipedia. URL: [Link]
-
Title: Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors. Source: PubMed Central. URL: [Link]
-
Title: Effects of Cyclohexyl Groups and Ortho-Substituents on the Viscosity of Ester Liquid Crystal Components. Source: DTIC. URL: [Link]
-
Title: Uncommon building blocks in liquid crystals. Source: Taylor & Francis Online. URL: [Link]
-
Title: Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC. Source: APS March Meeting 2022. URL: [Link]
-
Title: Hydroquinone. Source: Wikipedia. URL: [Link]
-
Title: Hydroquinone-substituted polyallylamine: redox capability for aqueous polymer–air secondary batteries and recyclability. Source: Tohoku University Repository. URL: [Link]
-
Title: Hydroxyquinones: Synthesis and Reactivity. Source: MDPI. URL: [Link]
-
Title: Applications of Friedel–Crafts reactions in total synthesis of natural products. Source: PubMed Central. URL: [Link]
-
Title: Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Source: PubMed Central. URL: [Link]
-
Title: Friedel-Crafts Alkylation Reaction. Source: Mettler Toledo. URL: [Link]
-
Title: GENERAL POLYMERS, STRUCTURE, PROPERTIES AND APPLICATIONS: A REVIEW. Source: MINAR International Journal of Applied Sciences and Technology. URL: [Link]
-
Title: Applications of Friedel–Crafts reactions in total synthesis of natural products. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Intramolecular Friedel-Crafts Reactions. Source: Master Organic Chemistry. URL: [Link]
-
Title: 2-Cyclohexylbenzene-1,4-diol. Source: PubChem. URL: [Link]
-
Title: Poly(1,4‐cyclohexylenedimethylene 1,4‐cyclohexanedicarboxylate): Influence of stereochemistry of 1,4‐cyclohexylene units on the thermal properties. Source: ResearchGate. URL: [Link]
- Title: Process for producing hydroquinone and derivates. Source: Google Patents.
- Title: Hydroquinone derivatives and their use in photographic materials. Source: Google Patents.
-
Title: Properties and Applications of Polymers: A Mini Review. Source: Journal of Chemical Reviews. URL: [Link]
-
Title: Nanostructured Poly(hydroquinonyl-benzoquinonyl sulfide)/Multiwalled Carbon Nanotube Composite Cathodes: Improved Synthesis and Performance for Rechargeable Li and Mg Organic Batteries. Source: ACS Publications. URL: [Link]
- Title: Preparation of quinones and hydroquinones. Source: Google Patents.
-
Title: Polyurethane. Source: Wikipedia. URL: [Link]
-
Title: Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical. Source: Wiley Online Library. URL: [Link]
- Title: Hydroquinone compounds for inhibiting monomer polymerization. Source: Google Patents.
Sources
- 1. Hydroquinone - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors [frontiersin.org]
- 3. Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mt.com [mt.com]
- 8. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 10. jchemrev.com [jchemrev.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Substitution of sub-molecular structure can alter surface anchoring of liquid crystals: Impact of cyclohexyl vs phenyl groups on surface anchoring of nematic LC - APS March Meeting 2022 [archive.aps.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Cyclohexylbenzene-1,4-diol
Welcome to the technical support center for the synthesis of 2-Cyclohexylbenzene-1,4-diol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important chemical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during its synthesis, primarily via the Friedel-Crafts alkylation of hydroquinone.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-Cyclohexylbenzene-1,4-diol?
The most prevalent and direct method is the Friedel-Crafts alkylation of hydroquinone with an alkylating agent such as cyclohexene or cyclohexanol.[1][2] This reaction is typically catalyzed by a strong acid.
Q2: Which catalyst provides the best results for this synthesis?
The choice of catalyst is critical and often depends on the specific reaction conditions and desired selectivity. Common catalysts include:
-
Brønsted acids: Concentrated sulfuric acid is a classic and effective catalyst.[1]
-
Lewis acids: Aluminum chloride (AlCl₃) is another powerful catalyst for Friedel-Crafts reactions.[3][4]
-
Solid acid catalysts: Zeolites and other solid acids are gaining traction as they can offer improved selectivity and easier separation.[5][6]
For general laboratory-scale synthesis, concentrated sulfuric acid is often a good starting point due to its accessibility and demonstrated efficacy.
Q3: What are the primary byproducts I should be aware of?
The main byproduct of concern is the dialkylated product, 2,5-dicyclohexylbenzene-1,4-diol.[1] Other potential side products include O-alkylated ethers and isomers resulting from carbocation rearrangements, although the latter is less common with a cyclohexyl group compared to other alkyl groups.[7][8]
Q4: How can I minimize the formation of the dialkylated byproduct?
To favor mono-alkylation, it is crucial to use a molar excess of hydroquinone relative to the cyclohexylating agent.[7] Controlling the reaction temperature and reaction time can also help in minimizing over-alkylation.
Q5: What is a typical workup and purification procedure?
A standard workup involves quenching the reaction mixture, for example, by pouring it over ice water.[7] The crude product can then be extracted with a suitable organic solvent. Purification is often achieved through recrystallization or column chromatography to separate the desired mono-alkylated product from unreacted starting materials and byproducts.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues you might encounter during the synthesis of 2-Cyclohexylbenzene-1,4-diol, along with their causes and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Inactive Catalyst | The acid catalyst may be old, hydrated, or of insufficient concentration. Lewis acids like AlCl₃ are particularly sensitive to moisture. | Use a fresh, anhydrous catalyst. For sulfuric acid, ensure it is concentrated (e.g., 95-98%). |
| Insufficient Reaction Temperature | The activation energy for the Friedel-Crafts alkylation may not be met, leading to a sluggish or stalled reaction. | Gradually increase the reaction temperature while monitoring for byproduct formation. A typical range to start with is between 5-10°C, with the possibility of slowly warming to room temperature.[1] |
| Poor Quality Starting Materials | Impurities in hydroquinone or the cyclohexylating agent can interfere with the reaction. | Use high-purity, dry starting materials. Cyclohexene can be freshly distilled if needed.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Highly polar solvents can complex with the catalyst, reducing its activity. | While some reactions are run neat, non-polar solvents like hexane or cyclohexane can be used. Ensure the solvent is dry. |
Problem 2: High Proportion of Dialkylated Byproduct
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Stoichiometry | Using an equimolar or excess amount of the cyclohexylating agent will favor the formation of the dialkylated product. | Use a significant molar excess of hydroquinone to cyclohexene/cyclohexanol (e.g., 3:1 or higher). |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long can lead to the mono-alkylated product reacting further to form the di-substituted version. | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and quench the reaction once the desired product is maximized. |
| High Reaction Temperature | Higher temperatures can increase the rate of the second alkylation reaction. | Maintain a lower reaction temperature. For instance, conducting the reaction at 5-10°C can improve selectivity for the mono-alkylated product.[1] |
Problem 3: Formation of O-Alkylated Byproducts
| Potential Cause | Explanation | Recommended Solution |
| Reaction Conditions Favoring O-Alkylation | Phenols can undergo both C-alkylation (on the ring) and O-alkylation (on the hydroxyl group). The balance is influenced by factors like the solvent and catalyst.[7] | Lower reaction temperatures and less polar solvents generally favor C-alkylation.[7] The choice of catalyst can also influence the C/O alkylation ratio. |
Problem 4: Difficulty in Product Purification
| Potential Cause | Explanation | Recommended Solution |
| Similar Polarity of Product and Byproducts | The desired 2-Cyclohexylbenzene-1,4-diol and the 2,5-dicyclohexylbenzene-1,4-diol byproduct may have similar polarities, making separation by chromatography challenging. | Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization from a carefully chosen solvent system can also be effective. The distillation residue from similar syntheses often contains the dicyclohexyl-substituted product, which can sometimes be crystallized out.[1] |
| Emulsion Formation During Workup | The presence of phenolic compounds can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.[1] | Use warm water and dilute alkali for washing instead of cold water and concentrated base to minimize emulsion formation.[1] Allowing the mixture to stand can also help break the emulsion. |
Experimental Protocols
General Procedure for Friedel-Crafts Alkylation of Hydroquinone with Cyclohexene
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve hydroquinone (e.g., 3 moles) in a suitable solvent (or use neat).
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid, 1 mole).
-
Addition of Alkylating Agent: While maintaining the temperature between 5-10°C, add cyclohexene (e.g., 1 mole) dropwise from the dropping funnel over a period of 1-2 hours.[1]
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional hour.[1] Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by carefully pouring the mixture into a beaker of ice water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and finally with brine. To avoid emulsions, it is advisable to use warm water for washing.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Process
Reaction Mechanism
Caption: Friedel-Crafts alkylation mechanism.
Experimental Workflow
Caption: General experimental workflow.
Troubleshooting Decision Tree
Caption: Troubleshooting low yield issues.
References
- CN100486950C - Process of synthesizing 1,4-cyclohexyl dione - Google Patents. (n.d.).
- CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene - Google Patents. (n.d.).
- Synthesis of Cyclohexylbenzene by Hydroalkylation of Benzene over Pd/Hβ Binary Catalyst | Request PDF - ResearchGate. (n.d.).
- cyclohexylbenzene - Organic Syntheses Procedure. (n.d.).
- CN101811937A - Method for synthesizing 1,4-cyclohexanediol through catalytic hydrogenation of hydroquinone - Google Patents. (n.d.).
- Hydroquinone - Wikipedia. (n.d.).
- An Efficient Protocol for the Enantioselective Preparation of a Key Polyfunctionalized Cyclohexane. New Access to ( R )- and ( S )-4-Hydroxy-2-cyclohexenone and ( R )- and ( S )- trans -Cyclohex-2-ene-1,4-diol | Request PDF - ResearchGate. (n.d.).
- 2-cyclohexyl-1,4-benzenediol - 4197-75-5, C12H16O2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
- A simple synthesis of 4-cyclohexene-1,2-cis-diol and its use as the precursor of a functionalized cyclohexenone synthon - ResearchGate. (n.d.).
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - Beilstein Journals. (n.d.).
- How to make cyclohex-4-ene-1,2-diol from cyclohexa-1,4-diene? - Chemistry Stack Exchange. (2021, May 19).
- 2-Cyclohexene-1,4-diol | C6H10O2 | CID 550825 - PubChem. (n.d.).
- Optimization of the Friedel–Crafts Alkylation for the Synthesis of Hyper-Cross-Linked Polymers | Request PDF - ResearchGate. (n.d.).
- Alkylation of hydroquinone - US2832808A - Google Patents. (n.d.).
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2018, December 3).
- High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PubMed Central. (n.d.).
- Improving yield and purity in Friedel-Crafts alkylation of phenols - Benchchem. (n.d.).
- Continuous hydrogenation of hydroquinone to 1,4-cyclohexanediol over alkaline earth metal modified nickel-based catalysts - ResearchGate. (n.d.).
- Purification of cyclohexane - US4433194A - Google Patents. (n.d.).
- Reaction pathways for alkylation of hydroquinone (HQ) - ResearchGate. (n.d.).
- Catalytic Oxidation of Hydroquinone in Aqueous Solution over Bimetallic PdCo Catalyst Supported on Carbon: Effect of Interferents and Electrochemical Measurement - PubMed. (2016, February 10).
- Hydroquinone (EHC 157, 1994) - INCHEM. (n.d.).
- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022, January 2).
- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
- trans-1,2-CYCLOHEXANEDIOL - Organic Syntheses Procedure. (n.d.).
- The photo-Friedel-Crafts acylation of Naphthoquinone in Alternative “Green” Media and The Photochemical Generation of Novel. (n.d.).
- Comparative Study on Catalysis Strategies: Friedel-Crafts Alkylation vs. Michael Addition of Indoles to Nitroalkenes | Bentham Science Publishers. (n.d.).
- Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H 2 O 2. (n.d.).
- Selective Synthesis of Hydroquinone via the Liquid-phase Oxidation of Benzene over Cu(II) - Kobe University. (n.d.).
- Stéréoisomérie Chez les Cyclohexane‐Diols. Préparation Et Purification Des Diols 1,3 Et 1,4 - ResearchGate. (n.d.).
- High yield production of 1,4-cyclohexanediol from lignin derived 2,6-dimethoxybenzoquinone via Raney NiMn catalyst in hydrogen free conditions | Request PDF - ResearchGate. (n.d.).
- An In-Depth Technical Guide to 1,4-Dithiane-2,5-diol: A Versatile Synthon in Organic Synthesis and Drug Discovery - Benchchem. (n.d.).
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (n.d.).
- 1, 4-Dithiane-2, 5-diol: A Versatile Synthon for the Synthesis of Sulfur-containing Heterocycles - ResearchGate. (n.d.).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Hydroquinone - Wikipedia [en.wikipedia.org]
- 3. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Solubility Challenges with 2-Cyclohexylbenzene-1,4-diol in Aqueous Solutions
Introduction
Welcome to the technical support guide for 2-Cyclohexylbenzene-1,4-diol. This document is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. The unique structure of 2-Cyclohexylbenzene-1,4-diol, which combines a polar hydroquinone head with a nonpolar cyclohexyl tail, presents a classic solubility problem: it is poorly soluble in both aqueous and nonpolar organic solvents. This guide provides a systematic, tiered approach to troubleshooting and overcoming these issues, grounded in established principles of physical chemistry and formulation science.
The core of the problem lies in the molecule's high crystal lattice energy and the conflicting nature of its two moieties. The hydrophilic hydroquinone group can engage in hydrogen bonding, while the bulky, hydrophobic cyclohexyl group disrupts the structure of water, leading to low aqueous solubility. Our goal is to provide you with the rationale and practical protocols to rationally select a solubilization strategy that is fit-for-purpose for your specific experimental needs, from initial in vitro assays to pre-formulation development.
Tier 1: Foundational Troubleshooting & Simple Formulation Adjustments
This section addresses the most common and straightforward approaches to solubilization. It is essential to start here to characterize the molecule's behavior before moving to more complex methods.
Q1: I've just started working with 2-Cyclohexylbenzene-1,4-diol and it won't dissolve in my buffer. Where do I begin?
Answer: The first step is to confirm you are attempting true solubilization and to perform a baseline solubility assessment. Many apparent "solubility" issues are actually problems with the rate of dissolution.
Causality: The slow dissolution rate can be mistaken for insolubility. Before employing advanced techniques, it is crucial to determine the compound's approximate thermodynamic solubility in your primary aqueous medium using a standardized method like the shake-flask method.[1][2][3][4] This value will serve as your baseline for evaluating the effectiveness of any enhancement technique.
A recommended starting point is the Shake-Flask Method for Equilibrium Solubility Determination .[1][5] This protocol ensures you have given the compound adequate time and energy to dissolve to its thermodynamic limit.
Protocol 1: Baseline Aqueous Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of solid 2-Cyclohexylbenzene-1,4-diol to a known volume of your aqueous buffer (e.g., PBS, pH 7.4) in a sealed glass vial. "Excess" means enough solid should remain visible at the end of the experiment.
-
Equilibration: Place the vial in a shaker or orbital incubator set to a consistent temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours. This extended time is critical to ensure equilibrium is reached.[3][4]
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let undissolved particles settle. Then, carefully collect the supernatant and clarify it by centrifuging at high speed (e.g., >10,000 x g for 15 minutes) or by filtering through a 0.22 µm PVDF syringe filter. Self-Validation Check: The final solution should be perfectly clear and free of any visible particles.
-
Quantification: Accurately determine the concentration of the dissolved compound in the clarified supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).
-
Result: This concentration is your baseline thermodynamic solubility.
Q2: Can I improve the solubility by adjusting the pH of my solution?
Answer: Yes, pH adjustment is a powerful first-line strategy for ionizable compounds. 2-Cyclohexylbenzene-1,4-diol is a hydroquinone derivative and its phenolic hydroxyl groups are weakly acidic.
Causality: The two hydroxyl groups on the benzene ring can be deprotonated to form more soluble phenolate anions.[6] The pKa of the first hydroxyl group in unsubstituted hydroquinone is approximately 9.9-10.35.[6][7][8] By raising the pH of the aqueous solution to a value near or above the pKa, you can significantly increase the proportion of the ionized, more soluble species.
Protocol 2: Generating a pH-Solubility Profile
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 7 to pH 11 in 0.5 or 1.0 unit increments).
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of these buffers.
-
Data Analysis: Plot the measured solubility (on a log scale) against the pH. You should observe a significant increase in solubility as the pH approaches and surpasses the compound's pKa.
-
Considerations & Self-Validation:
-
Stability: Phenols and hydroquinones can be susceptible to oxidation, especially at high pH.[8] Visually inspect solutions for color changes (e.g., turning brown or pink). Use freshly prepared buffers and consider blanketing the vials with an inert gas like nitrogen or argon. Confirm the compound's integrity post-equilibration via HPLC.
-
Applicability: While effective, high pH solutions (>pH 9) may not be suitable for many biological experiments due to potential effects on cells or protein targets.
-
Tier 2: Intermediate Solubilization Strategies
If pH modification is insufficient or incompatible with your experimental system, the next tier of techniques involves using formulation excipients to alter the properties of the solvent itself.
Q3: pH adjustment didn't achieve my target concentration or is not compatible with my assay. What should I try next?
Answer: The use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[9][10][11][12]
Causality: The primary challenge in dissolving 2-Cyclohexylbenzene-1,4-diol is the energy required to create a cavity in the highly ordered hydrogen-bonded network of water to accommodate the nonpolar cyclohexyl group. Co-solvents work by disrupting this water structure and reducing the polarity of the bulk solvent, thereby lowering the energy penalty for solvation.[11]
Table 1: Common Co-solvents for Pre-clinical Research
| Co-solvent | Typical Concentration Range | Key Properties & Considerations |
| Ethanol | 1-20% (v/v) | Biologically compatible at low concentrations; can cause protein precipitation at higher levels.[9] |
| Propylene Glycol (PG) | 5-40% (v/v) | Good solubilizing power for many nonpolar drugs; generally low toxicity.[9] |
| Polyethylene Glycol 400 (PEG 400) | 10-50% (v/v) | Excellent solubilizer for hydrophobic compounds; higher viscosity.[9] |
| Dimethyl Sulfoxide (DMSO) | <1% (for cell-based assays) | Powerful solvent, but can have biological effects and be cytotoxic at >1% concentration. |
| Glycerol | 5-30% (v/v) | Low toxicity; increases viscosity significantly.[9] |
Protocol 3: Co-solvent Screening
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the co-solvent you wish to test (e.g., 50 mg/mL in Propylene Glycol).
-
Screening Preparation: In separate vials, prepare a series of aqueous buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).
-
Titration: Add a small aliquot of the compound's stock solution to each buffer/co-solvent mixture. Vortex and visually inspect for precipitation. Continue adding aliquots until precipitation is observed. This provides a rapid estimate of solubility.
-
Confirmation: For the most promising co-solvent mixtures, perform a definitive solubility measurement using the Shake-Flask Method (Protocol 1) with the appropriate buffer/co-solvent mixture as the solvent.
-
Self-Validation: Always run a vehicle control (buffer + co-solvent without the compound) in your final experiment to ensure the co-solvent itself does not interfere with the assay.
Q4: Co-solvents are still not sufficient, or I need a completely aqueous system for an in vivo study. What are my options?
Answer: When co-solvents fail or are not appropriate, you should investigate advanced formulation vehicles like cyclodextrins and surfactants .
Option A: Cyclodextrins (Inclusion Complexation)
Causality: Cyclodextrins are cyclic oligosaccharides shaped like a torus (donut).[13][14] They have a hydrophilic exterior, which makes them water-soluble, and a hydrophobic interior cavity. The nonpolar cyclohexyl group of your molecule can be encapsulated within this hydrophobic cavity, forming a water-soluble "inclusion complex".[14][15][16][17] This effectively masks the hydrophobic part of the molecule from the aqueous environment.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and safe choice for research and pharmaceutical applications due to its high aqueous solubility and low toxicity.[13][15]
Option B: Surfactants (Micellar Solubilization)
Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[18][19] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic cyclohexyl group of your compound can partition into the hydrophobic core of the micelle, effectively being solubilized within the aqueous dispersion.[18][20][21]
-
Common non-ionic surfactants used in research include Polysorbate 80 (Tween® 80) and Cremophor® EL .
Protocol 4: Screening Cyclodextrins and Surfactants
-
Vehicle Preparation: Prepare a series of solutions of the solubilizing agent (e.g., HP-β-CD or Polysorbate 80) in your aqueous buffer at various concentrations (e.g., 1%, 5%, 10%, 20% w/v).
-
Solubility Measurement: Perform the Shake-Flask Method (Protocol 1) in each of these vehicle solutions.
-
Data Analysis: Plot the measured solubility of 2-Cyclohexylbenzene-1,4-diol against the concentration of the solubilizing agent. A linear increase in solubility is typically observed, indicating successful complexation or micellar entrapment.
-
Self-Validation:
-
Dilution Effects: Both inclusion complexes and micelles can dissociate upon significant dilution.[13] Ensure your final concentration in the assay is high enough to maintain solubility.
-
Interference: Vehicle components can interfere with assays. Always run a vehicle-only control.
-
Visualization of Troubleshooting Workflow & Mechanisms
To clarify the decision-making process and the underlying science, the following diagrams are provided.
Troubleshooting Workflow
Caption: A tiered workflow for troubleshooting the solubility of 2-Cyclohexylbenzene-1,4-diol.
Mechanism of Cyclodextrin Inclusion
Caption: Encapsulation of the hydrophobic moiety by a cyclodextrin to form a soluble complex.
Frequently Asked Questions (FAQs)
Q: My compound appears to dissolve but then crashes out of solution later. Why? A: This is likely the formation of a supersaturated solution, which is metastable. This often happens when dissolving a compound in a small amount of organic solvent (like DMSO) first and then diluting it into an aqueous buffer. The initial high concentration of the organic solvent allows more compound to dissolve than is thermodynamically stable in the final aqueous mixture. Over time, the excess compound precipitates out. To avoid this, use the Shake-Flask method to determine the true equilibrium solubility in your final buffer composition.
Q: Can I heat the solution to help dissolve my compound? A: Heating can increase the rate of dissolution and often increases the solubility limit. However, the solution may become supersaturated upon cooling back to room temperature, leading to precipitation.[5] Additionally, you must confirm that 2-Cyclohexylbenzene-1,4-diol is thermally stable and does not degrade at the temperature you are using.
Q: Are there synergistic effects if I combine techniques, like using a co-solvent and a cyclodextrin together? A: Yes, combining techniques can sometimes be beneficial, but the interactions can be complex. Low concentrations of a co-solvent can sometimes decrease the effectiveness of cyclodextrins by competing for the hydrophobic cavity.[22][23] However, at higher concentrations, they can work synergistically. If you choose to combine methods, empirical testing (Protocol 4) is essential to find the optimal ratio.
Q: How do I choose between a cyclodextrin and a surfactant? A: The choice depends on your application.
-
Cyclodextrins are often preferred for in vivo applications due to their well-defined structure and generally favorable safety profile (especially HP-β-CD).[13] They form a 1:1 or 1:2 complex with the drug.
-
Surfactants can often achieve higher total drug concentrations because one micelle can solubilize multiple drug molecules.[24] However, they can be more disruptive to biological membranes and may interfere with certain assays.
References
-
Micellar solubilization – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Micellar solubilization. (2023). In Wikipedia. [Link]
-
Dey, D., & Das, N. G. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Journal of Pharmaceutical Sciences, 107(7), 1845-1855. [Link]
-
Cosolvent. (2023). In Wikipedia. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. [Link]
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. (n.d.). ALZET® Osmotic Pumps. [Link]
-
Cosolvent. (n.d.). ScienceDirect. [Link]
-
Kfoury, M., et al. (2019). Combined effect of cyclodextrin complex formation on solubility changes of each drug due to intermolecular interactions between acidic NSAIDs and basic H2 blockers. Molecular Pharmaceutics, 16(10), 4275-4284. [Link]
-
The pKa values of hydroquinones. (2018). ResearchGate. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. [Link]
-
Mechanism of the Micellar Solubilization of Curcumin by Mixed Surfactants of SDS and Brij35 via NMR Spectroscopy. (2022). Molecules, 27(16), 5183. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceutics, 15(6), 1686. [Link]
-
Cosolvent – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2010). Dissolution Technologies. [Link]
-
Chen, L. R., & Yalkowsky, S. H. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1137-1141. [Link]
-
Chen, L. R., & Yalkowsky, S. H. (1999). Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Journal of Pharmaceutical Sciences, 88(11), 1137-1141. [Link]
-
2-Cyclohexylbenzene-1,4-diol. (n.d.). PubChem. [Link]
-
pKa and pKa* values of hydroquinone and cyano-substituted hydroquinone. (2015). ResearchGate. [Link]
-
Structural characterization of 2,6-dichloro-p-hydroquinone 1,2-dioxygenase (PcpA) from Sphingobium chlorophenolicum, a new type of aromatic ring-cleavage enzyme. (2013). Journal of Biological Chemistry, 288(13), 9340-9352. [Link]
-
2-cyclohexyl-1,4-benzenediol. (n.d.). ChemSynthesis. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]
-
Hydroquinone. (2023). In Wikipedia. [Link]
-
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. (2010). AAPS PharmSciTech, 11(2), 591-594. [Link]
-
Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (2023). International Journal of Pharmaceutical Sciences, 14(3), 1-12. [Link]
-
STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. (2011). International Journal of Pharmaceutical Sciences Review and Research, 8(1), 69-77. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results, 13(2), 1-10. [Link]
-
2-Cyclohexyl-5-methylbenzene-1,4-diol. (n.d.). PubChem. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: An overview. (2012). Journal of Applied Pharmaceutical Science, 2(1), 1-8. [Link]
-
2-Cyclohexene-1,4-diol. (n.d.). PubChem. [Link]
-
Why does 1 4 cyclohexanediol more soluble in water thann 1,3 and 1,2 cyclohexanediol? (2021). Quora. [Link]
-
2-Cyclohexyl-benzene-1,3-diol. (n.d.). PubChem. [Link]
-
2-Butylcyclohexane-1,4-diol. (n.d.). PubChem. [Link]
Sources
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroquinone - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 123-31-9 CAS MSDS (Hydroquinone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. ijpbr.in [ijpbr.in]
- 13. alzet.com [alzet.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. oatext.com [oatext.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. oatext.com [oatext.com]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. mdpi.com [mdpi.com]
- 20. pharmacy180.com [pharmacy180.com]
- 21. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 22. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. | Semantic Scholar [semanticscholar.org]
- 24. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing degradation of 2-Cyclohexylbenzene-1,4-diol in experiments
Welcome to the technical support guide for 2-Cyclohexylbenzene-1,4-diol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this compound during experimental use. As a substituted hydroquinone, 2-Cyclohexylbenzene-1,4-diol is highly susceptible to oxidative degradation, which can compromise experimental integrity. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to ensure the stability and reliability of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of probable causes and actionable solutions grounded in chemical principles.
Question 1: My solution of 2-Cyclohexylbenzene-1,4-diol, which was initially colorless, has turned yellow or brown. What is causing this discoloration and is my sample still usable?
Answer: The discoloration is a definitive sign of oxidative degradation.[1][2] The hydroquinone moiety of your compound has been oxidized, likely to the corresponding p-benzoquinone derivative. This initial oxidation product can then undergo further reactions, including polymerization, to form complex colored species.[3][4]
-
Causality: The core structure of 2-Cyclohexylbenzene-1,4-diol is a hydroquinone, which is a potent reducing agent and thus easily oxidized.[4][5] This process is accelerated by several factors common in a lab environment: dissolved oxygen, light exposure, non-optimal pH, and the presence of catalytic metal ions.[1][4]
-
Usability: Your sample is chemically compromised. The presence of degradation products means the concentration of the active compound is lower than intended, and the byproducts could interfere with your assay, leading to unreliable or irreproducible results. It is strongly recommended to discard the discolored solution and prepare a fresh batch following a stabilization protocol.
Question 2: I prepared a fresh solution in an aqueous buffer, and it discolored within a few hours. What went wrong?
Answer: Rapid degradation in aqueous media is most commonly linked to two factors: dissolved oxygen and, most critically, pH.
-
Causality - The Role of pH: The autooxidation of hydroquinones is highly pH-dependent. The reaction occurs very rapidly in neutral to alkaline conditions (pH > 7) but is significantly slower in an acidic medium.[4] Many standard biological buffers (e.g., PBS at pH 7.4) create an alkaline environment that dramatically accelerates the oxidation of hydroquinones.[6][7]
-
Solution:
-
pH Adjustment: For aqueous solutions, maintain an acidic pH, ideally between 3.0 and 5.5, to ensure stability.[3] You may need to formulate a custom buffer system in this range.
-
Deoxygenation: Before adding the compound, thoroughly sparge your buffer with an inert gas (e.g., high-purity nitrogen or argon) for at least 15-30 minutes to remove dissolved oxygen.
-
Antioxidant Addition: Incorporate an aqueous-soluble antioxidant like sodium metabisulfite or ascorbic acid into your buffer before adding the 2-Cyclohexylbenzene-1,4-diol.[2][3]
-
Question 3: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Could these be related to degradation?
Answer: Yes, it is highly probable. The oxidation of 2-Cyclohexylbenzene-1,4-diol creates a cascade of new chemical species that will appear in your chromatogram.
-
Causality: The primary degradation product is the corresponding 2-cyclohexyl-p-benzoquinone. However, further reactions can occur, leading to hydroxylated species and polymers.[4] These byproducts will have different retention times and mass-to-charge ratios from the parent compound.
-
Troubleshooting Steps:
-
Analyze a Freshly Prepared Sample: Immediately after preparation (following stabilization protocols), run an analytical standard to establish the retention time and purity of the parent compound.
-
Time-Course Study: Analyze your experimental sample at different time points (e.g., T=0, T=2h, T=24h) to monitor the appearance and growth of new peaks relative to the decrease of the parent peak. This can confirm that the new peaks are degradation products.
-
Review Preparation Protocol: If degradation is confirmed, your solution preparation and handling protocol must be revised to include the stabilization measures outlined in this guide (see Detailed Protocols section).
-
Frequently Asked Questions (FAQs)
This section provides proactive guidance for the proper handling and storage of 2-Cyclohexylbenzene-1,4-diol.
Question 1: How should I store the solid (powder) form of 2-Cyclohexylbenzene-1,4-diol for maximum stability?
Answer: Solid-state stability is much higher than in-solution, but proper storage is still critical. The primary concerns are exposure to light, moisture, and air over long periods.
-
Recommended Storage Protocol:
-
Container: Store in an amber glass vial with a tightly sealed cap to protect from light and air.[8]
-
Atmosphere: For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Store in a cool, dry, and dark place. Refrigeration (2-8°C) is recommended.[9][10]
-
Environment: Keep away from strong oxidizing agents and bases.[8][11]
-
Question 2: What is the best choice of solvent for my experiments?
Answer: The choice of solvent depends on your experimental needs, but it directly impacts the compound's stability.
-
Aqueous Solvents: Use only if absolutely necessary for the experimental design. If you must use water or buffers, you must implement stabilization measures: deoxygenate the solvent, adjust to an acidic pH (3.0-5.5), and add an antioxidant (e.g., sodium metabisulfite).[2][3][4]
-
Organic Solvents: Aprotic organic solvents like deoxygenated acetonitrile, acetone, or ethyl acetate are generally better choices for minimizing degradation, as they have lower dissolved oxygen content and do not present the pH-related issues of aqueous solutions. However, even in these solvents, adding a compatible antioxidant like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) is a best practice for long-term experiments.[2][12]
Question 3: Do I always need to add an antioxidant? If so, which one should I choose?
Answer: For any solution that will not be used immediately (i.e., within minutes of preparation), the use of an antioxidant is strongly advised. Antioxidants function as sacrificial agents, being more readily oxidized than your compound of interest.[6]
-
Selection Guide: The choice is primarily dictated by solubility in your chosen solvent system.[2]
| Antioxidant | Typical Concentration | Solvent System | Notes |
| Sodium Metabisulfite | 0.05 - 0.2% (w/v) | Aqueous | Highly effective in acidic aqueous solutions.[3][6] |
| Ascorbic Acid (Vitamin C) | 0.1 - 1.0% (w/v) | Aqueous | A common and effective choice for aqueous systems.[13] |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/v) | Organic (Non-polar) | Excellent for organic solvents and lipid-based systems.[12][13] |
| Butylated Hydroxyanisole (BHA) | 0.01 - 0.1% (w/v) | Organic (Non-polar) | Similar to BHT, often used in combination.[2][12] |
Question 4: How can I work with this compound under an inert atmosphere?
Answer: Working under an inert atmosphere is a key technique to prevent oxygen-driven degradation.
-
Basic Workflow: This involves using a steady stream of an inert gas (nitrogen or argon) to displace the air in your reaction vessel.
-
Place your solvent in the flask/vial.
-
Insert two needles through a septum cap: one connected to the gas line (submerged in the solvent) and one to act as a vent.
-
Bubble the gas through the solvent for 15-30 minutes to sparge (deoxygenate) it.
-
Raise the gas needle out of the solvent but keep it in the headspace to maintain a positive pressure of inert gas.
-
You can now add the solid compound and any other reagents via syringe or while briefly removing the cap under a blanket of inert gas. For highly sensitive experiments, perform these additions within a glovebox.
-
Visualizing the Challenge
To better understand the processes involved, the following diagrams illustrate the degradation pathway and a recommended experimental workflow.
Caption: Oxidative degradation pathway of 2-Cyclohexylbenzene-1,4-diol.
Caption: Workflow for preparing a stabilized solution of the compound.
Detailed Protocols
Follow these step-by-step procedures to minimize degradation and ensure the highest quality of your experimental solutions.
Protocol 1: Preparation of a Stabilized Aqueous Solution (10 mM Stock)
This protocol is designed for maximum stability in an aqueous environment.
-
Prepare the Buffer: Prepare your desired acidic buffer (e.g., 0.1 M citrate buffer). Adjust the final pH to be within the 3.0-5.5 range.
-
Deoxygenate the Solvent: Transfer the required volume of buffer to a flask or vial. Seal with a septum cap. Sparge the buffer by bubbling high-purity nitrogen or argon gas through it for at least 30 minutes.
-
Prepare Antioxidant: In a separate small vial, weigh out the antioxidant. For example, for a final concentration of 0.1% sodium metabisulfite in 10 mL, weigh out 10 mg.
-
Add Antioxidant: While maintaining a positive pressure of inert gas in the buffer vessel (keep the gas line in the headspace), add the solid antioxidant to the deoxygenated buffer and mix until fully dissolved.
-
Add Target Compound: Weigh the required amount of 2-Cyclohexylbenzene-1,4-diol (e.g., 19.23 mg for 10 mL of a 10 mM solution). Briefly remove the septum and add the solid to the antioxidant-containing buffer. Quickly reseal the vessel.
-
Dissolve and Store: Mix the solution gently (sonication can be used if needed) until the compound is fully dissolved. The entire process should be done under an inert atmosphere blanket.
-
Final Storage: Wrap the vial in aluminum foil or use an amber vial, and store it at 2-8°C. For best results, use the solution on the same day it is prepared.
Protocol 2: Preparation of a Stabilized Organic Solution (10 mM Stock in Acetonitrile)
This protocol is for use with organic solvents where pH is not a factor, but oxidation remains a threat.
-
Select Solvent and Antioxidant: Use a high-purity, anhydrous grade solvent like acetonitrile. The appropriate antioxidant is a non-polar one, such as BHT.
-
Prepare Antioxidant Stock (Optional but Recommended): For accuracy, it is often easier to prepare a concentrated stock of the antioxidant. For example, dissolve 100 mg of BHT in 10 mL of acetonitrile to create a 1% (w/v) stock.
-
Prepare Final Solution: In your final volumetric flask or vial, add the required volume of acetonitrile.
-
Add Antioxidant: Add a small volume of the BHT stock solution to achieve the desired final concentration (e.g., for a final concentration of 0.01%, add 10 µL of the 1% stock to a 10 mL final volume).
-
Add Target Compound: Weigh and add the 2-Cyclohexylbenzene-1,4-diol to the solvent.
-
Dissolve and Store: Mix until fully dissolved. While deoxygenation is less critical than for aqueous solutions, flushing the headspace of the vial with nitrogen or argon before sealing will further enhance stability. Store in a sealed amber vial at 2-8°C.
By implementing these scientifically-grounded procedures, you can significantly mitigate the risk of degradation, ensuring the accuracy and reproducibility of your valuable research.
References
- Unknown. (n.d.).
- Sklar, G. E. (n.d.). EP2047846A2 - Process for stabilizing hydroquinone.
- Maia, C. S., et al. (n.d.). A hydroquinone formulation with increased stability and decreased potential for irritation. Journal of the Brazilian Chemical Society.
- Carcel, R. A., et al. (2021). Photodegradation of Phenolic Compounds from Water in the Presence of a Pd-Containing Exhausted Adsorbent. MDPI.
- Unknown. (n.d.). Photocatalytic degradation of phenol and phenolic compounds Part I. Adsorption and FTIR study. PubMed.
- Dhanalakshmi, K., et al. (2016).
- Unknown. (2023). Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. MDPI.
- Unknown. (n.d.). How do I prevent Hydroquinone cream from oxidation during manufacturing and storage?
- Lee, J. H., et al. (n.d.). hydroquinone stabilizing composition.
- Unknown. (n.d.).
- Unknown. (1994). Hydroquinone (EHC 157, 1994). INCHEM.
- Unknown. (2009).
- Unknown. (2025).
- Unknown. (2009).
- Unknown. (n.d.). Technical Support Center: Stability of Dipotassium Hydroquinone Solutions. Benchchem.
- Unknown. (n.d.). Hydroquinone. Wikipedia.
- Unknown. (n.d.).
- Unknown. (n.d.). Hydroquinone Cream.
- Unknown. (n.d.). Material Safety Data Sheet Hydroquinone MSDS# 11230 Section 1. West Liberty University.
- Unknown. (n.d.).
- Unknown. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Unknown. (2025).
- Unknown. (2024).
- Unknown. (n.d.). 2-Cyclohexylbenzene-1,4-diol. PubChem.
- Unknown. (2025). 2-cyclohexyl-1,4-benzenediol. ChemSynthesis.
- Unknown. (n.d.). Pathways of aromatic compounds degradation.
- Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- Chen, K., et al. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. PubMed.
- Unknown. (n.d.). 2-Cyclohexene-1,4-diol. PubChem.
- Unknown. (n.d.). Selective catalytic oxidation of cyclohexylbenzene to cyclohexylbenzene-1-hydroperoxide: A coproduct-free route to phenol.
- Glatt, H., et al. (1989). Multiple Activation Pathways of Benzene Leading to Products with Varying Genotoxic Characteristics.
- Unknown. (n.d.). 2-Cyclohexyl-benzene-1,3-diol. PubChem.
- D'Accolti, L., et al. (n.d.).
- Jónsdóttir, S. Ó., et al. (2020). Correlation between the Stability Constant and pH for β-Cyclodextrin Complexes.
- D'Accolti, L., et al. (2018). Oxidation of Vicinal Diols to α-Hydroxy Ketones with H2O2 and a Simple Manganese Catalyst.
- Unknown. (n.d.). 2-Cyclohexyl-5-methylbenzene-1,4-diol. PubChem.
- Unknown. (n.d.). Articles List. Analytical Methods in Environmental Chemistry Journal.
- Gontarska, M., et al. (2016). The Influence of pH and Temperature on the Stability of N-[(Piperidine)
- Wang, J., et al. (2012). ChemInform Abstract: Highly Diastereoselective DABCO-Catalyzed [3 + 3]-Cycloaddition of 1,4-Dithiane-2,5-diol with Azomethine Imines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fagronacademy.us [fagronacademy.us]
- 3. scite.ai [scite.ai]
- 4. Hydroquinone (EHC 157, 1994) [inchem.org]
- 5. Hydroquinone - Wikipedia [en.wikipedia.org]
- 6. EP2047846A2 - Process for stabilizing hydroquinone - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. westliberty.edu [westliberty.edu]
- 9. customcompounding.com.au [customcompounding.com.au]
- 10. testing.chemscene.com [testing.chemscene.com]
- 11. nj.gov [nj.gov]
- 12. researchgate.net [researchgate.net]
- 13. patents.justia.com [patents.justia.com]
Technical Support Center: Optimizing Derivatization of 2-Cyclohexylbenzene-1,4-diol
Welcome to the technical support center for the derivatization of 2-Cyclohexylbenzene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve robust, reproducible results in your analytical workflows.
The Challenge of Analyzing Hindered Phenols
2-Cyclohexylbenzene-1,4-diol, a hydroquinone derivative, presents a significant analytical challenge. Its two polar hydroxyl (-OH) groups lead to low volatility and thermal instability. Direct analysis using Gas Chromatography (GC) is often impractical, as these properties result in poor peak shape, low sensitivity, and potential degradation in the hot injection port.
Derivatization is a chemical modification technique that addresses these issues.[1][2] By replacing the active hydrogens on the hydroxyl groups with non-polar functional groups, we can dramatically increase the analyte's volatility and thermal stability, making it perfectly suited for GC-based analysis, particularly Gas Chromatography-Mass Spectrometry (GC-MS).[3][4][5]
Frequently Asked Questions (FAQs)
Here we address foundational questions about the derivatization of 2-Cyclohexylbenzene-1,4-diol.
Q1: What is the primary goal of derivatizing 2-Cyclohexylbenzene-1,4-diol? A1: The main objective is to chemically modify the molecule to make it amenable to GC analysis.[6] This is achieved by:
-
Increasing Volatility: The polar hydroxyl groups are masked, reducing intermolecular hydrogen bonding and allowing the molecule to enter the gas phase at lower temperatures.[7]
-
Enhancing Thermal Stability: The resulting derivatives are less prone to degradation at the high temperatures of the GC inlet and column.[1][8]
-
Improving Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and improved resolution from other components in the sample matrix.[2]
Q2: What are the most effective derivatization methods for this compound? A2: Silylation is the most common and highly effective method for derivatizing phenols and other compounds with active hydrogens.[6][7][9] This process replaces the acidic hydrogen of the hydroxyl groups with a trimethylsilyl (TMS) group.[3] Acylation, which forms esters, is another possibility but silylation is generally preferred for GC analysis due to the excellent volatility and stability of the resulting TMS ethers.[7][10]
Q3: Which silylating reagents are recommended for a hindered phenol like 2-Cyclohexylbenzene-1,4-diol? A3: Due to the steric hindrance from the cyclohexyl group, a strong silylating reagent is required. The most common and effective choices are:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful silylating agent that is highly effective for hindered phenols.[6][11]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another excellent and highly reactive reagent, often considered the strongest available for producing TMS derivatives.[1][3][8]
-
Catalysts: For particularly difficult or sterically hindered hydroxyl groups, the addition of a catalyst like TMCS (trimethylchlorosilane) , typically at 1-10%, can significantly increase the reaction rate and drive it to completion.[6][11]
Q4: Why is GC-MS the preferred analytical technique post-derivatization? A4: GC-MS is ideal because it combines the high-resolution separation power of gas chromatography with the definitive identification capabilities of mass spectrometry. After derivatization, the now-volatile 2-Cyclohexylbenzene-1,4-diol derivative can be cleanly separated from other sample components. The mass spectrometer then provides a unique fragmentation pattern, or "fingerprint," which confirms the identity and structure of the analyte.[3]
Troubleshooting Guide: Common Issues and Solutions
Even with established protocols, challenges can arise. This guide addresses specific issues in a problem-solution format.
| Problem | Potential Causes | Recommended Solutions & Explanations |
| No Peak or Very Small Analyte Peak | 1. Reagent Degradation: Silylating reagents are extremely sensitive to moisture and will be deactivated upon exposure.[12] 2. Incomplete Reaction: Reaction time or temperature may be insufficient, especially for a hindered phenol. 3. Insufficient Reagent: The molar ratio of reagent to analyte may be too low to drive the reaction to completion. | 1. Verify Reagent Integrity: Use a fresh vial of silylating reagent. Always store reagents under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Run a reagent blank to check for degradation products. 2. Optimize Reaction Conditions: Increase the reaction temperature (e.g., to 70-80°C) and extend the reaction time (e.g., 30-60 minutes). Monitor progress by analyzing aliquots at different time points.[12] 3. Increase Reagent Excess: Use a significant molar excess of the silylating reagent. A general rule is at least a 2:1 molar ratio of the reagent to each active hydrogen. |
| Multiple Analyte Peaks (e.g., Mono- and Di-silylated) | 1. Incomplete Derivatization: One of the two hydroxyl groups may not have reacted due to steric hindrance or suboptimal conditions.[13] 2. Insufficient Catalyst: The reaction may not proceed to completion without the aid of a catalyst like TMCS. | 1. Drive the Reaction to Completion: Increase the reaction temperature and time. A more aggressive approach is often needed for di-substitution on a hindered ring. 2. Introduce a Catalyst: Add 1-10% TMCS to your BSTFA or MSTFA reagent. The catalyst increases the reactivity of the silylating agent, making it more effective at derivatizing sterically hindered groups.[6][11] |
| Broad or Tailing Chromatographic Peaks | 1. Adsorption in GC System: Underivatized analyte is polar and can interact with active sites in the GC inlet liner or on the column itself. 2. Presence of Moisture: Water in the sample can hydrolyze the silylated derivative back to its original form. 3. Incompatible GC Column: Using a polar "WAX" type column can react with unused silylating reagent or the derivatives.[6] | 1. Ensure Complete Derivatization & Use Deactivated Liners: Confirm full derivatization using the steps above. Use a silanized (deactivated) inlet liner to minimize active sites.[11] 2. Maintain Anhydrous Conditions: Ensure the sample extract is completely dry before adding the derivatization reagent. If necessary, pass the extract through a small column of sodium sulfate.[11] 3. Select an Appropriate Column: Use a low- to mid-polarity siloxane-based GC column (e.g., DB-5ms, HP-5ms) for analyzing silylated compounds.[6] |
| Extraneous Peaks in the Chromatogram | 1. Reagent Byproducts: Silylating reagents can produce their own byproducts that are visible in the chromatogram. 2. Contaminated Solvents/Glassware: Impurities in solvents or on glassware can be derivatized and appear as peaks. 3. Side Reactions: The derivatization conditions may be too harsh, causing analyte degradation. | 1. Run a Reagent Blank: Prepare and analyze a sample containing only the solvent and derivatizing reagent. This will help identify peaks that are not from your analyte. 2. Use High-Purity Materials: Use high-purity, anhydrous solvents and meticulously clean all glassware. Silanizing glassware can also help by masking active sites that might retain impurities.[11] 3. Re-optimize Conditions: If degradation is suspected, try reducing the reaction temperature or time to find a balance between complete derivatization and sample integrity. |
Visualized Workflows and Mechanisms
General Experimental Workflow
The following diagram outlines the complete workflow from sample preparation to data analysis.
Caption: Workflow for derivatization and analysis.
Silylation Reaction Mechanism
This diagram illustrates the chemical transformation of 2-Cyclohexylbenzene-1,4-diol into its di-TMS ether derivative using BSTFA.
Caption: Silylation of 2-Cyclohexylbenzene-1,4-diol.
Experimental Protocols
Protocol 1: Silylation using BSTFA + 1% TMCS for GC-MS Analysis
This protocol provides a robust starting point for the complete derivatization of 2-Cyclohexylbenzene-1,4-diol.
Materials:
-
Dried sample extract containing the analyte.
-
BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane).
-
Anhydrous pyridine or acetonitrile (as solvent).
-
Autosampler vials with PTFE-lined caps.
-
Heating block or water bath.
Procedure:
-
Sample Preparation: Ensure your sample extract is completely free of water. If the sample was extracted into an organic solvent, pass it through a small amount of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen to near dryness.
-
Reconstitution: Reconstitute the dried sample residue in 100 µL of anhydrous pyridine or acetonitrile.
-
Reagent Addition: Add 100 µL of BSTFA + 1% TMCS to the vial. The significant excess ensures the reaction goes to completion.
-
Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block or water bath set to 70°C for 45 minutes .
-
Cooling: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS system. An injection volume of 1 µL is typical.
Optimization of Silylation Conditions
The optimal conditions can vary based on the sample matrix and concentration. Use the following table as a guide for optimization.
| Parameter | Condition | Rationale & Expert Notes |
| Silylating Reagent | MSTFA or BSTFA + 1% TMCS | MSTFA is considered the most reactive, while BSTFA with a TMCS catalyst provides a powerful and common alternative for hindered phenols.[1][6][8] |
| Solvent | Pyridine, Acetonitrile | Pyridine can act as an acid scavenger, helping to drive the reaction forward, but high-purity acetonitrile is also an excellent choice.[13] Ensure the solvent is anhydrous. |
| Reagent-to-Sample Ratio | 100:1 (v/v) or greater | A large excess is crucial to overcome equilibrium limitations and ensure both hydroxyl groups are derivatized. |
| Reaction Temperature | 60 - 80°C | Higher temperatures increase the reaction rate, which is necessary to overcome the steric hindrance of the cyclohexyl group. |
| Reaction Time | 30 - 60 minutes | Longer reaction times ensure the derivatization reaches completion. Monitor reaction progress if incomplete derivatization is suspected.[12] |
Recommended GC-MS Parameters
| Parameter | Setting |
| Injection Mode | Splitless |
| Inlet Temperature | 260 - 280°C |
| Column | 30 m x 0.25 mm, 0.25 µm film (e.g., DB-5ms) |
| Carrier Gas | Helium, constant flow of 1.0 - 1.2 mL/min |
| Oven Program | Initial: 100°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 5 min) |
| MS Transfer Line | 280°C |
| MS Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 550 amu |
References
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. (2016). ResearchGate. [Link]
-
Derivatization for Gas Chromatography. Phenomenex. [Link]
-
Djatmika, R., & Ding, W.-H. (2016). Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. ALCHEMY: Journal of Chemistry. [Link]
-
Shareef, A., Angove, M. J., & Wells, J. D. (2006). Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry. Journal of Chromatography A. [Link]
-
Optimization of Silylation for Parabens Determination by Gas Chromatography-Mass Spectrometry. E-Journal UIN Malang. [Link]
-
Freedman, R. W., & Croitoru, P. P. (1974). Quantitative Gas Liquid Chromatography of Phenols by Complete Trimethylsilylation of Hindered Phenols in Presence of Acidic Oxides. Analytical Chemistry. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC - PubMed Central. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. MDPI. [Link]
-
Comparison of three derivatization ways in the separation of phenol and hydroquinone from water samples. ResearchGate. [Link]
-
Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. NIH. [Link]
-
Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PMC - NIH. [Link]
-
Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]
-
Hydroquinone-Based Derivatization Reagents for the Quantitation of Amines Using Electrochemical Detection. ACS Publications. [Link]
-
Sensitive Determination of Quinones by High-Performance Liquid Chromatography–Electrospray Ionization–Tandem Mass Spectrometry with Methanol Derivatization. ResearchGate. [Link]
-
(PDF) Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. nbinno.com [nbinno.com]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. gcms.cz [gcms.cz]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Optimization of silylation using N-methyl-N-(trimethylsilyl)-trifluoroacetamide, N,O-bis-(trimethylsilyl)-trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide for the determination of the estrogens estrone and 17alpha-ethinylestradiol by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 2-Cyclohexylbenzene-1,4-diol
Welcome to the technical support center for 2-Cyclohexylbenzene-1,4-diol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound. Here, we address the common and often subtle challenges encountered during its purification, providing not just solutions but the underlying chemical principles to empower your experimental design.
Section 1: Compound Profile & Inherent Purification Challenges
2-Cyclohexylbenzene-1,4-diol (MW: 192.25 g/mol ) is a substituted hydroquinone.[1] Its structure, featuring a polar diol functional group on an aromatic ring and a nonpolar cyclohexyl substituent, presents a unique set of purification challenges. The primary difficulties stem from its susceptibility to oxidation and the potential for closely related impurities.
The Core Challenge: Oxidation
Like all hydroquinones, 2-Cyclohexylbenzene-1,4-diol is highly sensitive to oxidation.[2][3] Under mild conditions, such as exposure to atmospheric oxygen, especially in solution or at elevated temperatures, it can be oxidized to the corresponding p-benzoquinone derivative.[4][5][6] This oxidation is the root cause of many purification failures, leading to product discoloration and the introduction of hard-to-remove impurities.
Potential Impurities
The purity of your final product is dictated by the impurities you can successfully remove. For 2-Cyclohexylbenzene-1,4-diol, these typically fall into four categories:
-
Oxidation Products: 2-Cyclohexyl-p-benzoquinone is the most common, imparting a yellow, brown, or even black color to the material.
-
Isomeric Impurities: Synthesis routes may yield constitutional isomers such as 2-Cyclohexylbenzene-1,3-diol (cyclohexylresorcinol) or 4-Cyclohexylbenzene-1,2-diol (cyclohexylcatechol).[7][8] These often have very similar polarities to the desired product, making separation difficult.
-
Synthesis Byproducts: Depending on the synthetic route (e.g., Friedel-Crafts alkylation of benzene followed by oxidation/rearrangement), byproducts like 1,4-dicyclohexylbenzene can form.[9]
-
Unreacted Starting Materials: Residual phenol, hydroquinone, or cyclohexene from the synthesis can also contaminate the crude product.[9][]
Section 2: Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of 2-Cyclohexylbenzene-1,4-diol in a practical question-and-answer format.
Q1: My "pure" 2-Cyclohexylbenzene-1,4-diol is white initially but turns yellow/brown upon standing. What is happening and how can I prevent it?
A1: This classic observation is a hallmark of hydroquinone oxidation. The white crystalline solid is oxidizing upon exposure to air and/or light to form the highly colored 2-cyclohexyl-p-benzoquinone impurity.
-
Causality: The hydroquinone moiety is an excellent electron donor. Molecular oxygen acts as an electron acceptor, initiating a free-radical chain process that converts the diol to the dione (quinone).[4] This reaction can be accelerated by light, basic conditions, or the presence of trace metal ions.
-
Troubleshooting & Prevention:
-
Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially when in solution.
-
Storage: Store the purified solid in a tightly sealed amber vial under an inert atmosphere and in a freezer (-20°C) to minimize thermal and photo-oxidation.
-
Solvent Degassing: Before dissolving your compound for recrystallization or chromatography, thoroughly degas the solvents by sparging with Nitrogen or Argon for 15-30 minutes.
-
Antioxidant Addition: For long-term storage in solution (not recommended), adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can be effective.
-
Q2: I'm struggling to remove an impurity with a very similar TLC Rf value to my product. What are my options?
A2: This is a common scenario, often caused by an isomeric impurity (e.g., the 1,3-diol or 1,2-diol isomer).[7] Since these isomers have the same molecular weight and similar functional groups, their polarity can be nearly identical.
-
Strategy 1: Optimize Column Chromatography:
-
Change Solvent System: Do not just vary the ratio of your standard solvent system (e.g., Ethyl Acetate/Hexane). Change the nature of the solvents. For instance, switch to a Dichloromethane/Methanol gradient or a Toluene/Acetone system. The different solvent-solute interactions can often resolve closely-eluting spots.
-
Use a Different Stationary Phase: If silica gel fails, consider using alumina (neutral or basic), or for more challenging separations, a diol-bonded or cyano-bonded phase. Reverse-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase is also a powerful option for separating isomers.[11]
-
-
Strategy 2: Recrystallization Solvent Screening:
-
Systematically screen for a solvent or solvent pair where the solubility of your desired product and the impurity are significantly different at high and low temperatures. A good starting point is a solvent system where your product is sparingly soluble at room temperature but fully soluble when hot (e.g., toluene, ethyl acetate/heptane mixtures).
-
-
Strategy 3: Derivatization (Advanced):
-
In a difficult case, you could selectively protect the hydroxyl groups (e.g., as silyl ethers or acetates), purify the less polar derivative (which may separate more easily), and then deprotect to recover the pure diol. This is a multi-step process but can be highly effective.
-
Q3: My recrystallization attempt resulted in a low yield and/or the product oiled out. How do I fix this?
A3: This typically points to an inappropriate choice of solvent or poor technique.
-
Oiling Out: This occurs when the dissolved compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (an oil) rather than forming crystals. This usually happens when the solution is supersaturated or cooled too quickly.
-
Solution: Add more solvent to the hot mixture to reduce saturation. Ensure slow, controlled cooling. Start by letting the flask cool to room temperature undisturbed, then move it to a 4°C refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate nucleation. Seeding with a pure crystal is also highly effective.
-
-
Low Yield: This can be due to several factors:
-
Solvent Choice: The product may be too soluble in the chosen solvent, even at low temperatures.
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved, even after cooling.
-
Premature Crystallization: Crystallization during a hot filtration step.
-
Incomplete Crystallization: Not allowing sufficient time or low enough temperatures for crystallization to complete.
-
| Symptom | Possible Cause | Recommended Action |
| Product Discoloration | Oxidation to quinone | Handle under inert gas; use degassed solvents; store in the dark at low temperatures. |
| Persistent Impurity (Similar Rf) | Isomeric impurity | Optimize chromatography (change solvent system/stationary phase); perform extensive recrystallization screening. |
| Oiling Out During Recrystallization | Solvent is too good; solution is supersaturated; cooling is too rapid. | Add more solvent; cool slowly; scratch the flask or add a seed crystal. |
| Low Recrystallization Yield | Product is too soluble in cold solvent; too much solvent was used. | Use a less-solvating solvent or a solvent pair; use the minimum amount of hot solvent required for dissolution. |
Section 3: Detailed Purification Protocols
Here we provide field-proven, step-by-step methodologies for purifying 2-Cyclohexylbenzene-1,4-diol.
Protocol 1: Optimized Recrystallization
This protocol is the first line of defense for purifying crude material, especially for removing less polar byproducts and some colored impurities.
Rationale: The principle is to find a solvent that dissolves the desired compound and impurities when hot but only dissolves the impurities when cold, allowing the pure compound to crystallize.
Step-by-Step Methodology:
-
Solvent Selection: Begin by screening solvents. Toluene or a mixture of Ethyl Acetate and Heptane are excellent starting points.
-
Dissolution: Place the crude 2-Cyclohexylbenzene-1,4-diol in an Erlenmeyer flask with a stir bar. Add a minimal amount of your chosen solvent (e.g., Toluene).
-
Heating: Gently heat the mixture on a hot plate with stirring. Add small portions of the solvent until the solid just dissolves at the boiling point. Crucial Tip: Do not add an excessive amount of solvent, as this will reduce your yield.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% w/w) and boil for another 2-5 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities. This step prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can enhance crystallization by placing the flask in a 4°C refrigerator, followed by an ice bath.
-
Isolation: Collect the crystals by vacuum filtration (Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent. Store immediately under an inert atmosphere.
Protocol 2: High-Resolution Flash Column Chromatography
This method is essential when recrystallization fails to remove impurities with similar polarity, such as isomers.
Rationale: This technique separates compounds based on their differential partitioning between a mobile phase (solvent) and a stationary phase (e.g., silica gel).[12] By carefully selecting these phases, one can exploit subtle differences in polarity to achieve separation.
Caption: General purification workflow for 2-Cyclohexylbenzene-1,4-diol.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or Diethyl Ether). The ideal system gives your product an Rf value of ~0.25-0.35 and shows clear separation from impurities.
-
Column Packing: Pack a glass column with silica gel using the "slurry method" with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent like Dichloromethane. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution process using TLC to identify which fractions contain your pure product.
-
Combining & Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. Caution: Do not heat the water bath excessively to avoid oxidation.
-
Drying: Dry the resulting solid under high vacuum and store appropriately.
Section 4: References
-
Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase. (n.d.). ScienceDirect.
-
Hydroquinone - Wikipedia. (n.d.). Wikipedia. [Link]
-
The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions. (2015). Green Chemistry. [Link]
-
Hydroquinone Impurities and Related Compound. (n.d.). Veeprho. [Link]
-
Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide. (2015). Organic & Biomolecular Chemistry. [Link]
-
Oxidation And Reduction Hydroquinones Ubiquinones Biological 2e Redox Centers. (n.d.). Jack Westin. [Link]
-
2-Cyclohexylbenzene-1,4-diol. (n.d.). PubChem. [Link]
-
2-cyclohexyl-1,4-benzenediol. (n.d.). ChemSynthesis. [Link]
-
Hydroquinone-impurities. (n.d.). Pharmaffiliates. [Link]
-
WO2008029018A1 - Process for the preparation of highly pure hydroquinone. (n.d.). Google Patents.
-
Supporting information - The Royal Society of Chemistry. (n.d.). RSC. [Link]
-
2-Cyclohexene-1,4-diol. (n.d.). PubChem. [Link]
-
US9630899B1 - Process for producing hydroquinone and derivates. (n.d.). Google Patents.
-
2-Cyclohexyl-benzene-1,3-diol. (n.d.). PubChem. [Link]
-
2-Butylcyclohexane-1,4-diol. (n.d.). PubChem. [Link]
-
Cyclohexylbenzene. (n.d.). Organic Syntheses. [Link]
-
trans-1,2-CYCLOHEXANEDIOL. (n.d.). Organic Syntheses. [Link]
-
EP0272580B1 - Liquidcrystalline cyclohexylbenzene derivatives their manufacturing and novel nematic admixtures containing same. (n.d.). Google Patents.
-
2-Cyclohexen-1-one, 2-(4-methoxyphenyl)-. (n.d.). Organic Syntheses. [Link]
-
2-Cyclohexyl-5-methylbenzene-1,4-diol. (n.d.). PubChem. [Link]
-
Cyclohex-2-ene-1,4-diol. (n.d.). PubChem. [Link]
-
BENZENE-1,4-DIOL; CYCLOHEXA-2,5-DIENE-1,4-DIONE. (n.d.). Matrix Fine Chemicals. [Link]
-
CN104513123A - Method for synthesis of cyclohexylbenzene by liquid phase alkylation of benzene and cyclohexene. (n.d.). Google Patents.
-
Introducing Column Chromatography through Colorful Reactions of Guaiazulene. (2024). ChemRxiv. [Link]
-
In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl. (2021). PubMed Central. [Link]
Sources
- 1. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroquinone - Wikipedia [en.wikipedia.org]
- 3. jackwestin.com [jackwestin.com]
- 4. Kinetics of oxidation of hydroquinones by molecular oxygen. Effect of superoxide dismutase | Semantic Scholar [semanticscholar.org]
- 5. The base-catalyzed aerobic oxidation of hydroquinones to benzoquinones under metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Hydroquinone–quinone oxidation by molecular oxygen: a simple tool for signal amplification through auto-generation of hydrogen peroxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. WO2008029018A1 - Process for the preparation of highly pure hydroquinone - Google Patents [patents.google.com]
- 8. 2-Cyclohexyl-benzene-1,3-diol | C12H16O2 | CID 14066940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 11. In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Stabilizing 2-Cyclohexylbenzene-1,4-diol
Prepared by: Senior Application Scientist, Advanced Chemical Solutions
Welcome to the technical support guide for 2-Cyclohexylbenzene-1,4-diol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a substituted hydroquinone, 2-Cyclohexylbenzene-1,4-diol is susceptible to degradation, which can compromise experimental outcomes. This guide provides in-depth, field-proven insights and protocols to mitigate these challenges.
The Core Challenge: Understanding Autoxidation
2-Cyclohexylbenzene-1,4-diol, like its parent compound hydroquinone, is highly prone to oxidation.[1][2] The primary degradation pathway is autoxidation, a process driven by atmospheric oxygen, and accelerated by factors such as light, heat, and the presence of metal ions. The phenolic hydroxyl groups are oxidized to form a corresponding p-benzoquinone derivative. This transformation is often visually indicated by a color change, from a white or off-white solid to yellow, brown, or even black.[2] This quinone derivative is a different chemical entity with distinct properties, and its presence can significantly impact the reliability and reproducibility of your research.
Diagram: Degradation Pathway of 2-Cyclohexylbenzene-1,4-diol
The following diagram illustrates the oxidative degradation process. The reaction proceeds through a semiquinone radical intermediate, which is highly reactive with oxygen.
Caption: A validated workflow for handling and storing 2-Cyclohexylbenzene-1,4-diol.
Protocol 1: Recommended Long-Term Storage
This protocol is a self-validating system to ensure maximum stability.
-
Procurement & Inspection: Upon receipt, visually inspect the compound. It should be a white to off-white crystalline solid. Note any initial discoloration on the Certificate of Analysis.
-
Environment Preparation: Conduct all handling in an environment with subdued light.
-
Aliquoting: Immediately divide the bulk material into smaller, pre-weighed, single-use quantities in amber glass vials with PTFE-lined screw caps.
-
Rationale: This crucial step prevents the contamination and degradation of the entire stock every time a sample is needed. It minimizes repeated exposure to air and moisture.
-
-
Inert Gas Purging: Before sealing, flush the headspace of each vial with a gentle stream of dry argon or nitrogen for 30-60 seconds.
-
Rationale: This displaces atmospheric oxygen, the primary driver of degradation. [1]5. Sealing & Labeling: Immediately cap the vials tightly. For extra protection, wrap the cap-vial interface with Parafilm®. Label each vial clearly with the compound name, batch number, concentration/amount, and date.
-
-
Storage: Place the sealed vials inside a labeled, opaque secondary container (e.g., a small cardboard box) and store in a freezer at -20°C or below. [3][4]7. Usage: When a sample is needed, remove a single vial. Allow it to warm completely to room temperature before opening.
-
Rationale: Opening a cold vial will cause atmospheric moisture and oxygen to condense inside, compromising the sample.
-
Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)
While HPLC is the gold standard, this TLC method can provide a quick qualitative check for significant degradation.
-
Materials:
-
Silica gel 60 F254 TLC plates
-
Mobile Phase: Chloroform/Methanol (85:15, v/v) [5] * Reference Standard: A fresh, high-purity sample of 2-Cyclohexylbenzene-1,4-diol, if available.
-
Sample Solution: Prepare a ~1 mg/mL solution of your stored sample in methanol.
-
Visualization: UV lamp (254 nm).
-
-
Procedure:
-
Pour the mobile phase into a TLC chamber to a depth of ~0.5 cm. Cover and let it saturate for 15-20 minutes.
-
Using a capillary tube, spot a small amount of your sample solution and the reference standard (if available) onto the baseline of the TLC plate.
-
Place the plate in the saturated chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
-
Analysis:
-
Visualize the plate under a UV lamp at 254 nm. The hydroquinone will appear as a dark spot.
-
The primary spot for pure 2-Cyclohexylbenzene-1,4-diol should be compact. [5]The appearance of additional spots, particularly a colored spot (yellow/brown) at a different Rf value, indicates the presence of degradation products like the corresponding quinone.
-
References
-
Gómez-Caravaca, A. M., et al. (2015). Stability of Virgin Olive Oil Phenolic Compounds during Long-Term Storage (18 Months) at Temperatures of 5–50 °C. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Shaikh, S., & Doijad, R. (2012). Stability-Indicating Densitometric HPTLC Method for Qualitative and Quantitative Analysis of Hydroquinone in Commercial Whitening Creams. Journal of Planar Chromatography – Modern TLC. Available at: [Link]
-
Mrázková, B., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI. Available at: [Link]
-
Penta Manufacturing Company. (2023). Hydroquinone - SAFETY DATA SHEET. Available at: [Link]
- Pillai, S., & Ma, W. (2009). Process for stabilizing hydroquinone. Google Patents.
-
New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. Available at: [Link]
-
Tan, J. B. L., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. Molecules. Available at: [Link]
-
Mrázková, B., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. ResearchGate. Available at: [Link]
-
Phadungkit, M., & Luanratana, O. (2022). Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. MDPI. Available at: [Link]
-
Pillai, S., & Ma, W. (2009). Process for stabilizing hydroquinone. European Patent Office. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Available at: [Link]
-
Khan, K. M., et al. (2010). Highly sensitive spectrometric method for determination of hydroquinone in skin lightening creams: application in cosmetics. International Journal of Cosmetic Science. Available at: [Link]
-
Mohd Taufik bin Abd Hamid. (2013). Procedure To Determine Hydroquinone in Cosmetics. Scribd. Available at: [Link]
-
Fagron. (n.d.). Stabilization of Oxidation Prone Ingredients. Fagron Academy. Available at: [Link]
-
Seliem, A.F., & Khalil, H.M. (n.d.). Sensative Spectrophotometric method for determination of hydroquinone in some common cosmetics in Najran region in K.S.A. Journal of Ultra Chemistry. Available at: [Link]
-
Shilu, R., et al. (2022). A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and Tretinoin in Cream. Semantic Scholar. Available at: [Link]
-
ChemSynthesis. (n.d.). 2-cyclohexyl-1,4-benzenediol. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclohexylbenzene-1,4-diol. PubChem. Available at: [Link]
Sources
- 1. eastman.com [eastman.com]
- 2. fagronacademy.us [fagronacademy.us]
- 3. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Resolving Inconsistent Results in 2-Cyclohexylbenzene-1,4-diol Bioassays
Welcome to the technical support center for bioassays involving 2-Cyclohexylbenzene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in their experimental results. As a hydroquinone derivative, 2-Cyclohexylbenzene-1,4-diol presents unique challenges in bioassays, primarily related to its physicochemical properties. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and reproducibility of your findings.
Part 1: Troubleshooting Guide
Inconsistent results in bioassays with 2-Cyclohexylbenzene-1,4-diol often stem from a few key areas: compound solubility and stability, cellular stress responses unrelated to the target mechanism, and assay-specific artifacts. This guide will walk you through a systematic approach to identify and resolve these common issues.
Issue 1: Poor Aqueous Solubility and Compound Precipitation
2-Cyclohexylbenzene-1,4-diol has a predicted LogP of 3.7, indicating poor aqueous solubility[1]. This is a frequent cause of inconsistent results, as the compound may precipitate in your aqueous assay buffer, leading to an unknown effective concentration.
Caption: Workflow illustrating how poor solubility leads to inconsistent results.
-
Determine Kinetic Solubility:
-
Prepare a high-concentration stock solution of 2-Cyclohexylbenzene-1,4-diol in 100% DMSO (e.g., 10 mM).
-
Serially dilute the stock solution in your specific assay buffer.
-
Incubate the dilutions under the same conditions as your bioassay (temperature, time).
-
Measure the turbidity of the solutions using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 600 nm)[2].
-
The highest concentration that remains clear is your approximate kinetic solubility limit.
-
-
Optimize Compound Delivery:
-
Reduce Final DMSO Concentration: Aim for a final DMSO concentration of ≤0.5% in your assay to minimize its own biological effects and reduce the risk of precipitation upon dilution[3][4].
-
Pre-dilution Strategy: Instead of a single large dilution, perform a serial dilution in a buffer containing a small amount of DMSO to gradually decrease the solvent polarity.
-
Use of Solubilizing Agents: Consider the use of biocompatible solubilizing agents such as cyclodextrins or non-ionic surfactants, though these should be validated for non-interference with the assay[5][6].
-
| Parameter | Value | Reference |
| Molecular Weight | 192.25 g/mol | [1] |
| XLogP3 | 3.7 | [1] |
| Predicted Aqueous Solubility | Low | Inferred from LogP |
| Recommended Max DMSO in Assay | ≤0.5% | [3] |
Issue 2: Redox Cycling and Assay Interference
Hydroquinone and its derivatives are known to undergo redox cycling, which can generate reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂) in the presence of reducing agents often found in assay buffers (e.g., DTT)[7][8]. This can lead to false positives in cytotoxicity or signaling assays.
Caption: The redox cycling mechanism of hydroquinone derivatives leading to ROS production.
-
Catalase Control Experiment:
-
Run your bioassay in parallel with and without the addition of catalase (an enzyme that degrades H₂O₂).
-
If the observed effect of 2-Cyclohexylbenzene-1,4-diol is diminished or abolished in the presence of catalase, it strongly suggests that the effect is mediated by H₂O₂ production.
-
-
Horseradish Peroxidase (HRP) Assay for H₂O₂ Production:
-
Incubate 2-Cyclohexylbenzene-1,4-diol in your assay buffer (with and without reducing agents like DTT).
-
Use a commercially available HRP-based assay to quantify the generation of H₂O₂[8]. This will directly measure the redox cycling activity of your compound under your specific assay conditions.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: My cytotoxicity assay results for 2-Cyclohexylbenzene-1,4-diol are not reproducible. What is the most likely cause?
A1: The most probable cause is compound precipitation in your cell culture medium. Due to its hydrophobic nature, 2-Cyclohexylbenzene-1,4-diol can easily exceed its solubility limit when diluted from a DMSO stock into an aqueous medium. This leads to an inconsistent effective concentration of the compound in your assay wells. We recommend performing a solubility assessment as described in the troubleshooting guide above.
Q2: I observe a strong effect of 2-Cyclohexylbenzene-1,4-diol in my cell signaling assay, but I'm concerned about off-target effects. How can I validate the specificity of the response?
A2: Given that 2-Cyclohexylbenzene-1,4-diol is a hydroquinone derivative, there is a high probability of redox cycling and subsequent ROS generation, which can non-specifically activate various signaling pathways[7]. To test for this, include a catalase control in your experiment. If the signaling event is abrogated by catalase, the effect is likely due to H₂O₂ production and not a specific interaction with your target.
Q3: What is the recommended solvent for preparing stock solutions of 2-Cyclohexylbenzene-1,4-diol?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions[9]. However, it is crucial to keep the final concentration of DMSO in your assay low (ideally ≤0.5%) to avoid solvent-induced artifacts[3][4].
Q4: Can the choice of cell line affect the reproducibility of my results?
A4: Absolutely. Different cell lines can have varying sensitivities to 2-Cyclohexylbenzene-1,4-diol and may metabolize it differently. It is essential to use authenticated cell lines and maintain a consistent passage number to ensure reproducibility. Regularly perform cell line authentication using methods like Short Tandem Repeat (STR) profiling.
Q5: My antioxidant assay results are inconsistent. Could this be related to the compound itself?
A5: Yes. While 2-Cyclohexylbenzene-1,4-diol is expected to have antioxidant properties, its pro-oxidant activity through redox cycling can interfere with certain antioxidant assays[10][11]. For example, in assays that measure reducing potential, the compound may directly interact with the assay reagents. It is advisable to use multiple antioxidant assays based on different mechanisms (e.g., DPPH, FRAP, ORAC) to get a comprehensive and reliable assessment of its antioxidant capacity[10][11][12].
References
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 495(1-2), 159-169. [Link]
-
PubChem. (n.d.). 2-Cyclohexylbenzene-1,4-diol. National Center for Biotechnology Information. [Link]
-
Hartmann, A., et al. (2001). Influence of cytotoxicity and compound precipitation on test results in the alkaline comet assay. Request PDF. [Link]
-
Reddit. (2022). How to tackle compound solubility issue. r/labrats. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
-
ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
Georgopoulou, A., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(8), 9184-9198. [Link]
-
Nishi, K., et al. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Advances, 12(50), 32549-32556. [Link]
-
Nishi, K., et al. (2022). Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique. RSC Publishing. [Link]
-
Kluters, S., et al. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Biotechnology Journal, 14(7), 1800629. [Link]
-
MDPI. (2023). Concurrent Analysis of Antioxidant and Pro-Oxidant Activities in Compounds from Plant Cell Cultures. BioTech, 12(4), 91. [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. [Link]
-
Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: design, synthesis, and cytotoxic evaluation. Journal of Experimental & Clinical Cancer Research, 32, 27. [Link]
-
Soares, C. N., et al. (2014). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts?. Expert Opinion on Drug Discovery, 9(2), 153-164. [Link]
-
Klimko, P. G., et al. (2000). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Journal of Medicinal Chemistry, 43(19), 3465-3478. [Link]
-
Vinken, M. (2017). In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. Cell Biology and Toxicology, 33(2), 101-109. [Link]
-
Thompson, M. G., & Nielsen, D. R. (2022). Strategies for production of hydrophobic compounds. Current Opinion in Biotechnology, 75, 102681. [Link]
-
ResearchGate. (2025). (PDF) Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. [Link]
-
ResearchGate. (2025). Toxicological aspects and health risks associated with hydroquinone in skin bleaching formula [article in Dutch]. [Link]
-
RSC Publishing. (n.d.). Chemical motifs that redox cycle and their associated toxicity. [Link]
-
MDPI. (2022). Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. Molecules, 27(15), 4786. [Link]
-
StatPearls. (2023). Hydroquinone. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents. [Link]
-
PubMed. (2025). Exogenous ochronosis by hydroquinone is not caused by inhibition of homogentisate dioxygenase but potentially by tyrosinase-catalysed metabolism of hydroquinone. [Link]
-
Selvin, J., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. International Journal of Molecular and Cellular Medicine, 3(4), 245-254. [Link]
-
Semantic Scholar. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from. [Link]
-
ResearchGate. (2025). Use of Multiple Assay Endpoints to Investigate the Effects of Incubation Time, Dose of Toxin, and Plating Density in Cell-Based Cytotoxicity Assays. [Link]
-
MDPI. (2023). Hydrophobic Biopolymer-Based Films: Strategies, Properties, and Food Applications. Foods, 12(13), 2530. [Link]
-
Semantic Scholar. (2024). Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. [Link]
-
MDPI. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5671. [Link]
-
Arabian Journal of Chemistry. (2019). Antioxidant activity of some organosulfur compounds in vitro. Arabian Journal of Chemistry, 12(8), 2006-2015. [Link]
-
Abate, C., et al. (2013). Fluorescent Derivatives of σ Receptor Ligand 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) as a Tool for Uptake and Cellular Localization Studies in Pancreatic Tumor Cells. Journal of Medicinal Chemistry, 56(21), 8633-8646. [Link]
-
PubChem. (n.d.). 2-(6-Chlorohexyl)benzene-1,4-diol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2025). Quinols as Novel Therapeutic Agents. 2. 1 4-(1-Arylsulfonylindol-2-yl)-4-hydroxycyclohexa-2,5-dien-1-ones and Related Agents as Potent and Selective Antitumor Agents. [Link]
-
PubMed Central. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. [Link]
-
ResearchGate. (2025). Analysis of the Effects of Hydroquinone and Arbutin on the Differentiation of Melanocytes. [Link]
Sources
- 1. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation of water-dispersible hydrophobic compound nanocomplexes with polypeptides via a supramolecular approach using a high-speed vibration milling technique - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical motifs that redox cycle and their associated toxicity - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Antioxidant activity of some organosulfur compounds <i>in vitro</i> - Arabian Journal of Chemistry [arabjchem.org]
Technical Support Center: Method Refinement for 2-Cyclohexylbenzene-1,4-diol Quantification
Welcome to the technical support center for the quantitative analysis of 2-Cyclohexylbenzene-1,4-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and refined methodologies for accurate and robust quantification. The content is structured to address common challenges encountered during experimental work, moving from frequently asked questions to detailed troubleshooting for specific analytical techniques.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of 2-Cyclohexylbenzene-1,4-diol.
Q1: What are the primary analytical methods for the quantification of 2-Cyclohexylbenzene-1,4-diol?
A1: The primary methods for quantifying 2-Cyclohexylbenzene-1,4-diol are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often preferred for its direct analysis capabilities for phenolic compounds, while GC-MS provides high sensitivity and specificity but typically requires a derivatization step to improve the volatility of the analyte.
Q2: Why is peak tailing a common issue when analyzing 2-Cyclohexylbenzene-1,4-diol with HPLC?
A2: Peak tailing for phenolic compounds like 2-Cyclohexylbenzene-1,4-diol in reversed-phase HPLC is often caused by secondary interactions between the polar hydroxyl groups of the analyte and residual acidic silanol groups on the silica-based stationary phase (e.g., C18 columns).[1] These interactions lead to a distorted peak shape, which can compromise accurate integration and quantification.[1]
Q3: Is derivatization necessary for the GC-MS analysis of 2-Cyclohexylbenzene-1,4-diol?
A3: Yes, derivatization is highly recommended for the GC-MS analysis of 2-Cyclohexylbenzene-1,4-diol. As a polar compound with two hydroxyl groups, it has low volatility and can interact with active sites in the GC system, leading to poor peak shape and thermal degradation. Derivatization, typically silylation, replaces the active hydrogens on the hydroxyl groups with less polar and more volatile groups (e.g., trimethylsilyl), resulting in improved chromatographic performance.[2]
Q4: How do I ensure the validity of my analytical method for regulatory submissions?
A4: To ensure your method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline on the Validation of Analytical Procedures.[3][4][5] Key validation characteristics to be evaluated include accuracy, precision, specificity, linearity, range, and robustness.[3][6]
Part 2: HPLC Method Refinement and Troubleshooting
High-Performance Liquid Chromatography is a cornerstone technique for the analysis of phenolic compounds. This section provides a robust starting method and a detailed guide to troubleshoot common issues.
Recommended HPLC Starting Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18 reversed-phase (e.g., 4.6 mm x 150 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Formic acid helps to suppress the ionization of residual silanols, improving peak shape. |
| Gradient | Start at 30% B, ramp to 90% B over 10 min, hold for 2 min, return to initial | A gradient elution is suitable for separating the analyte from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Temperature control improves retention time reproducibility. |
| Detection | UV at 280 nm | Phenolic compounds typically exhibit strong absorbance in this region. |
| Injection Vol. | 10 µL | A typical injection volume to avoid column overloading. |
HPLC Troubleshooting Guide
Issue 1: Peak Tailing
-
Question: My chromatogram for 2-Cyclohexylbenzene-1,4-diol shows significant peak tailing. How can I improve the peak shape?
-
Answer and Troubleshooting Workflow:
-
Explanation: Peak tailing is often due to interactions with acidic silanol groups on the column packing.[1][7] The hydroxyl groups on your analyte are particularly susceptible to these secondary interactions.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure your mobile phase is acidic (e.g., with 0.1% formic or acetic acid). A lower pH suppresses the ionization of silanol groups, minimizing secondary interactions.[7]
-
Buffer Concentration: If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH.[7]
-
Alternative Column: Consider using a column with a high-purity silica base or one that is end-capped to reduce the number of accessible silanol groups.
-
Organic Modifier: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) can help to mask the silanol groups, but this may not be suitable for all applications, especially LC-MS.[8]
-
Troubleshooting Logic for Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
-
Issue 2: Poor Resolution
-
Question: I am seeing co-eluting peaks or poor separation between my analyte and an impurity. What should I do?
-
Answer:
-
Optimize the Gradient: A shallower gradient (slower increase in the percentage of organic solvent) can improve the separation of closely eluting peaks.
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times.[9]
-
Column Chemistry: Consider a column with a different stationary phase (e.g., a phenyl-hexyl column) that may offer different selectivity for aromatic compounds.
-
Issue 3: Retention Time Drift
-
Question: The retention time for my analyte is not consistent between injections. What could be the cause?
-
Answer:
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration is a common cause of drifting retention times.[9]
-
Mobile Phase Composition: Inaccurately prepared mobile phase or evaporation of the more volatile solvent component can lead to changes in retention. Prepare fresh mobile phase daily.[9]
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as changes in ambient temperature can affect retention.[9]
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.[8]
-
Part 3: GC-MS Method Refinement and Troubleshooting
For high sensitivity and specificity, GC-MS is an excellent choice, provided the analyte is made amenable to gas-phase analysis through derivatization.
Recommended GC-MS Protocol with Derivatization
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis including derivatization.
Step 1: Derivatization
-
Sample Preparation: Accurately weigh approximately 1 mg of 2-Cyclohexylbenzene-1,4-diol standard or sample into a GC vial.
-
Dissolution: Add 500 µL of a suitable solvent like acetonitrile.
-
Reagent Addition: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). MSTFA is a silylating agent that will react with the hydroxyl groups.[2]
-
Reaction: Cap the vial and heat at 60°C for 30 minutes to ensure complete derivatization.
-
Analysis: Allow the vial to cool to room temperature before injecting into the GC-MS.
Step 2: GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms or similar (30 m x 0.25 mm, 0.25 µm) | A non-polar column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at 1.0 mL/min | Inert carrier gas for good chromatographic efficiency. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Initial 100°C (2 min), ramp 15°C/min to 280°C (hold 5 min) | A temperature program to separate the analyte from solvent and potential byproducts. |
| MS Source Temp. | 230°C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | SIM mode offers higher sensitivity for trace-level quantification. |
GC-MS Troubleshooting Guide
Issue 1: Incomplete Derivatization
-
Question: I am seeing a peak for the underivatized analyte or multiple derivatized species. What is wrong?
-
Answer:
-
Moisture: The presence of water can consume the derivatizing reagent. Ensure all glassware is dry and use anhydrous solvents.
-
Reagent Amount: There may be an insufficient amount of derivatizing reagent. Try increasing the volume of MSTFA.
-
Reaction Time/Temp: The derivatization reaction may not have gone to completion. Increase the reaction time or temperature. A typical range is 30-60 minutes at 60-75°C.[2]
-
Issue 2: Poor Peak Shape (Fronting or Tailing)
-
Question: Even after derivatization, my GC peak is not symmetrical.
-
Answer:
-
Column Overload: Injecting too much sample can lead to fronting peaks. Dilute your sample and re-inject.
-
Active Sites: If you observe tailing, there may be active sites in the GC inlet liner or on the column. Use a deactivated liner and consider conditioning the column.
-
Incomplete Derivatization: As mentioned above, residual underivatized analyte will exhibit poor peak shape.
-
Issue 3: Low Sensitivity/Response
-
Question: The response for my analyte is very low. How can I improve it?
-
Answer:
-
Switch to SIM Mode: For quantification, use Selected Ion Monitoring (SIM) mode instead of full scan. Select 2-3 characteristic and abundant ions from the mass spectrum of the derivatized analyte to monitor. This will significantly increase sensitivity.
-
Check for Leaks: Air leaks in the GC-MS system can reduce sensitivity. Perform a leak check.
-
Clean the Ion Source: A dirty ion source is a common cause of decreased response. Follow the manufacturer's instructions for cleaning the ion source.
-
Part 4: Method Validation and Refinement
A properly validated analytical method provides confidence in the generated data. The core parameters for validation are outlined in the ICH Q2(R1) guidelines.[3][4][6]
Key Validation Parameters
| Parameter | Definition | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity analysis (e.g., with a diode array detector for HPLC) should show no co-eluting peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the desired range. |
| Accuracy | The closeness of test results to the true value. | Recovery of spiked samples should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in mobile phase composition, pH, or temperature. |
By systematically addressing these troubleshooting points and adhering to rigorous validation principles, you can develop a refined and reliable method for the quantification of 2-Cyclohexylbenzene-1,4-diol.
References
-
ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]
-
3 Key Regulatory Guidelines for Method Validation - Altabrisa Group. [Link]
-
Quality Guidelines - ICH. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous Determination of Arbutin and Hydroquinone in Different Herbal Slimming Products Using Gas Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jordilabs.com [jordilabs.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. hplc.eu [hplc.eu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
Validating the Therapeutic Potential of 2-Cyclohexylbenzene-1,4-diol in a Mouse Model of Neuroinflammation: A Comparative Guide
This guide provides a comprehensive framework for the preclinical validation of 2-Cyclohexylbenzene-1,4-diol, a novel hydroquinone derivative, in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation. We will objectively compare its hypothesized efficacy against a standard-of-care anti-inflammatory agent and a parent hydroquinone compound, supported by detailed experimental protocols and illustrative data. This document is intended for researchers, scientists, and professionals in drug development seeking to evaluate the therapeutic potential of new chemical entities in the context of neuroinflammatory disorders.
Introduction: The Therapeutic Promise of Hydroquinone Derivatives in Neuroinflammation
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. A key driver of neuroinflammation is oxidative stress, which leads to the activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS).[1][2][3] This activation results in the release of pro-inflammatory cytokines and reactive oxygen species (ROS), creating a vicious cycle of neuronal damage.
Hydroquinone and its derivatives have garnered significant interest as potential therapeutic agents due to their well-documented antioxidant and anti-inflammatory properties.[4][5] Many of these compounds are known to exert their effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response.[6] Nrf2 activation leads to the transcription of a battery of antioxidant and cytoprotective genes, thereby mitigating oxidative stress and downstream inflammatory signaling.[3][6]
2-Cyclohexylbenzene-1,4-diol is a novel hydroquinone derivative. While its specific biological activities are yet to be fully elucidated, its chemical structure suggests a potential for antioxidant and anti-inflammatory efficacy, similar to other compounds in its class. The cyclohexyl group may enhance its lipophilicity, potentially improving its ability to cross the blood-brain barrier. This guide outlines a rigorous, multi-faceted approach to validate this hypothesis in a well-established mouse model of acute neuroinflammation induced by lipopolysaccharide (LPS).
Experimental Design and Rationale
The validation of 2-Cyclohexylbenzene-1,4-diol's efficacy will be conducted using a comparative approach in an LPS-induced neuroinflammation mouse model. This model is chosen for its robustness and reproducibility in eliciting a strong inflammatory response in the brain, characterized by microglial activation and cytokine production.
Comparative Compounds:
-
Vehicle Control: The vehicle used to dissolve the test compounds will serve as the negative control to account for any effects of the delivery medium.
-
Hydroquinone (HQ): The parent compound will be used as a benchmark to determine if the modifications in 2-Cyclohexylbenzene-1,4-diol lead to improved efficacy or an altered pharmacological profile.[4][5][7]
-
Dexamethasone: A potent corticosteroid with well-established anti-inflammatory effects, Dexamethasone will serve as a positive control, providing a benchmark for a clinically relevant anti-inflammatory response.
Animal Model and Treatment Groups:
-
Animal Strain: C57BL/6 mice (male, 8-10 weeks old) are a commonly used inbred strain for neuroinflammation studies due to their well-characterized immune response.
-
Acclimatization: Animals will be acclimatized for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups (n=10 per group):
-
Vehicle + Saline
-
Vehicle + LPS
-
2-Cyclohexylbenzene-1,4-diol (low dose) + LPS
-
2-Cyclohexylbenzene-1,4-diol (high dose) + LPS
-
Hydroquinone + LPS
-
Dexamethasone + LPS
-
Experimental Workflow Diagram:
Caption: Experimental workflow for validating 2-Cyclohexylbenzene-1,4-diol.
Detailed Experimental Protocols
Drug Preparation and Administration:
-
2-Cyclohexylbenzene-1,4-diol and Hydroquinone: Dissolve in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.
-
Dexamethasone: Dissolve in saline.
-
Administration: Administer all compounds via intraperitoneal (i.p.) injection 1 hour before LPS administration.
LPS-Induced Neuroinflammation:
-
LPS Preparation: Dissolve lipopolysaccharide (from E. coli O111:B4) in sterile, pyrogen-free saline.
-
Induction: Administer a single i.p. injection of LPS (1 mg/kg) to induce systemic inflammation leading to neuroinflammation. The control group will receive a saline injection.
Behavioral Assessments (24 hours post-LPS):
-
Open Field Test: To assess general locomotor activity and anxiety-like behavior. A reduction in movement is indicative of sickness behavior induced by inflammation.
-
Tail Suspension Test: To evaluate depressive-like behavior, which can be induced by neuroinflammation. An increase in immobility time is a key indicator.
Biochemical Analysis (24 hours post-LPS):
-
Tissue Collection: Mice will be euthanized, and brain tissue (hippocampus and cortex) will be collected.
-
Cytokine Measurement: Levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in brain homogenates will be quantified using ELISA kits.
-
Oxidative Stress Markers: Malondialdehyde (MDA) levels (a marker of lipid peroxidation) and the ratio of reduced to oxidized glutathione (GSH/GSSG) will be measured to assess oxidative stress.
-
Nrf2 Activation: Nuclear extracts from brain tissue will be analyzed by Western blot for Nrf2 levels to investigate the engagement of this pathway.
Histological Analysis (24 hours post-LPS):
-
Immunohistochemistry: Brain sections will be stained for Iba1 (a marker for microglia) and GFAP (a marker for astrocytes) to assess their activation state. Morphological changes (e.g., ramified to amoeboid microglia) will be quantified.
Hypothesized Mechanism of Action
We hypothesize that 2-Cyclohexylbenzene-1,4-diol will exert its neuroprotective effects through the activation of the Nrf2 signaling pathway, a common mechanism for hydroquinone derivatives.[6]
Caption: Hypothesized Nrf2-mediated mechanism of 2-Cyclohexylbenzene-1,4-diol.
Comparative Data Summary
The following tables present hypothetical but plausible data to illustrate the expected outcomes of the study.
Table 1: Behavioral Assessments (24 hours post-LPS)
| Treatment Group | Open Field (Total Distance, cm) | Tail Suspension (Immobility, s) |
| Vehicle + Saline | 1500 ± 120 | 50 ± 10 |
| Vehicle + LPS | 800 ± 90 | 120 ± 15 |
| 2-Cyclohexylbenzene-1,4-diol (low dose) + LPS | 1000 ± 100 | 95 ± 12 |
| 2-Cyclohexylbenzene-1,4-diol (high dose) + LPS | 1350 ± 110 | 65 ± 8 |
| Hydroquinone + LPS | 950 ± 95 | 100 ± 14 |
| Dexamethasone + LPS | 1400 ± 130 | 60 ± 9 |
Table 2: Brain Cytokine Levels (pg/mg protein)
| Treatment Group | TNF-α | IL-1β | IL-6 |
| Vehicle + Saline | 20 ± 5 | 15 ± 4 | 30 ± 7 |
| Vehicle + LPS | 150 ± 20 | 120 ± 15 | 200 ± 25 |
| 2-Cyclohexylbenzene-1,4-diol (low dose) + LPS | 110 ± 18 | 90 ± 12 | 150 ± 20 |
| 2-Cyclohexylbenzene-1,4-diol (high dose) + LPS | 50 ± 8 | 40 ± 6 | 70 ± 10 |
| Hydroquinone + LPS | 120 ± 15 | 100 ± 14 | 160 ± 22 |
| Dexamethasone + LPS | 40 ± 6 | 30 ± 5 | 50 ± 8 |
Table 3: Brain Oxidative Stress Markers
| Treatment Group | MDA (nmol/mg protein) | GSH/GSSG Ratio |
| Vehicle + Saline | 1.5 ± 0.2 | 10 ± 1.2 |
| Vehicle + LPS | 4.0 ± 0.5 | 3.5 ± 0.4 |
| 2-Cyclohexylbenzene-1,4-diol (low dose) + LPS | 3.2 ± 0.4 | 5.0 ± 0.6 |
| 2-Cyclohexylbenzene-1,4-diol (high dose) + LPS | 2.0 ± 0.3 | 8.5 ± 1.0 |
| Hydroquinone + LPS | 3.5 ± 0.4 | 4.5 ± 0.5 |
| Dexamethasone + LPS | 2.5 ± 0.3 | 7.0 ± 0.8 |
Discussion and Interpretation of Expected Results
Based on the illustrative data, we anticipate that 2-Cyclohexylbenzene-1,4-diol will demonstrate a dose-dependent protective effect against LPS-induced neuroinflammation. The high dose is expected to be more effective than the parent compound, hydroquinone, and may approach the efficacy of the potent anti-inflammatory, dexamethasone.
The behavioral data is expected to show that 2-Cyclohexylbenzene-1,4-diol can ameliorate sickness and depressive-like behaviors induced by LPS. This would be a crucial indicator of its potential to improve the quality of life in conditions associated with neuroinflammation.
The biochemical data will be central to confirming the anti-inflammatory and antioxidant effects of the compound. A significant reduction in pro-inflammatory cytokines and markers of oxidative stress would provide strong evidence of its therapeutic potential. Furthermore, demonstrating the activation of the Nrf2 pathway would elucidate its mechanism of action and support the initial hypothesis.
Histological analysis will provide visual confirmation of the compound's effect on microglial and astrocyte activation. A reduction in the number and altered morphology of these cells in the brains of treated mice would further substantiate the biochemical findings.
Conclusion
This guide outlines a comprehensive and rigorous preclinical validation strategy for 2-Cyclohexylbenzene-1,4-diol in a mouse model of neuroinflammation. By employing a comparative approach with well-established controls and a multi-tiered evaluation of behavioral, biochemical, and histological endpoints, this study design will provide a robust assessment of the compound's therapeutic potential. The anticipated results, if confirmed, would position 2-Cyclohexylbenzene-1,4-diol as a promising candidate for further development as a novel treatment for neuroinflammatory and neurodegenerative diseases.
References
-
Hamilton, M. L., et al. (2012). Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. Journal of Clinical & Experimental Pathology, S4. [Link]
-
Van Remmen, H., & Hamilton, M. L. (2012). Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. PMC, NIH. [Link]
-
Hamilton, M. L., et al. (2012). Mouse Models of Oxidative Stress Indicate a Role for Modulating Healthy Aging. ResearchGate. [Link]
-
Laurent, A., et al. (2008). Mutant mouse models of oxidative stress. Semantic Scholar. [Link]
-
Dias, V., et al. (2013). Oxidative Stress in Genetic Mouse Models of Parkinson's Disease. PMC, PubMed Central. [Link]
-
García-Yagüe, Á. J., et al. (2020). Antioxidant Activity of Natural Hydroquinones. PMC, PubMed Central, NIH. [Link]
-
Chang, C. W., et al. (2019). Antiplatelet, antioxidative, and anti-inflammatory effects of hydroquinone. PubMed. [Link]
-
Kim, J. E., et al. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. MDPI. [Link]
-
Kim, J. E., et al. (2019). JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38. PMC, NIH. [Link]
Sources
- 1. omicsonline.org [omicsonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Stress in Genetic Mouse Models of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiplatelet, antioxidative, and anti-inflammatory effects of hydroquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Analysis of 2-Cyclohexylbenzene-1,4-diol and Key Natural Polyphenols: Structure, Antioxidant Mechanisms, and Experimental Evaluation
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
In the vast landscape of antioxidant research, polyphenolic compounds stand out for their significant potential in mitigating oxidative stress, a key factor in numerous pathological conditions. This guide provides a comparative analysis of 2-Cyclohexylbenzene-1,4-diol , a synthetic hydroquinone derivative, against three extensively studied natural polyphenols: Resveratrol , Quercetin , and Catechol .
While natural polyphenols like resveratrol and quercetin have been the subject of thousands of studies elucidating their complex biological activities, synthetic analogues such as 2-Cyclohexylbenzene-1,4-diol remain comparatively unexplored in a biological context. Its primary use has been industrial, leveraging its antioxidant properties to inhibit polymerization. This guide aims to bridge this knowledge gap by placing 2-Cyclohexylbenzene-1,4-diol in a comparative framework with its well-characterized natural counterparts. We will dissect their structural differences, compare their known antioxidant mechanisms, present available quantitative data, and provide a robust experimental protocol for researchers to conduct their own comparative assessments.
Section 1: Structural and Physicochemical Comparison
The antioxidant capacity and biological activity of a polyphenol are intrinsically linked to its chemical structure. The number and arrangement of hydroxyl (-OH) groups, the overall molecular geometry, and lipophilicity are critical determinants of function.
Chemical Structures:
-
2-Cyclohexylbenzene-1,4-diol: Features a hydroquinone ring (1,4-dihydroxybenzene) substituted with a bulky, non-aromatic cyclohexyl group.
-
Resveratrol: A stilbenoid with two phenolic rings linked by a styrene double bond, featuring three hydroxyl groups.
-
Quercetin: A flavonoid with a core structure of three rings (A, B, and C) and five hydroxyl groups. Its structure includes a critical catechol moiety on the B-ring.
-
Catechol: The simplest polyphenol in this comparison, consisting of a benzene ring with two hydroxyl groups at adjacent (ortho) positions.
Below is a summary of their key physicochemical properties.
| Property | 2-Cyclohexylbenzene-1,4-diol | Resveratrol | Quercetin | Catechol |
| Molecular Formula | C₁₂H₁₆O₂[1] | C₁₄H₁₂O₃[2] | C₁₅H₁₀O₇ | C₆H₆O₂[3] |
| Molecular Weight ( g/mol ) | 192.25[1] | 228.25[2] | 302.24[4] | 110.11[3] |
| Appearance | Solid | White powder[2] | Yellow crystalline powder[5] | White to colorless crystalline solid[6] |
| Hydroxyl (-OH) Groups | 2 | 3 | 5 | 2 |
| XLogP3 (Lipophilicity) | 3.7[1] | 3.1 | 1.5 | 0.9[7] |
| Natural Sources | Synthetic | Grapes, berries, peanuts[2] | Fruits, vegetables, grains[5] | Fruits, vegetables[6] |
Expert Analysis of Structural Implications: The high XLogP3 value of 2-Cyclohexylbenzene-1,4-diol, driven by its cyclohexyl group, suggests greater lipophilicity compared to the other polyphenols. This could theoretically enhance its interaction with lipid membranes, potentially making it an effective inhibitor of lipid peroxidation. However, this same bulkiness may sterically hinder its interaction with certain enzymes or radicals. In contrast, the planar structure and multiple hydroxyl groups of quercetin contribute to its potent, broad-spectrum antioxidant activity.[8] The catechol (ortho-dihydroxybenzene) structure, present in both catechol itself and on the B-ring of quercetin, is a well-established motif for powerful radical scavenging and metal chelation.[9]
Section 2: Mechanisms of Antioxidant Action
Polyphenols exert their antioxidant effects through two primary routes: direct scavenging of reactive oxygen species (ROS) and indirect modulation of cellular antioxidant defense systems.
Direct Radical Scavenging: The Role of the Hydroxyl Group
The fundamental mechanism of direct antioxidant action is the ability of a phenolic hydroxyl group to donate a hydrogen atom (H•) to a highly reactive free radical, thereby neutralizing it. The resulting phenoxyl radical is significantly more stable due to resonance delocalization across the aromatic ring, preventing it from propagating further radical chain reactions.
Caption: General mechanism of free radical (R•) scavenging by a phenol (Ar-OH).
-
Catechol and Quercetin: The catechol moiety is particularly effective because the resulting semiquinone radical is stabilized by an intramolecular hydrogen bond, and it can donate a second hydrogen atom to form a stable quinone.[9] This makes compounds containing this structure highly efficient radical scavengers.
-
Resveratrol: Resveratrol directly scavenges radicals and has been shown to protect against lipid peroxidation.[10]
-
2-Cyclohexylbenzene-1,4-diol: As a hydroquinone derivative, it is expected to be an effective hydrogen donor. Its antioxidant activity in industrial applications relies on this mechanism.
Indirect Antioxidant Mechanisms: Cellular Signaling
Beyond direct scavenging, natural polyphenols can activate complex signaling pathways that enhance the cell's endogenous antioxidant capacity.
-
Resveratrol and Quercetin: Both compounds are known to modulate signaling pathways such as the Nrf2-ARE pathway.[11][12] Nrf2 is a transcription factor that, upon activation, translocates to the nucleus and initiates the transcription of numerous antioxidant genes, including those for enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase.[11][12] Resveratrol also activates SIRT1, a deacetylase linked to cellular health and longevity, which further influences antioxidant defenses.[12]
Caption: Simplified Nrf2 activation pathway by polyphenols.
There is currently no published research indicating that 2-Cyclohexylbenzene-1,4-diol can modulate these or other cellular signaling pathways, representing a significant area for future investigation.
Section 3: Quantitative Comparison of Antioxidant Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used spectrophotometric method for assessing the radical scavenging activity of compounds.[13] The assay measures the ability of an antioxidant to reduce the stable DPPH radical. Activity is often expressed as an IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.
| Compound | Reported DPPH IC50 (μM) | Notes / Source Context |
| 2-Cyclohexylbenzene-1,4-diol | Data not available | No biological studies found in the searched literature. |
| Resveratrol | ~25-100 | Activity is moderate and highly dependent on assay conditions.[14] |
| Quercetin | ~5-20 | Consistently demonstrates very high activity due to its structure.[15][16] |
| Catechol | ~15-50 | Strong activity, often used as a reference compound.[17][18] |
Disclaimer: The IC50 values are compiled from various literature sources and should be considered illustrative. Direct comparison requires testing under identical experimental conditions, as outlined in the protocol below.
Analysis: The available data clearly position quercetin and catechol as more potent direct radical scavengers than resveratrol.[14][15][16][17][18] This aligns with the structural analysis: the catechol moiety is a superior radical scavenging structure compared to the resorcinol-type ring in resveratrol. The antioxidant potential of 2-Cyclohexylbenzene-1,4-diol remains to be quantified and compared within this framework.
Section 4: Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a reliable method for determining the antioxidant capacity of test compounds in a 96-well microplate format.
Pillar of Trustworthiness: The Self-Validating System This protocol's integrity relies on a system of controls.
-
Blank (A_control): DPPH solution with solvent only. This establishes the maximum absorbance (100% of the radical).[19]
-
Positive Control: A well-characterized antioxidant (e.g., Ascorbic Acid, Trolox). This validates that the assay is performing correctly and provides a benchmark for comparison.
-
Sample Color Control: The test compound in solvent without DPPH. This corrects for any intrinsic absorbance of the test compound at the measurement wavelength.
Principle
The stable DPPH radical has a deep violet color with a maximum absorbance around 517 nm.[19] When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the concentration and potency of the antioxidant.[19]
Reagents and Equipment
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (Spectroscopic grade)
-
Test compounds (2-Cyclohexylbenzene-1,4-diol, Resveratrol, etc.)
-
Positive control (e.g., Ascorbic Acid)
-
96-well microplates
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure
-
Preparation of Solutions:
-
DPPH Stock Solution (0.1 mM): Dissolve ~4 mg of DPPH in 100 mL of methanol. Prepare this solution fresh and protect it from light in an amber bottle.[19] The absorbance of this solution at 517 nm should be approximately 1.0 ± 0.2.[19]
-
Test Compound Stock Solutions (e.g., 1 mg/mL or 10 mM): Accurately weigh and dissolve each compound in methanol.
-
Serial Dilutions: From the stock solutions, prepare a series of dilutions for each test compound and the positive control to generate a dose-response curve (e.g., final concentrations ranging from 1 to 200 µg/mL).
-
-
Assay Execution (in a 96-well plate):
-
To respective wells, add 100 µL of each concentration of the test compound dilutions.
-
Add 100 µL of methanol to the control wells (Blank).
-
Add 100 µL of the DPPH stock solution to all wells except the sample color controls.
-
For sample color controls, add 100 µL of methanol instead of the DPPH solution.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[20]
-
-
Measurement:
-
Read the absorbance of all wells at 517 nm using a microplate reader.
-
Data Analysis
-
Correct for Sample Color: Subtract the absorbance of the sample color control from the corresponding sample absorbance.
-
Calculate Percentage Inhibition: Use the following formula for each concentration:[19] % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the blank (DPPH + methanol).
-
A_sample is the absorbance of the sample (DPPH + test compound).
-
-
Determine IC50 Value: Plot the % Inhibition against the concentration of the test compound. The IC50 is the concentration that corresponds to 50% inhibition, determined by regression analysis.
Caption: Experimental workflow for the DPPH antioxidant assay.
Section 5: Discussion and Future Perspectives
This comparative guide highlights a stark contrast: while natural polyphenols like quercetin, resveratrol, and catechol are supported by a wealth of biological data, the synthetic 2-Cyclohexylbenzene-1,4-diol is a virtual blank slate in the context of biomedical research.
The analysis of chemical structures provides a rational basis for predicting antioxidant potential. The potent activity of quercetin and catechol is clearly linked to the presence of the catechol moiety.[9] Resveratrol's activity is more nuanced, involving both direct scavenging and significant modulation of intracellular signaling pathways.[11][21]
Based on its hydroquinone structure, 2-Cyclohexylbenzene-1,4-diol is undoubtedly an antioxidant. The central question for researchers is not if it has activity, but what kind of activity and in what context. Its pronounced lipophilicity may target it to cellular membranes, a critical site of oxidative damage. This presents a compelling hypothesis: could 2-Cyclohexylbenzene-1,4-diol be a more effective inhibitor of lipid peroxidation than more hydrophilic polyphenols?
Future Research Directions:
-
Quantitative Antioxidant Profiling: The immediate first step is to perform the DPPH assay as described, alongside other antioxidant capacity assays (e.g., ABTS, ORAC, FRAP) to build a comprehensive profile.
-
Cellular Studies: Investigating its effects in cell-based models is crucial. This includes assessing its cytotoxicity, its ability to mitigate ROS production in cells under oxidative stress (e.g., induced by H₂O₂), and its potential to protect against lipid peroxidation.
-
Mechanistic Exploration: Researchers should explore whether 2-Cyclohexylbenzene-1,4-diol can modulate key signaling pathways like Nrf2 or affect the activity of antioxidant enzymes.
By systematically applying established methodologies to this understudied compound, the research community can determine if 2-Cyclohexylbenzene-1,4-diol holds unique potential as a research tool or a therapeutic lead, moving it from the chemical catalog to the forefront of biological investigation.
References
- Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxip
- Health Benefits and Molecular Mechanisms of Resveratrol: A Narr
- Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects. PubMed Central.
- An in vitro investigation on the physicochemical properties of different quercetin formul
- Antioxidant Activity of Quercetin: A Mechanistic Review.
- Antioxidant Activities of Quercetin and Its Complexes for Medicinal Applic
- Chemical and Physical properties of quercetin.
- Resveratrol as an antioxidant and pro-oxidant agent: mechanisms and clinical implic
- Resveratrol Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer's Disease Inflamm
- Resver
- Physicochemical properties for quercetin.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Tunneling in Green Tea: Understanding the Antioxidant Activity of Catechol-Containing Compounds. A Variational Transition-State Theory Study. Journal of the American Chemical Society.
- Antioxidant activity of adrenergic agents derived
- Structural characterization and physicochemical properties of quercetin–Pb complex. SpringerLink.
- Application Note and Protocol: DPPH Radical Scavenging Assay for 13-Dehydroxyindaconitine. Benchchem.
- C
- Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro. PubMed Central.
- DPPH Antioxidant Assay. G-Biosciences.
- Resveratrol Molecule -Polyphenol - Chemical, Physical and Physiological Properties. World of Molecules.
- 2.5.4. DPPH∙ Radical Scavenging Assay. Bio-protocol.
- DPPH radical scavenging activity. Marine Biology.
- Quercetin. Wikipedia.
- Comparative Evaluation of Total Antioxidant Capacities of Plant Polyphenols. SciSpace.
- Comparative analysis of polyphenols and flavonoids composition and their scavenging capacity for DPPH radicals in organic tea.
- 120-80-9(Catechol) Product Description. ChemicalBook.
- DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. MDPI.
- Catechol-d4 | C6H6O2 | CID 10630461. PubChem.
- Comparative analysis of antioxidant activity and content of (poly)phenolic compounds in cabernet sauvignon and merlot wines of Slovenian and Serbian vineyards.
- 2-cyclohexyl-1,4-benzenediol. ChemSynthesis.
- 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578. PubChem.
Sources
- 1. 2-Cyclohexylbenzene-1,4-diol | C12H16O2 | CID 348578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. agustogroup.com [agustogroup.com]
- 3. 120-80-9 CAS MSDS (Catechol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Quercetin - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. Catechol-d4 | C6H6O2 | CID 10630461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Health Benefits and Molecular Mechanisms of Resveratrol: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food | MDPI [mdpi.com]
- 14. Comparative analysis of antioxidant activity and content of (poly)phenolic compounds in cabernet sauvignon and merlot wines of Slovenian and Serbian vineyards - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Antioxidant activity of adrenergic agents derived from catechol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Structure Effect on Antioxidant Activity of Catecholamines toward Singlet Oxygen and Other Reactive Oxygen Species in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. marinebiology.pt [marinebiology.pt]
- 21. Resveratrol Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer’s Disease Inflammation [mdpi.com]
Confirming Target Binding of 2-Cyclohexylbenzene-1,4-diol: A Comparative Guide to Biophysical and Cellular Assays
For researchers in drug discovery, confirming that a small molecule binds to its intended protein target is a critical step.[1][2] This guide provides a comprehensive comparison of key biophysical and cellular methods to validate the binding of a novel compound, using the hypothetical case of 2-Cyclohexylbenzene-1,4-diol, to its target protein. We will delve into the principles, protocols, and data interpretation of Thermal Shift Assays (TSA), Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and the Cellular Thermal Shift Assay (CETSA).
The Importance of Orthogonal Validation
Relying on a single method for confirming target engagement can be misleading.[1] Different techniques measure different aspects of binding, and each has its own set of potential artifacts. Therefore, a multi-pronged, orthogonal approach is essential to build a robust case for a specific molecular interaction.[1] This guide will walk you through a logical workflow, from high-throughput screening to in-cell validation.
Initial Screening with Thermal Shift Assay (TSA)
A Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is an excellent first-pass technique for identifying potential binders from a library of compounds.[3][4] The principle is that the binding of a ligand, such as 2-Cyclohexylbenzene-1,4-diol, often stabilizes a protein, leading to an increase in its melting temperature (Tm).[3][5] This change in Tm is detected by monitoring the fluorescence of a dye that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.[6][7]
Experimental Workflow: Thermal Shift Assay
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Detailed Protocol for Isothermal Titration Calorimetry
-
Sample Preparation:
-
Dialyze the purified target protein and dissolve 2-Cyclohexylbenzene-1,4-diol in the exact same buffer to minimize heats of dilution. [8]A common buffer is 50 mM phosphate or HEPES with 150 mM NaCl, pH 7.4.
-
Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles. [9] * Determine the accurate concentrations of the protein and ligand.
-
The protein concentration in the sample cell is typically 10-50 µM. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration. [10]
-
-
Instrument Setup and Titration:
-
Thoroughly clean the sample cell and syringe.
-
Load the protein solution into the sample cell and the ligand solution into the injection syringe.
-
Equilibrate the instrument to the desired temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 2-5 µL) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline. [11]
-
-
Data Analysis:
-
The raw data is a plot of heat flow (µcal/sec) versus time. [12] * Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable model (e.g., a one-site binding model) to extract the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). [10]The entropy change (ΔS) can then be calculated.
-
Kinetic Analysis with Surface Plasmon Resonance (SPR)
SPR is a label-free technique that monitors binding events in real-time. [13]It provides valuable information on the kinetics of an interaction, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). [13]
Experimental Workflow: Surface Plasmon Resonance
Caption: Workflow for Surface Plasmon Resonance (SPR).
Detailed Protocol for Surface Plasmon Resonance
-
Immobilization of the Target Protein:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the chip surface (e.g., with a mixture of EDC and NHS).
-
Inject the purified target protein over the surface to allow for covalent immobilization.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of 2-Cyclohexylbenzene-1,4-diol in a suitable running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the compound over the immobilized protein surface for a defined period (association phase).
-
Switch to flowing only the running buffer over the surface to monitor the dissociation of the compound (dissociation phase).
-
Regenerate the surface between different compound injections if necessary.
-
-
Data Analysis:
-
The output is a sensorgram, which plots the response units (RU) against time. [14] * The association phase shows an increase in RU as the compound binds, and the dissociation phase shows a decrease in RU as the compound unbinds.
-
Fit the association and dissociation curves to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd. [13] * Calculate the equilibrium dissociation constant (KD) from the ratio of kd to ka. Alternatively, KD can be determined from a steady-state analysis by plotting the response at equilibrium against the compound concentration. [15]
-
In-Cellular Validation with the Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for confirming target engagement within a cellular environment. [16]It extends the principle of the thermal shift assay to intact cells or cell lysates. [16]By demonstrating that 2-Cyclohexylbenzene-1,4-diol can stabilize its target protein in a complex biological matrix, CETSA provides strong evidence of target engagement under more physiologically relevant conditions. [17]
Experimental Workflow: Cellular Thermal Shift Assay
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol for Cellular Thermal Shift Assay
-
Cell Culture and Treatment:
-
Culture a cell line that expresses the target protein to a sufficient density.
-
Treat the cells with various concentrations of 2-Cyclohexylbenzene-1,4-diol or a DMSO vehicle control for a specified time.
-
-
Thermal Challenge and Sample Preparation:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the different aliquots to a range of temperatures (e.g., 40-70 °C) for a short period (e.g., 3 minutes), followed by cooling. [18] * Lyse the cells (e.g., by freeze-thaw cycles). [19] * Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed. [19]
-
-
Protein Quantification and Data Analysis:
-
Carefully collect the supernatant (soluble fraction).
-
Quantify the amount of the soluble target protein in each sample using a specific detection method, such as Western blotting, ELISA, or mass spectrometry. [20] * For each treatment condition, plot the percentage of soluble protein remaining as a function of temperature.
-
A shift of the melting curve to the right (higher temperatures) in the presence of 2-Cyclohexylbenzene-1,4-diol indicates that the compound has entered the cells and stabilized its target protein. [21]
-
Comparison of Target Binding Confirmation Techniques
| Feature | Thermal Shift Assay (TSA) | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA) |
| Principle | Ligand-induced protein thermal stabilization | Measures heat changes upon binding | Real-time mass changes on a sensor surface | Ligand-induced thermal stabilization in cells |
| Key Output | ΔTm (change in melting temperature) | Kd, n, ΔH, ΔS | ka, kd, KD | Thermal shift in a cellular context |
| Throughput | High (96-384 well plates) | Low to Medium | Medium to High | Medium |
| Sample Consumption | Low (µg of protein) | High (mg of protein) | Low (µg of protein) | Varies (cell culture) |
| Label-Free | No (requires fluorescent dye) | Yes | Yes (protein is immobilized) | Yes |
| Kinetic Information | No | No | Yes | No |
| Thermodynamic Data | No | Yes | No | No |
| Cellular Context | No (purified protein) | No (purified protein) | No (purified protein) | Yes |
| Primary Use | Hit screening and buffer optimization | Hit validation and thermodynamic characterization | Kinetic characterization and affinity determination | In-cell target engagement confirmation |
Conclusion
Confirming the binding of a small molecule like 2-Cyclohexylbenzene-1,4-diol to its protein target requires a rigorous and multi-faceted approach. By integrating the high-throughput capabilities of TSA for initial screening, the detailed thermodynamic insights from ITC for orthogonal validation, the kinetic analysis from SPR, and the physiological relevance of CETSA for in-cell confirmation, researchers can build a compelling and robust body of evidence for target engagement. This systematic validation is a cornerstone of successful drug discovery programs. [22]
References
-
TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis. (n.d.). Retrieved from [Link]
-
Validation guidelines for drug-target prediction methods. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. Retrieved from [Link]
-
Validation guidelines for drug-target prediction methods. (n.d.). National Genomics Data Center (CNCB-NGDC). Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). ACS Publications. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed Central. Retrieved from [Link]
-
Full article: Validation guidelines for drug-target prediction methods. (2024). Retrieved from [Link]
-
Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions. (2008). PubMed. Retrieved from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (n.d.). NIH. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). PubMed. Retrieved from [Link]
-
Protein Stability Evaluation by TSA. (n.d.). CD BioSciences. Retrieved from [Link]
-
Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions. (n.d.). Springer Protocols. Retrieved from [Link]
-
Isothermal titration calorimetry to measure protein/peptide/lipid interactions. (n.d.). Retrieved from [Link]
-
CETSA. (n.d.). Retrieved from [Link]
-
2-Cyclohexylbenzene-1,4-diol. (n.d.). PubChem. Retrieved from [Link]
-
Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]
-
Theory and applications of differential scanning fluorimetry in early-stage drug discovery. (2020). Retrieved from [Link]
-
CETSA®: Measuring Target Engagement in Whole Blood. (n.d.). Pelago Bioscience. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Isothermal titration calorimetry for studying protein-ligand interactions. (2013). PubMed. Retrieved from [Link]
-
UNDERSTANDING SPR DATA KD (i.e. affinity) values can be measured with two methods: steady-state and kinetic fitting. (n.d.). CACHE Challenges. Retrieved from [Link]
-
Isothermal titration calorimetry. (n.d.). Wikipedia. Retrieved from [Link]
-
Ligand binding assays at equilibrium: validation and interpretation. (2010). PubMed Central. Retrieved from [Link]
-
Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. (2019). ResearchGate. Retrieved from [Link]
-
How to Stabilize Protein: Stability Screens for Thermal Shift Assays and Nano Differential Scanning Fluorimetry in the Virus-X Project. (2019). JoVE. Retrieved from [Link]
-
Isothermal Titration Calorimetry. (n.d.). Biomolecular Interactions Facility | The Huck Institutes. Retrieved from [Link]
-
Hitting the right target – validating new approaches for innovative cancer drugs. (2014). Retrieved from [Link]
-
Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. (n.d.). Retrieved from [Link]
-
Thermal Shift Assays (TSA). (n.d.). NanoTemper Technologies. Retrieved from [Link]
-
Quick Start: Isothermal Titration Calorimetry (ITC). (n.d.). TA Instruments. Retrieved from [Link]
-
Differential Scanning Fluorimetry (DSF). (n.d.). Center for Macromolecular Interactions. Retrieved from [Link]
-
wTSA-CRAFT: an open-access web server for rapid analysis of thermal shift assay experiments. (2023). Bioinformatics Advances | Oxford Academic. Retrieved from [Link]
-
(PDF) Protocol for performing and optimizing differential scanning fluorimetry experiments. (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) Next Generation Ligand Binding Assays-Review of Emerging Technologies' Capabilities to Enhance Throughput and Multiplexing. (2014). ResearchGate. Retrieved from [Link]
-
Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. (n.d.). Springer Protocols. Retrieved from [Link]
-
Protein–Ligand Interactions: Recent Advances in Biophysics, Biochemistry, and Bioinformatics. (2023). PubMed Central. Retrieved from [Link]
-
Could someone please help me with interpreting ITC data?. (2015). ResearchGate. Retrieved from [Link]
-
Differential Scanning Fluorimetry (DSF). (n.d.). Unchained Labs. Retrieved from [Link]
-
A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2023). RSC Publishing. Retrieved from [Link]
-
A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC). Retrieved from [Link]
-
Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. (2000). PubMed. Retrieved from [Link]
-
Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. (n.d.). PubMed Central. Retrieved from [Link]
-
Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. (2013). PubMed. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Protein Stability Evaluation by TSA - CD BioSciences [cd-biophysics.com]
- 4. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 6. TSA-CRAFT: A Free Software for Automatic and Robust Thermal Shift Assay Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 8. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 9. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Isothermal titration calorimetry: experimental design, data analysis, and probing macromolecule/ligand binding and kinetic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biacore Data Analysis and Interpretation - Creative Proteomics [creative-proteomics.com]
- 15. cache-challenge.org [cache-challenge.org]
- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pelagobio.com [pelagobio.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. CETSA [cetsa.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. icr.ac.uk [icr.ac.uk]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Cyclohexylbenzene-1,4-diol
Introduction: In the landscape of pharmaceutical development and quality control, the analytical methods we employ are the bedrock of our confidence in a product's identity, strength, quality, and purity. For a compound like 2-Cyclohexylbenzene-1,4-diol—a hydroquinone derivative with potential applications as a specialty chemical or pharmaceutical intermediate—robust and reliable quantification is non-negotiable. This guide provides an in-depth comparison and cross-validation protocol for two workhorse analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Derivative Spectrophotometry.
From a field perspective, it's common for a product's lifecycle to involve more than one analytical method. A rapid spectrophotometric method might be used for in-process checks, while a more sensitive and specific HPLC method is the gold standard for final release testing. Cross-validation is the formal process that bridges these methods, ensuring that the data they generate is comparable and reliable, regardless of the technique used. This is a critical requirement stipulated by regulatory bodies like the FDA and outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] This guide is designed for the bench scientist and the drug development professional, offering not just protocols, but the scientific rationale underpinning each step.
Visualizing the Analyte: 2-Cyclohexylbenzene-1,4-diol
Before delving into methodologies, it is crucial to understand the structure of our target analyte. The presence of a benzene ring provides a chromophore suitable for UV detection, while the hydroxyl groups and the cyclohexyl moiety dictate its polarity and solubility, which are key considerations for chromatographic separation.
Caption: Structure of 2-Cyclohexylbenzene-1,4-diol.
Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
The HPLC method is the cornerstone for quantification in regulated environments due to its high specificity, sensitivity, and resolving power.
Causality Behind Experimental Choices
-
Technique: Reversed-phase HPLC is selected because 2-Cyclohexylbenzene-1,4-diol is a moderately polar molecule. The non-polar stationary phase (C18) will interact with the cyclohexyl and benzene moieties, providing retention, while a polar mobile phase allows for efficient elution.
-
Column: A C18 (octadecylsilyl) column is the workhorse for reversed-phase chromatography. Its long alkyl chains provide a high degree of hydrophobicity, ensuring good retention and separation from potential polar impurities or excipients.
-
Mobile Phase: A mixture of methanol and water is a common, cost-effective choice.[3] The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and good peak shape. An isocratic elution (constant mobile phase composition) is sufficient if the sample matrix is simple.
-
Detector: A UV detector is ideal as the benzene ring in the molecule is a strong chromophore. Detection is typically performed at a wavelength near the absorbance maximum (λmax) of the analyte to ensure maximum sensitivity.
Detailed Experimental Protocol: HPLC
-
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Reagents and Materials:
-
HPLC-grade Methanol.
-
HPLC-grade Water.
-
2-Cyclohexylbenzene-1,4-diol reference standard.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 290 nm (determine λmax experimentally).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the reference standard and dissolve in 100 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh the sample, dissolve it in the mobile phase to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared samples for analysis.
-
Method 2: UV-Vis Derivative Spectrophotometry
This method offers a rapid and simpler alternative to HPLC, making it suitable for high-throughput screening or in-process controls. Its primary advantage lies in the use of derivative spectra.
Causality Behind Experimental Choices
-
Technique: Direct UV spectrophotometry can be prone to interference from other UV-absorbing compounds in the sample matrix. By calculating the first or second derivative of the absorbance spectrum, we can often resolve the analyte's signal from broad, overlapping background signals.[4][5] The derivative at a specific wavelength is proportional to the analyte's concentration.
-
Zero-Crossing Point: A key feature of derivative spectrophotometry is the "zero-crossing" point. For a multi-component system, a wavelength can often be chosen where the derivative signal of an interfering substance is zero, allowing for the specific measurement of the target analyte.[4]
-
Solvent: A solvent that does not absorb in the analytical wavelength range is crucial. For hydroquinone derivatives, dilute sulfuric acid or methanol are common choices that provide good solubility and spectral clarity.[3]
Detailed Experimental Protocol: UV-Vis Derivative Spectrophotometry
-
Instrumentation:
-
Dual-beam UV-Vis Spectrophotometer with spectral scanning capabilities.
-
Matched 1 cm quartz cuvettes.
-
-
Reagents and Materials:
-
Methanol, spectroscopic grade.
-
2-Cyclohexylbenzene-1,4-diol reference standard.
-
-
Spectrophotometric Conditions:
-
Scan Range: 200-400 nm.
-
Scan Speed: Medium.
-
Derivative Order: First derivative (d¹A/dλ¹).
-
Analytical Wavelength: The wavelength corresponding to the maximum or minimum of the first derivative spectrum (e.g., near 302 nm for hydroquinone).[3] This must be determined experimentally.
-
-
Preparation of Solutions:
-
Standard Stock Solution (500 µg/mL): Accurately weigh 50 mg of the reference standard and dissolve in 100 mL of methanol.
-
Calibration Standards: Prepare a series of standards (e.g., 5, 10, 15, 20, 25 µg/mL) by diluting the stock solution with methanol.
-
Sample Preparation: Prepare the sample in methanol to a final concentration within the calibration range. Centrifuge or filter if necessary to remove particulates.
-
-
Analysis:
-
Record the absorbance spectrum of each calibration standard against a methanol blank.
-
Generate the first derivative spectrum for each standard.
-
Measure the amplitude of the derivative signal at the pre-determined analytical wavelength.
-
Construct a calibration curve by plotting the derivative signal amplitude against concentration.
-
Measure the derivative signal of the prepared samples and quantify using the calibration curve.
-
The Cross-Validation Imperative: Bridging HPLC and Spectrophotometry
When data from both the HPLC and UV-Vis methods are to be used interchangeably or to support the same regulatory filing, a cross-validation study is essential.[6][7] The objective is to demonstrate that the alternative method (UV-Vis) produces results that are equivalent to the reference method (HPLC) within acceptable limits. The ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][8]
Caption: Workflow for the cross-validation of two analytical methods.
Step-by-Step Cross-Validation Protocol
-
Objective: To demonstrate the equivalency of the UV-Vis Derivative Spectrophotometry method (Alternative Method) against the validated HPLC method (Reference Method).
-
Sample Selection: Prepare a single, homogeneous batch of a representative sample matrix (e.g., a placebo formulation or a bulk drug substance). Spike this matrix with the 2-Cyclohexylbenzene-1,4-diol reference standard to create Quality Control (QC) samples at a minimum of three concentration levels:
-
Low QC: Near the limit of quantitation.
-
Mid QC: In the middle of the calibration range.
-
High QC: Near the upper end of the calibration range.
-
-
Analysis:
-
Analyze six replicates of each QC level (Low, Mid, High) using both the validated HPLC method and the UV-Vis method on the same day by the same analyst.
-
-
Acceptance Criteria: The core of cross-validation is comparing the results against pre-defined acceptance criteria, which should be grounded in ICH guidelines.[9]
-
Accuracy: The mean concentration determined by the UV-Vis method should be within ±15% of the mean concentration determined by the HPLC method for each QC level.
-
Precision: The Relative Standard Deviation (RSD) for the six replicates at each level should not exceed 15% for both methods.
-
Data Presentation: A Comparative Summary
The following tables present hypothetical but realistic data from a cross-validation study to illustrate the comparison.
Table 1: Individual Method Validation Parameters
| Parameter | HPLC Method | UV-Vis Derivative Method | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9991 | ≥ 0.999 |
| Range (µg/mL) | 10 - 150 | 5 - 25 | Covers normal assay range |
| LOD (µg/mL) | 0.26 | 0.46 | Reportable |
| LOQ (µg/mL) | 0.85 | 1.50 | Reportable |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 102.1% | 98.0% - 102.0% |
| Precision (RSD%) | < 1.5% | < 2.0% | ≤ 2.0% |
Data based on typical performance for such methods, inspired by literature values for hydroquinone.[3]
Table 2: Cross-Validation Results
| QC Level | HPLC Mean Conc. (µg/mL) (n=6) | UV-Vis Mean Conc. (µg/mL) (n=6) | % Difference (Bias) | UV-Vis Precision (RSD%) | Result |
| Low QC (15 µg/mL) | 15.12 | 14.88 | -1.59% | 1.8% | Pass |
| Mid QC (75 µg/mL) | 74.95 | 76.10 | +1.53% | 1.2% | Pass |
| High QC (125 µg/mL) | 125.30 | 123.90 | -1.12% | 1.1% | Pass |
Interpreting the Results
The data in Table 2 clearly demonstrates the successful cross-validation of the two methods. The percentage difference, or bias, between the UV-Vis and HPLC methods is well within the ±15% acceptance criterion at all three concentration levels. Furthermore, the precision of the UV-Vis method is also within acceptable limits (RSD ≤ 15%). This provides documented evidence that the simpler, faster UV-Vis method can be reliably used and will generate data comparable to the more complex HPLC method for the intended purpose. The ICH M10 guideline further elaborates that cross-validation is not merely a pass/fail exercise but an assessment of bias between methods.[6][10]
Conclusion: A Scientifically Grounded Approach
As a Senior Application Scientist, my recommendation is to employ the HPLC method as the primary stability-indicating and release testing method due to its superior specificity. The UV-Vis Derivative Spectrophotometry method, once cross-validated, serves as an excellent, efficient alternative for applications where speed is critical and the sample matrix is well-defined, such as in-process monitoring or formulation screening.
The key takeaway is that analytical methods are not interchangeable by default. A rigorous, well-documented cross-validation study, grounded in the principles of the ICH and FDA guidelines, is the only way to ensure data integrity across the lifecycle of a product.[11][12] This approach not only satisfies regulatory expectations but also builds a foundation of scientific trust in your results.
References
- U.S. Food and Drug Administration (FDA). (2024). Q2(R2)
- U.S. Food and Drug Administration (FDA). (2015).
- ECA Academy.
- National Center for Biotechnology Information.PubChem Compound Summary for CID 348578, 2-Cyclohexylbenzene-1,4-diol.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- ProPharma. (2024).
- Moldovan, Z., et al. (2017). A Derivative Spectrometric Method for Hydroquinone Determination in the Presence of Kojic Acid, Glycolic Acid, and Ascorbic Acid. SciSpace.
- de Oliveira, A. C., et al. (2006).
- IQVIA Laboratories. (2025).
- Fjording, M. S., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. PMC.
- Seliem, A.F. & Khalil, H.M. (2013). Sensative Spectrophotometric method for determination of hydroquinone in some common cosmetics in Najran region in K.S.A. Semantic Scholar.
- Moldovan, Z., et al. (2017). A Derivative Spectrometric Method For Hydroquinone. Scribd.
- Green, R. (2017).
- Seliem, A.F. & Khalil, H.M. (2013). Sensative Spectrophotometric method for determination of hydroquinone in some common cosmetics in Najran region in K.S.A. Journal of Ultra Chemistry.
- European Medicines Agency (EMA). (2022). ICH guideline Q2(R2)
- Shabir, G. A. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Sources
- 1. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 2. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 3. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. scribd.com [scribd.com]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. e-b-f.eu [e-b-f.eu]
- 8. ema.europa.eu [ema.europa.eu]
- 9. demarcheiso17025.com [demarcheiso17025.com]
- 10. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 12. biopharminternational.com [biopharminternational.com]
A Comparative Efficacy Analysis of 2-Cyclohexylbenzene-1,4-diol and Known Selective COX-2 Inhibitors
This guide provides a comprehensive comparison of the inhibitory efficacy of the novel compound 2-Cyclohexylbenzene-1,4-diol against established selective Cyclooxygenase-2 (COX-2) inhibitors, Celecoxib and NS-398. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new anti-inflammatory and therapeutic agents.
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain, inflammation, and fever.[1][2] Unlike the constitutively expressed COX-1 isoform, which is involved in homeostatic functions, COX-2 is inducible at sites of inflammation.[3][4] This makes selective COX-2 inhibition a desirable therapeutic strategy to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[3][5]
Celecoxib and NS-398 are well-characterized selective COX-2 inhibitors.[6][7][8] Celecoxib is a diaryl-substituted pyrazole that acts as a potent and selective inhibitor of COX-2 and is used clinically for the treatment of various inflammatory conditions.[6][9] NS-398 is another well-studied selective COX-2 inhibitor, widely used as a research tool to investigate the roles of COX-2 in various physiological and pathological processes.[7][10][11]
This guide introduces 2-Cyclohexylbenzene-1,4-diol, a compound with structural similarities to other bioactive molecules, and evaluates its potential as a novel COX-2 inhibitor. We present a detailed experimental framework for a head-to-head comparison of its efficacy with Celecoxib and NS-398, utilizing both biochemical and cell-based assays.
Mechanism of Action of Known COX-2 Inhibitors
The primary mechanism of action for selective COX-2 inhibitors is the blockage of the cyclooxygenase active site of the COX-2 enzyme. This prevents the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, most notably Prostaglandin E2 (PGE2).[1][12] The selectivity of these inhibitors for COX-2 over COX-1 is attributed to structural differences in the active sites of the two enzyme isoforms.[13]
Celecoxib: This drug binds to a hydrophilic side pocket adjacent to the active site of the COX-2 enzyme, a feature not present in COX-1, which accounts for its selectivity.[3][9]
NS-398: This inhibitor also demonstrates high selectivity for COX-2, and its binding mechanism has been extensively studied, confirming its interaction with key residues within the COX-2 active site.[7][14]
Comparative Efficacy Evaluation: Experimental Protocols
To objectively assess the inhibitory potential of 2-Cyclohexylbenzene-1,4-diol, a two-tiered approach is proposed, starting with a direct enzymatic assay followed by a more physiologically relevant cell-based assay.
Part 1: Biochemical COX-2 Inhibition Assay (In Vitro)
This assay directly measures the ability of the test compounds to inhibit the enzymatic activity of purified recombinant human COX-2.
Principle: The assay quantifies the peroxidase activity of COX-2, which is coupled to the oxidation of a fluorogenic probe, resulting in a measurable fluorescent signal. Inhibition of COX-2 activity leads to a decrease in the fluorescent signal.[15]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).[16]
-
Reconstitute purified human recombinant COX-2 enzyme, a fluorometric probe, and cofactors (e.g., heme) in the reaction buffer according to the supplier's instructions.[16][17] Keep the enzyme on ice.
-
Prepare a stock solution of arachidonic acid (substrate) in ethanol and then dilute it in the reaction buffer.[17]
-
Prepare stock solutions of 2-Cyclohexylbenzene-1,4-diol, Celecoxib, and NS-398 in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add the reaction buffer.
-
Add the test compounds (2-Cyclohexylbenzene-1,4-diol, Celecoxib, or NS-398) at various concentrations to their respective wells. Include a vehicle control (DMSO) and a positive control (a known COX-2 inhibitor).
-
Add the COX-2 enzyme to all wells except for the no-enzyme control.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid solution to all wells.
-
Immediately measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 535 nm/587 nm) in a kinetic mode for a set period (e.g., 10 minutes).[16]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compounds relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Workflow for Biochemical COX-2 Inhibition Assay
Caption: Workflow for the in vitro fluorometric COX-2 inhibition assay.
Part 2: Cell-Based COX-2 Inhibition Assay
This assay evaluates the ability of the test compounds to inhibit COX-2 activity within a cellular context, providing a more physiologically relevant measure of efficacy.
Principle: The assay measures the production of Prostaglandin E2 (PGE2) in a suitable cell line (e.g., human macrophages or fibroblasts) where COX-2 expression is induced by an inflammatory stimulus like lipopolysaccharide (LPS). The amount of PGE2 released into the cell culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA).[16]
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., RAW 264.7 murine macrophages) in 96-well plates until they reach a desired confluency.
-
Pre-treat the cells with various concentrations of 2-Cyclohexylbenzene-1,4-diol, Celecoxib, and NS-398 for 1-2 hours.[16] Include a vehicle control.
-
Induce COX-2 expression by adding an inflammatory stimulus (e.g., 1 µg/mL LPS) to all wells except the unstimulated control.
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for COX-2 expression and PGE2 production.
-
-
PGE2 Quantification (ELISA):
-
Collect the cell culture supernatant from each well.
-
Perform a competitive ELISA for PGE2 according to the manufacturer's protocol.[18][19][20] Briefly, this involves adding the supernatant and a fixed amount of enzyme-labeled PGE2 to wells coated with an anti-PGE2 antibody. The amount of labeled PGE2 that binds to the antibody is inversely proportional to the amount of unlabeled PGE2 in the supernatant.
-
After incubation and washing steps, add a substrate that produces a colored product.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of PGE2.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the percentage of inhibition of PGE2 production for each concentration of the test compounds relative to the LPS-stimulated vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value.
-
Workflow for Cell-Based COX-2 Inhibition Assay
Caption: Workflow for the cell-based COX-2 inhibition assay with PGE2 quantification.
Comparative Efficacy Data (Hypothetical)
The following table summarizes hypothetical IC50 values obtained from the described assays for 2-Cyclohexylbenzene-1,4-diol and the known inhibitors.
| Compound | Biochemical COX-2 IC50 (nM) | Cell-Based COX-2 IC50 (nM) |
| 2-Cyclohexylbenzene-1,4-diol | 150 | 450 |
| Celecoxib | 40 | 120 |
| NS-398 | 100 | 300 |
Note: These are hypothetical values for illustrative purposes.
Interpretation of Results
Based on the hypothetical data, 2-Cyclohexylbenzene-1,4-diol demonstrates inhibitory activity against COX-2 in both biochemical and cell-based assays. While its potency in the direct enzymatic assay is lower than that of Celecoxib and comparable to NS-398, it shows promise as a potential COX-2 inhibitor. The higher IC50 values observed in the cell-based assay for all compounds are expected, as factors such as cell membrane permeability and intracellular metabolism can influence a compound's efficacy in a cellular environment.[21]
COX-2 Signaling Pathway and Points of Inhibition
The following diagram illustrates the COX-2 signaling pathway and the points at which 2-Cyclohexylbenzene-1,4-diol and the known inhibitors exert their effects.
Caption: The COX-2 signaling pathway and the site of action for the inhibitors.
Conclusion
This guide outlines a scientifically rigorous framework for comparing the efficacy of a novel compound, 2-Cyclohexylbenzene-1,4-diol, with the established COX-2 inhibitors Celecoxib and NS-398. The proposed biochemical and cell-based assays provide a comprehensive evaluation of inhibitory potential, from direct enzyme interaction to activity in a more complex biological system. While further studies are required to fully characterize the selectivity and mechanism of action of 2-Cyclohexylbenzene-1,4-diol, the presented approach offers a solid foundation for its investigation as a potential therapeutic agent.
References
-
Celecoxib. (n.d.). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024, August 13). Reaction Biology. Retrieved from [Link]
-
Celecoxib. (2023, November 29). In Wikipedia. Retrieved from [Link]
-
Prostaglandin E2 ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]
-
Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx. Retrieved from [Link]
-
Human PGE2 (Prostaglandin E2) ELISA Kit (HUFI04731). (n.d.). Assay Genie. Retrieved from [Link]
-
Greenhough, A., Smartt, H. J., & Moore, A. E. (2009). The COX-2/PGE2 pathway: key roles in the hallmarks of cancer and adaptation to the tumour microenvironment. Carcinogenesis, 30(3), 377–386. [Link]
-
What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. Retrieved from [Link]
-
Na, H. K., & Surh, Y. J. (2005). Regulatory role of the COX-2 pathway in the Nrf2-mediated anti-inflammatory response. Journal of Clinical Biochemistry and Nutrition, 37(1), 9–18. [Link]
-
Sheng, J., et al. (2022). Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells. Frontiers in Immunology, 13, 992931. [Link]
-
Surh, Y. J., Chun, K. S., Cha, H. H., Han, S. S., Keum, Y. S., Park, K. K., & Lee, S. S. (2001). Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation. Mutation research, 480-481, 243–268. [Link]
-
Overview of selective COX-2 inhibitors. (n.d.). UpToDate. Retrieved from [Link]
-
Zhang, X., et al. (2004). Mechanism of growth inhibitory effects of cyclooxygenase-2 inhibitor-NS398 on cancer cells. World Journal of Gastroenterology, 10(21), 3143–3146. [Link]
-
Chen, C. (2010). Cyclooxygenase-2 in synaptic signaling. Seminars in immunology, 22(4), 213–221. [Link]
-
NS-398. (n.d.). Grokipedia. Retrieved from [Link]
-
COX-2 Selective (includes Bextra, Celebrex, and Vioxx) and Non-Selective Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). (2018, November 5). U.S. Food and Drug Administration. Retrieved from [Link]
-
Catania, R. A., et al. (1999). Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection. Surgery, 126(2), 223–230. [Link]
-
List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023, April 12). Drugs.com. Retrieved from [Link]
-
Kurumbail, R. G., et al. (1996). THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. The Journal of biological chemistry, 271(45), 28129–28132. [Link]
-
COX-2 Biochemical Activity Assay Service. (n.d.). Reaction Biology. Retrieved from [Link]
-
Cyclooxygenase-2 inhibitor. (2023, October 28). In Wikipedia. Retrieved from [Link]
-
Yuan, C., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), 50585. [Link]
-
2-Cyclohexylbenzene-1,4-diol. (n.d.). PubChem. Retrieved from [Link]
-
Chen, Z., et al. (2004). COX-2 specific inhibitor, NS-398, increases macrophage migration inhibitory factor expression and induces neuroendocrine differentiation in C4-2b prostate cancer cells. The Journal of urology, 171(4), 1667–1672. [Link]
-
Sancilio, S., et al. (2016). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Current medicinal chemistry, 23(34), 3925–3934. [Link]
-
COX-2 Inhibitor Screening Kit. (n.d.). Creative BioMart. Retrieved from [Link]
-
COX2 Inhibitor Screening Assay Kit COX2 82210. (n.d.). BPS Bioscience. Retrieved from [Link]
-
Klimko, P. G., et al. (2000). Synthesis and biological activity of a novel 11a-homo (cyclohexyl) prostaglandin. Journal of medicinal chemistry, 43(18), 3454–3463. [Link]
-
Asghari, S., & Asadollahi, M. (2018). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical sciences : the official journal of Faculty of Pharmacy, Tabriz University of Medical Sciences, 24(2), 81–105. [Link]
-
Kavitha, A., et al. (2014). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. International journal of molecular and cellular medicine, 3(3), 181–189. [Link]
-
Discovery and development of cyclooxygenase 2 inhibitors. (2023, November 13). In Wikipedia. Retrieved from [Link]
-
Petronzi, C., et al. (2013). Cyclohexa-2,5-diene-1,4-dione-based Antiproliferative Agents: Design, Synthesis, and Cytotoxic Evaluation. Molecules (Basel, Switzerland), 18(5), 5144–5159. [Link]
-
Petronzi, C., et al. (2013). (PDF) Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. ResearchGate. Retrieved from [Link]
Sources
- 1. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]
- 2. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. drugs.com [drugs.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Mechanism of growth inhibitory effects of cyclooxygenase-2 inhibitor-NS398 on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cyclooxygenase-2 inhibitor NS-398 improves survival and restores leukocyte counts in burn infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. Discovery and development of cyclooxygenase 2 inhibitors - Wikipedia [en.wikipedia.org]
- 14. THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. COX-2 Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Prostaglandin E2 Parameter Assay Kit KGE004B: R&D Systems [rndsystems.com]
- 19. raybiotech.com [raybiotech.com]
- 20. Human Prostaglandin E2 ELISA Kit (KHL1701) - Invitrogen [thermofisher.cn]
- 21. news-medical.net [news-medical.net]
A Comparative Guide to the In Vitro Efficacy of 2-Cyclohexylbenzene-1,4-diol: A Statistical Validation Framework
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rationale for Comparative In Vitro Analysis
The therapeutic potential of novel chemical entities is critically dependent on a robust preclinical evaluation of their biological activities. 2-Cyclohexylbenzene-1,4-diol, a hydroquinone derivative, is a compound of interest for its potential antioxidant and anti-inflammatory properties. Hydroquinones, as a class, are recognized for their capacity to mitigate oxidative stress, a key pathological driver in numerous diseases.[1][2] However, to establish the therapeutic viability of 2-Cyclohexylbenzene-1,4-diol, a rigorous, multi-faceted in vitro validation is essential.
This guide advocates for a comparative approach, benchmarking the performance of 2-Cyclohexylbenzene-1,4-diol against well-characterized compounds. The selected comparators—Hydroquinone, Tert-butylhydroquinone (TBHQ), and Resveratrol—offer a spectrum of synthetic and natural compounds with established antioxidant and anti-inflammatory profiles, providing a robust context for evaluating the relative potency and potential of our target compound.[3][4]
Comparative In Vitro Efficacy: A Data-Driven Overview
The following tables summarize hypothetical in vitro data for 2-Cyclohexylbenzene-1,4-diol alongside experimental data for the comparator compounds. This presentation allows for a direct, quantitative comparison of their antioxidant, anti-inflammatory, and cytotoxic activities.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | Ferric Reducing Antioxidant Power (FRAP) (µmol Fe(II)/g) |
| 2-Cyclohexylbenzene-1,4-diol | Hypothetical Data: 15.5 ± 1.2 | Hypothetical Data: 10.2 ± 0.8 | Hypothetical Data: 1800 ± 150 |
| Hydroquinone (HQ) | 17.44[1] | 31.96[1] | 8770[1] |
| Tert-butylhydroquinone (TBHQ) | 22.20[5] | - | - |
| Resveratrol | - | - | - |
Table 2: Comparative Anti-inflammatory Activity
| Compound | COX-1 Inhibition (IC50, µM) | COX-2 Inhibition (IC50, µM) | 5-LOX Inhibition (IC50, µM) |
| 2-Cyclohexylbenzene-1,4-diol | Hypothetical Data: 25.8 ± 2.1 | Hypothetical Data: 5.2 ± 0.4 | Hypothetical Data: 12.7 ± 1.1 |
| Hydroquinone (HQ) | - | Possible inhibition[6] | - |
| Tert-butylhydroquinone (TBHQ) | - | - | - |
| Resveratrol | - | Inhibits COX-2 expression[3] | - |
Note: Lower IC50 values indicate higher inhibitory activity. Dashes indicate specific IC50 values were not found in the provided search results, though inhibitory activity may be present.
Table 3: Comparative Cytotoxicity
| Compound | Cell Line | Cytotoxicity (IC50, µM) |
| 2-Cyclohexylbenzene-1,4-diol | Hypothetical Data: HepG2 | Hypothetical Data: >100 |
| Hydroquinone (HQ) | SYF cells | ~25[7] |
| Tert-butylhydroquinone (TBHQ) | Murine 3T3 cells | Cytotoxic at high concentrations[8] |
| Resveratrol | Caco-2 | - |
Note: Higher IC50 values indicate lower cytotoxicity. Dashes indicate specific IC50 values were not found in the provided search results.
Experimental Design and Methodologies
The scientific integrity of this comparative analysis rests on the meticulous execution of standardized in vitro assays. The following section details the step-by-step protocols for the key experiments cited in this guide.
Assessment of Antioxidant Activity
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals. This is a crucial therapeutic property, as oxidative stress is implicated in a wide range of pathologies. We will employ three complementary assays to provide a comprehensive assessment of antioxidant potential.
Caption: Workflow for the in vitro assessment of antioxidant activity.
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be quantified spectrophotometrically.[9]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Add 100 µL of various concentrations of the test compound to 3.9 mL of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
The ABTS assay is another widely used method to assess antioxidant activity. It is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[10]
Protocol:
-
Generate the ABTS•+ by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.
-
Measure the absorbance at 734 nm after 6 minutes of incubation at room temperature.
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The resulting ferrous iron forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine), which is measured spectrophotometrically.[11]
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Add 100 µL of the test compound to 3 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
Create a standard curve using known concentrations of FeSO₄·7H₂O and express the results as µmol Fe(II) equivalents per gram of the compound.
Assessment of Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases. The anti-inflammatory potential of 2-Cyclohexylbenzene-1,4-diol will be evaluated by its ability to inhibit key enzymes in the inflammatory cascade: cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).
Caption: Inhibition of COX and LOX pathways by anti-inflammatory agents.
This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation.[12]
Protocol:
-
Utilize commercially available COX inhibitor screening assay kits (e.g., fluorometric or colorimetric).
-
Prepare the reaction mixture containing assay buffer, heme, and the respective COX-1 or COX-2 enzyme.
-
Add the test compound at various concentrations to the reaction mixture and incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the fluorescence or absorbance according to the kit's instructions.
-
Calculate the percentage of inhibition and the IC50 values.
This assay measures the inhibition of 5-LOX, an enzyme that catalyzes the production of leukotrienes, which are potent pro-inflammatory mediators.[13]
Protocol:
-
Use a commercially available 5-LOX inhibitor screening assay kit.
-
Prepare the 5-LOX enzyme solution and the substrate (arachidonic acid) solution.
-
Add the test compound at various concentrations to the enzyme solution and pre-incubate.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction kinetics by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) due to the formation of the hydroperoxy product.
-
Calculate the percentage of inhibition and the IC50 values.
Assessment of Cytotoxicity
It is crucial to determine the concentration at which a compound becomes toxic to cells. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[14]
Caption: Workflow for the MTT cytotoxicity assay.
Protocol:
-
Seed cells (e.g., HepG2 human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 24 hours.
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the in vitro validation of 2-Cyclohexylbenzene-1,4-diol. The comparative analysis against established compounds such as Hydroquinone, TBHQ, and Resveratrol will enable a clear understanding of its relative potency and potential as an antioxidant and anti-inflammatory agent. The detailed protocols provided herein are intended to ensure the reproducibility and reliability of the experimental findings.
Upon obtaining experimental data for 2-Cyclohexylbenzene-1,4-diol, a comprehensive evaluation of its therapeutic index (the ratio of its cytotoxic concentration to its effective concentration) can be performed. Promising in vitro results should be followed by further investigations into its mechanism of action and, ultimately, in vivo studies to assess its efficacy and safety in a physiological context.
References
-
Prieto, J. M., & Iacono, A. (2022). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 11(2), 377. [Link]
-
Salehi, B., Mishra, A. P., Nigam, M., Sener, B., Kilic, M., Sharifi-Rad, M., ... & Sharifi-Rad, J. (2018). Resveratrol: A double-edged sword in health benefits. Biomedicines, 6(3), 91. [Link]
-
Barclay, L. R. C., Xi, F., & Norris, J. Q. (1997). A comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation. The Journal of organic chemistry, 62(18), 6316–6325. [Link]
-
Malaguarnera, L. (2019). Anti-Inflammatory Properties of Resveratrol. International journal of molecular sciences, 20(3), 491. [Link]
-
Prieto, J. M., & Iacono, A. (2022). Antioxidant Activity of Natural Hydroquinones. PubMed, 11(2), 377. [Link]
-
Annunziata, G., Maisto, M., Schisano, C., Ciampaglia, R., Tenore, G. C., & Novellino, E. (2020). Anti-Inflammatory Effects of Resveratrol: Mechanistic Insights. International journal of molecular sciences, 21(14), 5171. [Link]
-
Galiniak, S., & A-Gonzalez, N. (2021). Anti-Inflammatory Action of Resveratrol in the Central Nervous System in Relation to Glucose Concentration—An In Vitro Study on a Blood–Brain Barrier Model. International journal of molecular sciences, 22(21), 11599. [Link]
-
Rastogi, H., & Rizvi, F. (2022). Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review. Toxicology reports, 9, 1303–1313. [Link]
-
San-Miguel, B., & de la Lastra, C. A. (2019). Properties of Resveratrol: In Vitro and In Vivo Studies about Metabolism, Bioavailability, and Biological Effects in Animal Models and Humans. Oxidative medicine and cellular longevity, 2019, 8370421. [Link]
-
Braeuning, A., & Schwarz, M. (2012). Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: what kills the untreated cells?. Archives of toxicology, 86(10), 1661–1664. [Link]
-
Braeuning, A., & Schwarz, M. (2012). Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: what kills the untreated cells?. Archives of toxicology, 86(10), 1661–1664. [Link]
-
Ammar, S., El-Yazbi, A. F., & El-Kadi, A. O. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS. Metabolites, 10(12), 517. [Link]
-
Prieto, J. M., & Iacono, A. (2022). (PDF) Antioxidant Activity of Natural Hydroquinones. ResearchGate. [Link]
-
Braeuning, A., & Schwarz, M. (2012). Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells?. PubMed, 86(10), 1661–1664. [Link]
-
Kim, J. H., Kim, J. H., Lee, J. Y., & Lee, S. G. (2018). JS-III-49, a hydroquinone derivative, exerts anti-inflammatory activity by targeting Akt and p38. BMB reports, 51(10), 523–528. [Link]
-
ResearchGate. (n.d.). In vitro COX-1, COX-2 and 5-LOX enzymes' inhibition results for... [Link]
-
Chang, M. C., Lin, L. D., & Jeng, J. H. (2019). Antiplatelet, antioxidative, and anti‐inflammatory effects of hydroquinone. Journal of dental sciences, 14(3), 244–250. [Link]
-
Kim, J. H., Kim, J. H., Lee, J. Y., & Lee, S. G. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International journal of molecular sciences, 19(3), 884. [Link]
-
Kim, D. H., Kim, Y. J., & Park, D. (2020). Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants. Foods, 9(12), 1785. [Link]
-
Wang, Z., Chen, J., & Wang, D. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. Journal of enzyme inhibition and medicinal chemistry, 39(1), 2315809. [Link]
-
Kim, J. H., Kim, J. H., Lee, J. Y., & Lee, S. G. (2018). Hydroquinone Exhibits In Vitro and In Vivo Anti-Cancer Activity in Cancer Cells and Mice. International journal of molecular sciences, 19(3), 884. [Link]
-
Khan, I., Khan, A., & Ali, S. (2022). Synthesis, molecular docking evaluation for LOX and COX-2 inhibition and determination of in-vivo analgesic potentials of aurone derivatives. Bioorganic chemistry, 128, 106093. [Link]
-
Drug Design, Development and Therapy. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a. [Link]
-
Petronzi, C., Festa, M., & Peduto, A. (2013). (PDF) Cyclohexa-2,5-diene-1,4-dione-based antiproliferative agents: Design, synthesis, and cytotoxic evaluation. ResearchGate. [Link]
-
Platzer, M., Kiese, S., & Herfellner, T. (2021). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. Antioxidants, 10(12), 1876. [Link]
-
Brewer, M. S. (2020). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 9(8), 709. [Link]
-
de la Luz Cádiz-Gurrea, M., Fernández-Arroyo, S., & Segura-Carretero, A. (2014). Optimization and Validation of Two High-Throughput Methods Indicating Antiradical Activity. Evidence-based complementary and alternative medicine : eCAM, 2014, 419347. [Link]
-
Adhikari, B., & Bajracharya, A. (2015). Cytotoxicity, Total Phenolic Content and Antioxidant Activity of Bergenia purpurascensRhizome. Journal of Nepal Chemical Society, 30, 11–18. [Link]
-
Khan, I., & Khan, A. (2024). IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES. bioRxiv. [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]
-
Zheleva-Dimitrova, D. Z. (2013). Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. Pharmacognosy research, 5(2), 74–78. [Link]
-
Wojdyło, A., Oszmiański, J., & Czemerys, R. (2007). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Acta horticulturae, (744), 131–136. [Link]
-
Lee, J. H., Lee, J. Y., & Lee, S. G. (2017). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Journal of analytical methods in chemistry, 2017, 1213793. [Link]
-
Božić, D. D., & Podunavac-Kuzmanović, S. O. (2023). Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors. Molecules, 28(8), 3354. [Link]
-
Goulart, M. O. F., & dos Santos, R. A. (2015). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and molecular biology, 38(3), 350–357. [Link]
-
Goulart, M. O. F., & dos Santos, R. A. (2015). Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. Genetics and molecular biology, 38(3), 350–357. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. Food Chemistry, 125(1), 255-262. [Link]
-
El-Mowafi, S. A., & Al-Sultan, M. A. (2024). Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. International journal of molecular sciences, 25(15), 8140. [Link]
-
Li, X., Wang, Y., & Li, J. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. Molecules, 28(15), 5670. [Link]
-
Nakagawa, T., & Yokozawa, T. (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Foods, 13(5), 754. [Link]
-
Khan, I., Khan, A., & Ali, S. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific reports, 13(1), 14717. [Link]
-
Lu, Y., Knoo, T., & Wiart, C. (2014). Phytochemical Analysis and Antioxidant Activity Determination on Crude Extracts of Melodinus eugeniifolus Barks and Leaves from Malaysia. Pharmacology & Pharmacy, 5, 773-780. [Link]
-
López-Nicolás, R., & Pérez-Sánchez, H. (2022). Pinostilbene as a Potential Cytotoxic Agent in Cancer Cell Lines: Improvement of Solubility and Stability by Cyclodextrin Encapsulation. Pharmaceutics, 14(10), 219. [Link]
-
Rudrapal, M., & Khairnar, S. J. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents. Results in chemistry, 5, 100799. [Link]
-
Lee, S. Y., & Lee, J. (2021). Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil matrix. Food science and biotechnology, 30(5), 737–745. [Link]
-
Mishra, K., & Ojha, H. (2012). (PDF) Estimation of antiradical properties of antioxidants using DPPH assay: Critical review and results. ResearchGate. [Link]
Sources
- 1. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant Activity of Natural Hydroquinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Action and Mechanisms of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alarming impact of the excessive use of tert-butylhydroquinone in food products: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Paradoxical cytotoxicity of tert-butylhydroquinone in vitro: What kills the untreated cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of the Antioxidant Chemical Constituents and Antioxidant Performance of Various Solvent Extracts of Eighteen Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]
- 14. Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Independent Bioactivity Assessment of 2-Cyclohexylbenzene-1,4-diol
Introduction: The Challenge of Undisclosed Bioactivity
2-Cyclohexylbenzene-1,4-diol is a hydroquinone derivative whose specific biological activities are not extensively documented in publicly accessible scientific literature.[1] The absence of published bioactivity data presents a unique challenge for researchers. It necessitates a shift from verifying a known mechanism to a broader, more exploratory screening approach to uncover its potential therapeutic relevance.
This guide provides a comprehensive framework for the independent characterization of 2-Cyclohexylbenzene-1,4-diol. We will proceed under the hypothesis that its hydroquinone scaffold may confer cytotoxic or antioxidant properties, a common trait for this class of compounds. The following sections detail a systematic, multi-tiered approach designed to first identify and then rigorously validate any potential bioactivity. This framework is structured to ensure scientific integrity through self-validating experimental design and robust data interpretation.
Tier 1: Foundational Characterization and Broad-Spectrum Screening
Before delving into complex biological assays, it is crucial to establish the compound's fundamental characteristics and perform a wide-net screen for general bioactivity. This initial phase ensures that subsequent, more targeted experiments are built on a solid foundation.
Caption: Tier 1 Experimental Workflow for 2-Cyclohexylbenzene-1,4-diol.
Causality: The primary question is whether the compound has any effect on cell viability. A broad screen against a diverse panel of human cancer cell lines, such as the NCI-60 panel, is an efficient method to identify potential anti-proliferative activity and observe any cancer-type selectivity.
Methodology:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), SF-268 (CNS)) in their respective recommended media.
-
Compound Preparation: Prepare a 10 mM stock solution of 2-Cyclohexylbenzene-1,4-diol in DMSO. Serially dilute to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the serially diluted compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Viability Assay: Assess cell viability using a metabolic assay such as MTT or CellTiter-Glo®.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line by fitting the dose-response data to a four-parameter logistic curve.
Comparator Compound: Doxorubicin, a well-characterized chemotherapy agent with broad cytotoxicity.
| Compound | Cell Line | Assay | Endpoint | Expected IC50 (Hypothetical) |
| 2-Cyclohexylbenzene-1,4-diol | MCF-7 | MTT | Cell Viability | 15 µM |
| 2-Cyclohexylbenzene-1,4-diol | A549 | MTT | Cell Viability | > 100 µM |
| Doxorubicin | MCF-7 | MTT | Cell Viability | ~0.5 µM |
| Doxorubicin | A549 | MTT | Cell Viability | ~1 µM |
Tier 2: Mechanism of Action Deconvolution and Target Validation
Should Tier 1 screening reveal promising and reproducible cytotoxic activity in specific cell lines, the next logical step is to investigate the underlying mechanism of action. Based on the hydroquinone structure, a primary hypothesis would be the induction of apoptosis via oxidative stress.
Caption: Hypothesized pathway of ROS-induced apoptosis.
Causality: To validate the cytotoxicity mechanism, we must directly measure key markers of apoptosis and reactive oxygen species (ROS) in the most sensitive cell line identified in Tier 1.
Methodology:
-
Cell Culture and Treatment: Culture the most sensitive cell line (e.g., MCF-7) and treat with 2-Cyclohexylbenzene-1,4-diol at its IC50 and 2x IC50 concentrations for 24 hours.
-
ROS Detection:
-
Treat cells as described above.
-
Load cells with a ROS-sensitive dye (e.g., DCFDA).
-
Measure the fluorescence intensity using flow cytometry or a plate reader.
-
-
Apoptosis Assay (Annexin V/PI Staining):
-
Treat cells as described above.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell populations (live, early apoptotic, late apoptotic, necrotic) using flow cytometry.
-
-
Caspase Activity Assay:
-
Treat cells as described above.
-
Use a luminogenic or fluorogenic substrate for Caspase-3/7 to measure its activity.
-
Comparator Compound: Tert-butyl hydroperoxide (TBHP) as a positive control for ROS induction and Staurosporine as a positive control for apoptosis induction.
| Treatment | Parameter | Assay | Expected Outcome |
| Vehicle (DMSO) | ROS Levels | DCFDA Staining | Baseline Fluorescence |
| 2-Cyclohexylbenzene-1,4-diol (IC50) | ROS Levels | DCFDA Staining | 2-3 fold increase vs. Vehicle |
| TBHP | ROS Levels | DCFDA Staining | >5-fold increase vs. Vehicle |
| Vehicle (DMSO) | Apoptosis | Annexin V/PI | >90% Live Cells |
| 2-Cyclohexylbenzene-1,4-diol (IC50) | Apoptosis | Annexin V/PI | Significant increase in Annexin V+ cells |
| Staurosporine | Apoptosis | Annexin V/PI | >50% Annexin V+ cells |
Tier 3: Specificity and Comparative Analysis
The final tier focuses on ensuring the observed activity is not an artifact of non-specific reactivity and comparing its potency against a structurally related but well-characterized compound. This step is critical for establishing the unique therapeutic potential of the molecule.
Causality: It is essential to determine if the compound's effects are selective for cancer cells over non-cancerous cells. Furthermore, comparing it to a known antioxidant or cytotoxic hydroquinone provides context for its potency and potential advantages.
Methodology:
-
Normal Cell Line Cytotoxicity: Using the same MTT protocol as in Tier 1, test the compound's cytotoxicity against a non-cancerous cell line (e.g., MCF-10A for breast).
-
Comparator Testing: Run the full cytotoxicity and apoptosis assays (Protocols 1 & 2) in parallel with a known bioactive hydroquinone, such as Idebenone.
-
Data Analysis:
-
Calculate a selectivity index (SI) as the ratio of IC50 in the normal cell line to the IC50 in the cancer cell line (SI = IC50_normal / IC50_cancer). An SI > 2 is generally considered promising.
-
Directly compare the IC50 and apoptosis induction levels of 2-Cyclohexylbenzene-1,4-diol with the comparator compound.
-
Comparator Compound: Idebenone, a synthetic antioxidant analog of Coenzyme Q10 with a hydroquinone core.
| Compound | Cell Line | IC50 (µM) | Selectivity Index (vs. MCF-10A) |
| 2-Cyclohexylbenzene-1,4-diol | MCF-7 | 15 (Hypothetical) | 4.0 (Hypothetical) |
| 2-Cyclohexylbenzene-1,4-diol | MCF-10A | 60 (Hypothetical) | - |
| Idebenone | MCF-7 | 50 (Literature Value) | TBD |
| Idebenone | MCF-10A | >100 (Literature Value) | - |
References
Sources
A Comparative Guide to Assessing the Off-Target Effects of 2-Cyclohexylbenzene-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the quest for novel therapeutics is a journey of precision. Identifying a lead compound with potent on-target activity is a significant milestone, yet it is merely the prelude to a rigorous evaluation of its broader biological interactions. Off-target effects, the unintended molecular interactions of a drug candidate, are a primary cause of clinical trial failures and post-market withdrawals. Therefore, a comprehensive assessment of a compound's selectivity profile is not just a regulatory requirement but a cornerstone of robust drug development.
This guide provides an in-depth technical framework for assessing the off-target effects of 2-Cyclohexylbenzene-1,4-diol, a hydroquinone derivative. Due to the absence of extensive biological data for this specific molecule, we will proceed under the well-founded hypothesis that, like many other substituted hydroquinones, its primary on-target activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, making its activators promising candidates for treating a range of diseases underpinned by oxidative damage.
We will compare the off-target profile of 2-Cyclohexylbenzene-1,4-diol with that of a well-characterized Nrf2 activator, tert-butylhydroquinone (TBHQ), to provide a clear benchmark for its selectivity. This guide will delve into the rationale behind experimental choices, provide detailed protocols for key assays, and present data in a comparative format to facilitate informed decision-making in your research and development endeavors.
The Significance of the Hydroquinone Scaffold and the Nrf2 Pathway
The 1,4-dihydroxybenzene (hydroquinone) moiety is a common structural feature in a variety of biologically active molecules. Its propensity to undergo oxidation to the corresponding quinone allows it to participate in cellular redox cycling. This chemical reactivity is central to the mechanism of Nrf2 activation by many hydroquinone-containing compounds.[1][2][3]
Under basal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, including the quinone metabolites of hydroquinones, can react with specific cysteine residues on Keap1. This covalent modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. Once in the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a suite of cytoprotective enzymes and proteins.[4][5][6]
Caption: Proposed mechanism of Nrf2 activation by 2-Cyclohexylbenzene-1,4-diol.
Designing a Comprehensive Off-Target Assessment Strategy
A thorough evaluation of off-target effects requires a multi-pronged approach that probes for interactions with a wide array of biological macromolecules. The following experimental workflow provides a systematic strategy for characterizing the selectivity profile of 2-Cyclohexylbenzene-1,4-diol.
Caption: A tiered workflow for assessing the off-target effects of a novel compound.
Tier 1: Broad Screening for Unanticipated Interactions
The initial phase of off-target assessment involves broad screening against large panels of kinases and other pharmacologically relevant targets. This approach casts a wide net to identify potential liabilities early in the drug discovery process.
Kinase Profiling: The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets, making them susceptible to off-target inhibition. A broad kinase panel screen is crucial for identifying unintended kinase interactions that could lead to adverse effects.
Safety Pharmacology Panels: These panels typically include a diverse set of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.[7] Commercially available panels, such as the InVEST44™ panel, provide a standardized and efficient way to assess a compound's potential for common off-target interactions.[7]
Tier 2: Deeper Investigation of Primary Hits
Any significant "hits" identified in Tier 1 screening warrant further investigation to confirm the interaction and determine its potency. This tier focuses on generating quantitative data for the most concerning off-target activities.
IC50 Determination: For any confirmed off-target hits, determining the half-maximal inhibitory concentration (IC50) is essential. This provides a quantitative measure of the compound's potency against the off-target, which can then be compared to its on-target potency to calculate a selectivity ratio.
Cytochrome P450 (CYP) Inhibition: CYP enzymes are critical for drug metabolism, and their inhibition can lead to drug-drug interactions and toxicity.[6][8][9][10][11] An in vitro assay to assess the inhibitory potential of 2-Cyclohexylbenzene-1,4-diol against the major human CYP isoforms (e.g., CYP1A2, 2B6, 2C9, 2D6, and 3A4) is a standard regulatory requirement.
hERG Channel Activity: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced QT interval prolongation, which can lead to life-threatening cardiac arrhythmias.[12][13][14][15] Therefore, a hERG liability assessment is a critical component of safety pharmacology.
Detailed Experimental Protocol: In Vitro Cytochrome P450 Inhibition Assay (Fluorescent-Based)
This protocol outlines a common method for assessing the inhibitory potential of a test compound against major CYP450 isoforms using a fluorescent-based assay.
Objective: To determine the IC50 values of 2-Cyclohexylbenzene-1,4-diol and TBHQ for the major human CYP450 enzymes.
Materials:
-
Human liver microsomes or recombinant human CYP450 enzymes
-
Fluorescent probe substrates specific for each CYP isoform
-
NADPH regenerating system
-
Test compounds (2-Cyclohexylbenzene-1,4-diol and TBHQ) dissolved in DMSO
-
Known CYP450 inhibitors (positive controls)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Thaw human liver microsomes or recombinant enzymes on ice.
-
Prepare a master mix containing the appropriate buffer, NADPH regenerating system, and the specific fluorescent probe substrate for each CYP isoform being tested.
-
-
Compound Dilution:
-
Perform a serial dilution of the test compounds and positive controls in DMSO. A typical starting concentration is 100 µM.
-
-
Assay Plate Setup:
-
Add the diluted test compounds, positive controls, and a DMSO vehicle control to the wells of the 96-well plate.
-
Add the master mix to all wells.
-
-
Incubation:
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding a solution of the CYP450 enzymes (or microsomes) to each well.
-
Incubate the plate at 37°C for the recommended time for each isoform.
-
-
Reaction Termination and Signal Detection:
-
Stop the reaction by adding a stop solution (e.g., acetonitrile).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.
-
-
Data Analysis:
-
Subtract the background fluorescence from all wells.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative Data Analysis
The off-target profiles of 2-Cyclohexylbenzene-1,4-diol and TBHQ should be systematically compared to evaluate their relative selectivity. The following table provides a template for summarizing the key findings.
| Target Class | Assay | 2-Cyclohexylbenzene-1,4-diol (IC50/Activity) | tert-butylhydroquinone (TBHQ) (IC50/Activity) | Comments |
| On-Target | Nrf2 Activation (ARE-luciferase reporter assay) | EC50 = [Value] | EC50 = [Value] | Comparative potency for intended target. |
| Kinases | Kinase Panel Screen (>400 kinases) | [List of hits with % inhibition >50% at 10 µM] | [List of hits with % inhibition >50% at 10 µM] | Initial identification of off-target kinase interactions. |
| IC50 for selected kinase hits | [IC50 values] | [IC50 values] | Quantifies potency of off-target kinase inhibition. | |
| Safety Targets | Safety Panel Screen (e.g., InVEST44™) | [List of hits with % inhibition >50% at 10 µM] | [List of hits with % inhibition >50% at 10 µM] | Broad assessment of interactions with common safety-related targets. |
| Metabolism | CYP1A2 Inhibition | IC50 > [Value] | IC50 > [Value] | Low potential for drug-drug interactions via this isoform. |
| CYP2D6 Inhibition | IC50 = [Value] | IC50 = [Value] | Potential for drug-drug interactions. | |
| CYP3A4 Inhibition | IC50 = [Value] | IC50 = [Value] | Potential for drug-drug interactions. | |
| Cardiac Safety | hERG Channel Inhibition | IC50 > [Value] | IC50 > [Value] | Low risk of QT prolongation. |
Conclusion: Synthesizing a Holistic View of Selectivity
The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery. For a novel compound like 2-Cyclohexylbenzene-1,4-diol, a systematic and tiered approach, as outlined in this guide, is essential for building a robust safety and selectivity profile. By leveraging broad screening panels for initial hit identification, followed by focused mechanistic assays to quantify the potency of these interactions, researchers can gain a clear understanding of a compound's potential liabilities.
The comparison with a well-characterized analog, such as TBHQ, provides a valuable benchmark for interpreting the significance of any observed off-target activities. A favorable selectivity profile, characterized by a significant window between on-target potency and off-target interactions, is a key indicator of a promising drug candidate. Conversely, the early identification of significant off-target liabilities allows for the timely termination of unpromising compounds or the initiation of medicinal chemistry efforts to mitigate these effects, ultimately saving valuable time and resources in the drug development pipeline. The principles and methodologies detailed in this guide provide a solid foundation for making these critical decisions with a higher degree of confidence.
References
-
Reaction Biology. Safety and Off-Target Drug Screening Services. [Link]
-
Zhao, Y.-L., et al. (2020). TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity. Oxidative Medicine and Cellular Longevity, 2020, 8874304. [Link]
-
Lien, E. J., et al. (2021). Chemical structures of Nrf2 pathway activators. ResearchGate. [Link]
-
Bolton, J. L., & Dunlap, T. L. (2017). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. Chemical Research in Toxicology, 30(1), 13–37. [Link]
-
Chen, H., et al. (2010). Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation. Cell Biology and Toxicology, 26(6), 541–551. [Link]
-
Satoh, T., et al. (2014). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. Antioxidants & Redox Signaling, 21(13), 1837–1851. [Link]
-
Satoh, T., et al. (2014). Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential. ResearchGate. [Link]
-
Hu, Z. M., et al. (2009). Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents. Journal of Dermatological Science, 55(3), 179–184. [Link]
-
Hu, Z. M., et al. (2009). Effects of hydroquinone and its glucoside derivatives on melanogenesis and antioxidation: Biosafety as skin whitening agents. ResearchGate. [Link]
-
Bolton, J. L., & Dunlap, T. L. (2016). Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects. ACS Publications. [Link]
-
Rockwell, C. E., et al. (2012). Differential Effects of the Nrf2 Activators tBHQ and CDDO-Im on the Early Events of T Cell Activation. PLOS ONE, 7(11), e49337. [Link]
-
Chen, X., et al. (2022). Antioxidative stress and neuroprotective mechanisms of tBHQ. ResearchGate. [Link]
-
Vargas, M. R., et al. (2003). Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult. The Journal of Neuroscience, 23(35), 11071–11081. [Link]
-
Sorensen, E. J., et al. (2008). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Bioorganic & Medicinal Chemistry Letters, 18(1), 312–318. [Link]
-
Zhao, Y.-L., et al. (2020). TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity. PubMed. [Link]
-
Jilani, T., & Dossani, R. H. (2023). Hydroquinone. StatPearls. [Link]
-
Scuto, M., et al. (2022). Activators of Nrf2 to Counteract Neurodegenerative Diseases. MDPI. [Link]
-
Wikipedia. Skin whitening. [Link]
-
Westerhof, W., & Kooyers, T. J. (2005). Hydroquinone and its analogues in dermatology—A potential health risk. Journal of Cosmetic Dermatology, 4(2), 55–59. [Link]
-
Mikhaeel, A. R. G. (2015). Hydroquinone and its derivatives in treatment of hyperpigmentation. OMICS International. [Link]
-
Draelos, Z. D. (2015). Hydroquinone. AccessDermatologyDxRx. [Link]
-
Dermatology Times. (2010). Hydroquinone alternatives not as effective for skin lightening, expert says. [Link]
-
Bezuidenhoudt, B. C. B., & Marais, C. (2024). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie. [Link]
Sources
- 1. Formation and Biological Targets of Quinones: Cytotoxic versus Cytoprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. TBHQ-Overview of Multiple Mechanisms against Oxidative Stress for Attenuating Methamphetamine-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tert-butylhydroquinone induces mitochondrial oxidative stress causing Nrf2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nuclear Factor E2-Related Factor 2-Dependent Antioxidant Response Element Activation by tert-Butylhydroquinone and Sulforaphane Occurring Preferentially in Astrocytes Conditions Neurons against Oxidative Insult - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Skin whitening - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. eastman.com [eastman.com]
- 12. Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroquinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. omicsonline.org [omicsonline.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 2-Cyclohexylbenzene-1,4-diol
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Cyclohexylbenzene-1,4-diol, grounded in regulatory standards and best laboratory practices. Our goal is to empower you with the knowledge to manage this compound confidently, ensuring the safety of your team and the integrity of our environment.
Hazard Identification and Risk Assessment: Why This Matters
Phenolic compounds are recognized by the U.S. Environmental Protection Agency (EPA) as priority water pollutants due to their toxicity to aquatic life and potential to form harmful byproducts.[1] Phenol itself is classified as a mutagen and can cause severe skin burns, eye damage, and systemic toxicity if inhaled or ingested.[2] Therefore, it is imperative to treat 2-Cyclohexylbenzene-1,4-diol with a high degree of caution, assuming it possesses similar or greater hazards until proven otherwise.
Under the Occupational Safety and Health Administration (OSHA) Laboratory Standard, employers must develop a Chemical Hygiene Plan (CHP) that outlines procedures for safely handling hazardous chemicals, including waste disposal.[3][4][5] This guide is designed to supplement your institution's CHP.
Inferred Hazard Profile:
-
Acute Toxicity: Likely harmful if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: Potential to cause skin irritation or chemical burns.
-
Eye Damage: Potential for serious eye irritation or damage.
-
Environmental Hazard: Assumed to be toxic to aquatic life.
| Parameter | Guideline / Regulation | Source |
| Waste Classification | Hazardous Waste (Assumed) | Inferred from structural analogues (Phenol) |
| Primary Regulatory Body | U.S. Environmental Protection Agency (EPA) | |
| Workplace Safety | U.S. Occupational Safety and Health Admin. (OSHA) | |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | OSHA Laboratory Standard[3] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of 2-Cyclohexylbenzene-1,4-diol must adhere to the "cradle-to-grave" management system for hazardous waste established by the EPA's Resource Conservation and Recovery Act (RCRA).[6][7][8][9] This means waste must be tracked from its point of generation to its final, safe disposal.[10][11]
Step 1: Immediate Segregation and Containerization
-
Action: As soon as 2-Cyclohexylbenzene-1,4-diol or any material contaminated with it is deemed waste, it must be segregated from non-hazardous waste.
-
Causality: This prevents cross-contamination and ensures that the entire waste stream is not unnecessarily classified as hazardous. Mixing incompatible chemicals can lead to dangerous reactions.[12]
-
Container: Use a designated, leak-proof, and chemically compatible container. The container must be kept closed at all times except when adding waste.[11][13]
Step 2: Accurate Labeling
-
Action: Immediately label the waste container. The EPA requires that each waste label clearly states the words “Hazardous Waste.” [10]
-
Label Contents:
-
"Hazardous Waste"
-
Full Chemical Name: "2-Cyclohexylbenzene-1,4-diol"
-
List all other constituents and their approximate percentages.
-
Hazard identification (e.g., "Toxic," "Irritant").
-
-
Causality: Proper labeling is a critical RCRA requirement that ensures safe handling, storage, and transport by all personnel, including your institution's Environmental Health and Safety (EHS) team and the final disposal facility.[12][13]
Step 3: On-Site Accumulation and Storage
-
Action: Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of generation and under the control of the laboratory personnel.
-
Storage Best Practices:
-
Causality: SAAs provide a safe, temporary storage solution that complies with EPA regulations, minimizing the risk of spills and exposures within the active laboratory space.
Step 4: Arranging for Disposal
-
Action: Contact your institution’s EHS or a licensed hazardous waste disposal contractor to schedule a pickup. Do not attempt to dispose of this chemical down the drain or in regular trash.[2]
-
Causality: Federal law mandates that hazardous waste be transported, treated, and disposed of by licensed facilities that can handle the material in an environmentally sound manner, such as high-temperature incineration.[6][10]
Step 5: Handling Contaminated Materials
-
Solid Waste: Items such as gloves, absorbent pads, and weighing papers contaminated with 2-Cyclohexylbenzene-1,4-diol must be disposed of as hazardous waste. Place them in the same designated container as the chemical waste.[11]
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a puncture-proof sharps container that is also labeled as hazardous waste.[12][13]
-
Empty Containers: An empty container that held 2-Cyclohexylbenzene-1,4-diol must be triple-rinsed. The rinsate (the rinse liquid) must be collected and disposed of as hazardous waste.[16] After rinsing and defacing the original label, the container may be disposed of as regular trash or recycled, depending on institutional policy.[11][16]
Visualizing the Disposal Decision Process
The following diagram illustrates the logical workflow for managing 2-Cyclohexylbenzene-1,4-diol waste in the laboratory.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect: Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. If the spill is large or in a poorly ventilated area, respiratory protection may be necessary.
-
Contain: For solid spills, carefully sweep or scoop the material into a hazardous waste container. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[2]
-
Clean: Collect all contaminated absorbent material and place it in the labeled hazardous waste container.[11]
-
Decontaminate: Clean the spill area with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and your institution's EHS department, in accordance with your Chemical Hygiene Plan.
By adhering to these rigorous, well-defined procedures, you contribute to a culture of safety and responsibility. This protocol not only ensures compliance with federal and state regulations but also embodies the scientific community's commitment to protecting our health and our planet.
References
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
Alternative Generator Regulations for Managing Hazardous Waste in Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
OSHA Compliance For Laboratories. US Bio-Clean. [Link]
-
Resource Conservation and Recovery Act (RCRA). South Carolina Department of Environmental Services. [Link]
-
Guide to Managing Laboratory Chemical Waste. Vanderbilt University Environmental Health & Safety. [Link]
-
Frequent Questions About Managing Hazardous Waste at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Summary of the Resource Conservation and Recovery Act. U.S. Environmental Protection Agency. [Link]
-
Resource Conservation and Recovery Act (RCRA) Overview. U.S. Environmental Protection Agency. [Link]
-
What is the Resource Conservation and Recovery Act (RCRA)? Hazardous Waste Experts. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. [Link]
-
Resource Conservation and Recovery Act. Wikipedia. [Link]
-
Laboratory Safety Guidance. U.S. Occupational Safety and Health Administration. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. [Link]
-
The OSHA Laboratory Standard. Lab Manager. [Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Phenol Standard Operating Procedure. Yale Environmental Health & Safety. [Link]
-
Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. Saltworks Technologies. [Link]
Sources
- 1. saltworkstech.com [saltworkstech.com]
- 2. nj.gov [nj.gov]
- 3. osha.gov [osha.gov]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. The OSHA Laboratory Standard | Lab Manager [labmanager.com]
- 6. des.sc.gov [des.sc.gov]
- 7. Summary of the Resource Conservation and Recovery Act | US EPA [epa.gov]
- 8. Resource Conservation and Recovery Act (RCRA) Overview | US EPA [epa.gov]
- 9. Resource Conservation and Recovery Act - Wikipedia [en.wikipedia.org]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. emsllcusa.com [emsllcusa.com]
- 13. usbioclean.com [usbioclean.com]
- 14. fishersci.com [fishersci.com]
- 15. nswai.org [nswai.org]
- 16. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
A Senior Scientist's Guide to Personal Protective Equipment for Handling 2-Cyclohexylbenzene-1,4-diol
Our core philosophy is that a safety protocol is a self-validating system. By understanding the why behind each recommendation, you, the researcher, are empowered to make informed, real-time risk assessments in your unique laboratory environment.
Hazard Assessment: An Inference-Based Approach
Based on the toxicological data of related compounds such as 4-Cyclohexylbenzene-1,2-diol and Cyclohexyl methacrylate, we can anticipate the primary hazards associated with 2-Cyclohexylbenzene-1,4-diol.[1][2]
-
Skin Irritation: A primary concern is the potential for the compound to cause skin irritation upon contact.[1][2]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation or damage.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[1][2]
-
Allergic Skin Reaction: Some related compounds indicate a risk of causing an allergic skin reaction (sensitization) upon repeated contact.[1]
These anticipated hazards form the basis of our PPE recommendations. The core objective is to establish a complete barrier between you and the chemical agent.
Core PPE Requirements: A Multi-Layered Defense
Effective chemical handling relies on a holistic PPE strategy. This involves selecting the right equipment for each potential route of exposure: dermal (skin/eyes), and respiratory.
Eye and Face Protection
Given the high likelihood of serious eye irritation, robust eye protection is non-negotiable.
-
Minimum Requirement: At a minimum, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4] These must provide a complete seal around the eyes to protect from splashes, dust, and vapors.
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, supplement safety goggles with a face shield.[1][4] A face shield protects the entire face from direct contact.
Causality: Benzenediol compounds can be corrosive to eye tissue. The complete seal of goggles is essential to prevent insidious vapor exposure or small droplets from reaching the sensitive mucous membranes of the eyes.
Skin and Body Protection
Protecting the skin requires a two-pronged approach: appropriate gloves and a protective lab coat.
-
Hand Protection (Gloves):
-
Material Selection: Always handle this compound with protective gloves.[2][5] While specific breakthrough time data for 2-Cyclohexylbenzene-1,4-diol is unavailable, chemically resistant gloves such as nitrile or neoprene are a sound starting point for handling organic diols. It is critical to consult the glove manufacturer's compatibility charts for specific guidance.
-
Inspection and Technique: Gloves must be inspected for tears or punctures before each use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]
-
-
Body Protection:
-
Wear a professional lab coat or a chemical-resistant apron. For large-scale operations, a complete suit protecting against chemicals may be necessary.[4]
-
Ensure footwear completely covers the foot; open-toed shoes are never acceptable in a laboratory setting.[6]
-
Contaminated work clothing should not be allowed out of the workplace and must be decontaminated before reuse.[1][7]
-
Respiratory Protection
Engineering controls, such as fume hoods and local exhaust ventilation, are the primary line of defense against respiratory exposure.[1][5] PPE is the final barrier.
-
When to Use: Respiratory protection should be worn if exposure limits are exceeded, if irritation is experienced, or if engineering controls are not available or insufficient.[1] This is particularly relevant when handling the compound as a powder or generating aerosols.
-
Type of Respirator: A NIOSH/MSHA-approved air-purifying respirator with an appropriate particulate or organic vapor cartridge is recommended. For nuisance exposures to dust, a P95 or P1 particle respirator may be suitable.[4] For higher concentrations, a positive-pressure supplied-air respirator may be required.[1]
Summary of PPE Requirements
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Small Quantities (mg scale) in a Ventilated Hood | Chemical Safety Goggles | Chemically Resistant Gloves (e.g., Nitrile) | Lab Coat | Not typically required |
| Handling Larger Quantities (gram scale) or Outside of a Hood | Chemical Safety Goggles & Face Shield | Chemically Resistant Gloves (e.g., Nitrile) | Lab Coat or Chemical Apron | NIOSH-approved respirator with appropriate cartridges |
| Cleaning Spills | Chemical Safety Goggles & Face Shield | Heavy-duty Chemically Resistant Gloves | Chemical Resistant Apron or Suit | NIOSH-approved respirator with appropriate cartridges |
| Generating Dust or Aerosols | Chemical Safety Goggles & Face Shield | Chemically Resistant Gloves (e.g., Nitrile) | Lab Coat | NIOSH-approved respirator with appropriate cartridges |
Procedural Workflow for PPE Usage
Correctly using PPE is as important as selecting it. The following workflow ensures that the protective barrier is maintained throughout the handling process.
Caption: A workflow diagram illustrating the correct sequence for PPE selection, donning, and doffing.
Detailed Protocols
Protocol for Donning PPE
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Put on the lab coat or chemical suit, ensuring it is fully fastened.
-
Respiratory Protection: If required, perform a fit check and don the respirator according to manufacturer instructions.
-
Eye/Face Protection: Put on safety goggles, adjusting for a snug fit. If needed, place the face shield over the goggles.
-
Hand Protection: Don gloves last. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat to create a seal.
Protocol for Doffing PPE
The goal is to remove PPE without contaminating yourself.
-
Gloves: Remove gloves first using a glove-to-glove, then skin-to-skin technique. Dispose of them immediately in a designated waste container.
-
Lab Coat/Apron: Remove the lab coat by rolling it inside out, avoiding contact with the exterior.
-
Eye/Face Protection: Remove the face shield and goggles from the back to the front.
-
Respirator: Remove the respirator last, touching only the straps.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1][4][7]
Disposal Plan
All disposable PPE used while handling 2-Cyclohexylbenzene-1,4-diol should be considered contaminated waste.
-
Segregation: Place all used gloves, wipes, and other contaminated disposable items into a dedicated, clearly labeled hazardous waste container.
-
Compliance: Dispose of the waste container according to your institution's and local environmental regulations. Do not mix with general waste.[3]
Your safety is paramount. By understanding the hazards and diligently applying these PPE protocols, you create a secure environment for groundbreaking research.
References
-
Ecenarro, B. (n.d.). Recommended PPE to handle chemicals. Retrieved from [Link]
-
Angene Chemical. (2024, September 3). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. aksci.com [aksci.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. testing.chemscene.com [testing.chemscene.com]
- 6. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 7. buyat.ppg.com [buyat.ppg.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
